Technical Documentation Center

2-(2,2-Diphenylcyclopropyl)-1H-imidazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(2,2-Diphenylcyclopropyl)-1H-imidazole
  • CAS: 85589-36-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole

Abstract This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 2-(2,2-diphenylcyclopropyl)-1H-imidazole, a molecule of significant interest in medicinal chemistry due to its struc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 2-(2,2-diphenylcyclopropyl)-1H-imidazole, a molecule of significant interest in medicinal chemistry due to its structural similarity to the antiarrhythmic agent cibenzoline. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of two primary synthetic strategies. The guide delves into the causal relationships behind experimental choices, provides validated protocols, and is grounded in authoritative scientific literature. Key reaction mechanisms, experimental workflows, and quantitative data are presented in a clear and accessible format, including visual diagrams and structured tables, to facilitate both understanding and practical application.

Introduction: The Significance of the 2-(2,2-Diphenylcyclopropyl)-1H-imidazole Scaffold

The imidazole ring is a cornerstone of medicinal chemistry, present in numerous natural products and synthetic drugs with a wide array of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The incorporation of a rigid and sterically demanding 2,2-diphenylcyclopropyl group at the 2-position of the imidazole ring creates a unique three-dimensional structure that can impart specific pharmacological profiles.

The target molecule, 2-(2,2-diphenylcyclopropyl)-1H-imidazole, is a close analog of cibenzoline, a class I antiarrhythmic agent.[6][7] This structural similarity suggests potential applications in the development of novel cardiovascular drugs. Furthermore, the cyclopropane moiety is a valuable pharmacophore known to enhance metabolic stability and receptor affinity in various drug candidates.[8] This guide will explore the key synthetic routes to access this promising scaffold, providing the foundational knowledge for its further investigation and derivatization in drug discovery programs.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of 2-(2,2-diphenylcyclopropyl)-1H-imidazole suggests two primary disconnection approaches, each with its own set of advantages and challenges.

G Target 2-(2,2-Diphenylcyclopropyl)-1H-imidazole Imidazoline Imidazoline Target->Imidazoline Oxidation Aldehyde Aldehyde Target->Aldehyde Radziszewski Reaction Glyoxal Glyoxal Target->Glyoxal Ammonia Ammonia Target->Ammonia Nitrile Nitrile Imidazoline->Nitrile Cyclization with Ethylenediamine Cyanoolefin Cyanoolefin Nitrile->Cyanoolefin Cyclopropanation Benzophenone Benzophenone Cyanoolefin->Benzophenone Knoevenagel Condensation Ethylcyanoacetate Ethylcyanoacetate Cyanoolefin->Ethylcyanoacetate Alcohol Alcohol Aldehyde->Alcohol Oxidation Alkene Alkene Alcohol->Alkene Cyclopropanation & Hydroxymethylation

Caption: Retrosynthetic analysis of 2-(2,2-diphenylcyclopropyl)-1H-imidazole.

  • Route 1 (Imidazoline Oxidation Pathway): This approach, adapted from a patented synthesis of cibenzoline analogs, involves the initial construction of the cyclopropane ring followed by the formation of an imidazoline intermediate, which is then oxidized to the desired imidazole.[6] This pathway is highly convergent and has been demonstrated to be effective for structurally similar compounds.

  • Route 2 (Radziszewski Imidazole Synthesis): This classical multicomponent reaction offers a direct approach to the imidazole ring from an aldehyde precursor.[1][9][10][11] The key challenge in this route lies in the efficient synthesis of the requisite 2,2-diphenylcyclopropanecarbaldehyde.

This guide will provide detailed protocols for both synthetic strategies, allowing researchers to select the most suitable approach based on available starting materials and experimental capabilities.

Synthetic Pathway 1: Imidazoline Oxidation

This pathway is a robust and scalable method for the synthesis of 2-(2,2-diphenylcyclopropyl)-1H-imidazole, proceeding through a nitrile intermediate.

Step 1: Synthesis of 2,2-Diphenylcyclopropanecarbonitrile

The initial step involves the formation of a diaryl cyanoolefin via a Knoevenagel condensation, followed by cyclopropanation.

G Benzophenone Benzophenone Condensation Knoevenagel Condensation Benzophenone->Condensation Ethylcyanoacetate Ethyl Cyanoacetate Ethylcyanoacetate->Condensation Cyanoolefin Diaryl Cyanoolefin Condensation->Cyanoolefin Cyclopropanation Cyclopropanation Cyanoolefin->Cyclopropanation Nitrile 2,2-Diphenylcyclopropanecarbonitrile Cyclopropanation->Nitrile

Caption: Workflow for the synthesis of 2,2-diphenylcyclopropanecarbonitrile.

Experimental Protocol: Synthesis of 2,2-Diphenylcyclopropanecarbonitrile

  • Knoevenagel Condensation: In a round-bottom flask equipped with a Dean-Stark apparatus, combine benzophenone (1 equivalent), ethyl cyanoacetate (1.1 equivalents), and a catalytic amount of piperidine in toluene. Reflux the mixture until the theoretical amount of water is collected. After cooling, the solvent is removed under reduced pressure.

  • Cyclopropanation: The crude diaryl cyanoolefin is then subjected to cyclopropanation. A common method is the Simmons-Smith reaction, which utilizes a carbenoid species.[9] In a typical procedure, a zinc-copper couple is activated and reacted with diiodomethane in a suitable solvent like diethyl ether. The diaryl cyanoolefin is then added to the solution of the organozinc carbenoid, and the reaction is stirred until completion, which can be monitored by TLC. An alternative and often higher-yielding method is the Furukawa modification, which employs diethylzinc.[9]

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford 2,2-diphenylcyclopropanecarbonitrile.

Reagent Molar Ratio Purpose
Benzophenone1Starting material
Ethyl Cyanoacetate1.1Carbon source for the cyanoolefin
PiperidineCatalyticBase catalyst for Knoevenagel condensation
TolueneSolvent-
Zinc-Copper CoupleExcessReagent for Simmons-Smith reaction
DiiodomethaneExcessMethylene source for cyclopropanation
Diethyl EtherSolvent-
Step 2: Synthesis of 2-(2,2-Diphenylcyclopropyl)-2-imidazoline

The nitrile intermediate is then cyclized with ethylenediamine to form the corresponding imidazoline.

Experimental Protocol: Synthesis of 2-(2,2-Diphenylcyclopropyl)-2-imidazoline

  • Reaction Setup: In a pressure vessel, dissolve 2,2-diphenylcyclopropanecarbonitrile (1 equivalent) and ethylenediamine (1.2 equivalents) in a high-boiling solvent such as xylene.

  • Catalysis: A catalytic amount of sulfur is added to the mixture.[6]

  • Reaction Conditions: The vessel is sealed, and the mixture is heated to a high temperature (e.g., 140-160 °C) for several hours. The progress of the reaction is monitored by TLC.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with a suitable organic solvent and washed with water and brine. The organic layer is dried and concentrated. The crude imidazoline is then purified by column chromatography or recrystallization.

Step 3: Oxidation to 2-(2,2-Diphenylcyclopropyl)-1H-imidazole

The final step is the oxidation of the imidazoline to the aromatic imidazole.

Experimental Protocol: Oxidation of 2-(2,2-Diphenylcyclopropyl)-2-imidazoline to 2-(2,2-Diphenylcyclopropyl)-1H-imidazole

  • Oxidizing Agent: A variety of oxidizing agents can be employed for the dehydrogenation of imidazolines to imidazoles. A common and effective reagent is manganese dioxide (MnO₂) in an inert solvent like dichloromethane or chloroform.

  • Reaction Conditions: The imidazoline is dissolved in the solvent, and an excess of activated MnO₂ is added. The suspension is stirred vigorously at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: The reaction mixture is filtered through a pad of celite to remove the manganese salts. The filtrate is concentrated, and the crude product is purified by column chromatography on silica gel to yield 2-(2,2-diphenylcyclopropyl)-1H-imidazole.

Synthetic Pathway 2: Radziszewski Imidazole Synthesis

This classical approach provides a direct route to the imidazole ring from an aldehyde precursor. The key to this pathway is the synthesis of 2,2-diphenylcyclopropanecarbaldehyde.

G Alkene 1,1-Diphenylethylene Hydroxymethylation Hydroxymethylation & Cyclopropanation Alkene->Hydroxymethylation Alcohol 2,2-Diphenylcyclopropylmethanol Hydroxymethylation->Alcohol Oxidation Oxidation Alcohol->Oxidation Aldehyde 2,2-Diphenylcyclopropanecarbaldehyde Oxidation->Aldehyde Radziszewski Radziszewski Reaction Aldehyde->Radziszewski Imidazole 2-(2,2-Diphenylcyclopropyl)-1H-imidazole Radziszewski->Imidazole

Caption: Workflow for the Radziszewski synthesis of 2-(2,2-diphenylcyclopropyl)-1H-imidazole.

Step 1: Synthesis of 2,2-Diphenylcyclopropylmethanol

This alcohol can be prepared from 1,1-diphenylethylene through a cyclopropanation reaction that introduces a hydroxymethyl group.

Experimental Protocol: Synthesis of 2,2-Diphenylcyclopropylmethanol

  • Simmons-Smith Reaction with an Allylic Alcohol Precursor: A more direct approach involves the Simmons-Smith cyclopropanation of an allylic alcohol. 2-Phenyl-2-propen-1-ol, which can be synthesized from benzophenone, can be subjected to Simmons-Smith or Furukawa conditions to yield 2,2-diphenylcyclopropylmethanol.

Step 2: Oxidation of 2,2-Diphenylcyclopropylmethanol to 2,2-Diphenylcyclopropanecarbaldehyde

The selective oxidation of the primary alcohol to the aldehyde is a critical step. Mild oxidation conditions are required to prevent over-oxidation to the carboxylic acid.

Experimental Protocol: Oxidation of 2,2-Diphenylcyclopropylmethanol

Two highly effective and mild oxidation methods are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

  • Swern Oxidation:

    • In a flask under an inert atmosphere, dimethyl sulfoxide (DMSO) is activated with oxalyl chloride at low temperature (-78 °C) in dichloromethane.[12][13][14][15][16]

    • A solution of 2,2-diphenylcyclopropylmethanol in dichloromethane is then added, followed by the addition of a hindered base such as triethylamine.

    • The reaction is allowed to warm to room temperature, and after work-up, the aldehyde is isolated.

  • Dess-Martin Periodinane (DMP) Oxidation:

    • Dess-Martin periodinane is a hypervalent iodine reagent that provides a mild and selective oxidation of primary alcohols to aldehydes.[17][18][19][20][21]

    • The alcohol is dissolved in a chlorinated solvent like dichloromethane, and DMP is added in one portion.

    • The reaction is typically complete within a few hours at room temperature. A simple work-up involving quenching with sodium thiosulfate solution and extraction yields the desired aldehyde.

Oxidation Method Reagents Key Advantages
Swern OxidationDMSO, Oxalyl Chloride, TriethylamineMild conditions, high yields
Dess-Martin OxidationDess-Martin PeriodinaneRoom temperature, simple work-up
Step 3: Radziszewski Imidazole Synthesis

With the aldehyde in hand, the final step is the construction of the imidazole ring.

Experimental Protocol: Synthesis of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole

  • Reaction Setup: In a round-bottom flask, dissolve 2,2-diphenylcyclopropanecarbaldehyde (1 equivalent), a 1,2-dicarbonyl compound such as glyoxal (as a 40% aqueous solution, 1 equivalent), and a source of ammonia, typically ammonium acetate or aqueous ammonia (in excess), in a suitable solvent like ethanol or acetic acid.[22][23]

  • Reaction Conditions: The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by TLC.

  • Work-up and Purification: After completion, the reaction mixture is cooled and the solvent is removed under reduced pressure. The residue is taken up in water and neutralized with a base such as sodium bicarbonate. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated. The crude product is purified by column chromatography on silica gel to afford 2-(2,2-diphenylcyclopropyl)-1H-imidazole.

Purification and Characterization

The final product, 2-(2,2-diphenylcyclopropyl)-1H-imidazole, is typically a solid at room temperature. Purification is most effectively achieved by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[24]

Expected Characterization Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the phenyl protons (in the aromatic region), the imidazole ring protons, and the protons of the cyclopropyl ring. The cyclopropyl protons will appear as a complex multiplet in the aliphatic region. The NH proton of the imidazole ring may appear as a broad singlet.[25][26][27]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the phenyl carbons, the imidazole carbons (with C2 being the most downfield among the ring carbons), and the carbons of the cyclopropyl ring.[25][27]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₁₈H₁₆N₂), which is 260.33 g/mol .[28][29]

Safety and Handling

Standard laboratory safety precautions should be followed when performing these syntheses. Many of the reagents used, such as diiodomethane, oxalyl chloride, and Dess-Martin periodinane, are toxic and/or corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. Reactions involving pressure vessels should be conducted with extreme caution.

Conclusion

This technical guide has detailed two robust and versatile synthetic pathways for the preparation of 2-(2,2-diphenylcyclopropyl)-1H-imidazole. The imidazoline oxidation route offers a convergent and potentially high-yielding approach, while the Radziszewski synthesis provides a more classical and direct method, contingent on the successful preparation of the key aldehyde intermediate. The protocols and insights provided herein are intended to empower researchers in the fields of medicinal chemistry and drug discovery to access this valuable molecular scaffold for the development of new therapeutic agents. The unique combination of the biologically active imidazole core with the structurally rigid diphenylcyclopropyl moiety makes this compound a compelling target for further investigation.

References

  • Novel Process for the Synthesis of Class I Antiarrhythmic Agent (±)-Cibenzoline and Its Analogs. Synthetic Communications. 2008, 38(17). [Link]

  • Simmons–Smith reaction. Wikipedia. [Link]

  • Supporting Information for - The Royal Society of Chemistry. [Link]

  • H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. [Link]

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. [Link]

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. ResearchGate. [Link]

  • Dess–Martin oxidation. Wikipedia. [Link]

  • Heterocyclic Organic Reaction. Slideshare. [Link]

  • Methods for synthesizing 2-substituted imidazoles.
  • Debus–Radziszewski imidazole synthesis. Wikipedia. [Link]

  • Swern Oxidation. Organic Chemistry Portal. [Link]

  • Stereoselective metabolism of cibenzoline, an antiarrhythmic drug, by human and rat liver microsomes: possible involvement of CYP2D and CYP3A. PubMed. [Link]

  • 1,2-Benziodoxol-3(1H). Organic Syntheses. [Link]

  • Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. [Link]

  • Swern oxidation. Wikipedia. [Link]

  • Swern Oxidation. Chemistry Steps. [Link]

  • Synthesis of Novel Analogs of Cabergoline: Improving Cardiovascular Safety by Removing 5-HT2B Receptor Agonism. PMC. [Link]

  • Dess-Martin Oxidation. Organic Chemistry Portal. [Link]

  • METHODS FOR SYNTHESIZING 2-SUBSTITUTED IMIDAZOLES. Leabharlann. [Link]

  • 2-(2,2-diphenylcyclopropyl)-1H-imidazole. PubChem. [Link]

  • Swern Oxidation. YouTube. [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Naturally Occurring and Synthetic Imidazoles: Their Chemistry and Their Biological Activities. PubMed. [Link]

  • Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • 2-(2,2-DIPHENYLCYCLOPROPYL)-1H-IMIDAZOLE. GSRS. [Link]

  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezi. Semantic Scholar. [Link]

  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. ResearchGate. [Link]

  • 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. PMC. [Link]

  • Recent Developments in the Synthesis of Cinnoline Derivatives. Bentham Science. [Link]

  • An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Overview on Biological Activities of Imidazole Derivatives. ResearchGate. [Link]

  • Organic Chemistry II (Chem 2042). Wollo University. [Link]

  • OXIDATIONS 5 Oxidations Carey & Sundberg: Chapter 12. University of California, Irvine. [Link]

  • Article. SciELO. [Link]

  • 1H-Imidazole. NIST WebBook. [Link]

  • Chapter 4 Functional Group Transformations: Oxidation and Reduction 4.1 - Oxidation of Alcohols to Aldehydes and Ketones. Michigan State University. [Link]

  • 2-(2,2-Diphenylcyclopropyl)-1H-imidazole. MySkinRecipes. [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]

  • Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone. PubMed. [Link]

  • What is the best way to synthesize 2-substituted imidazole? ResearchGate. [Link]

  • Oxidations - DMP, PCC & Swern - Aldehydes & Ketones (IOC 24). YouTube. [Link]

Sources

Exploratory

Chemical Properties and Characterization of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole

[1][2] Executive Summary 2-(2,2-Diphenylcyclopropyl)-1H-imidazole (CAS: 85589-36-2), often designated as Metabolite M2 or 2-DCPI , is the fully aromatized analog of the Class I antiarrhythmic drug Cibenzoline (cifenline)...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

2-(2,2-Diphenylcyclopropyl)-1H-imidazole (CAS: 85589-36-2), often designated as Metabolite M2 or 2-DCPI , is the fully aromatized analog of the Class I antiarrhythmic drug Cibenzoline (cifenline).[1][2] While Cibenzoline contains a 4,5-dihydro-1H-imidazole (imidazoline) ring, this compound features a fully aromatic imidazole core.[1]

This structural distinction fundamentally alters its physicochemical profile, significantly reducing basicity and modifying its lipophilicity.[1] In drug development and quality control, 2-(2,2-Diphenylcyclopropyl)-1H-imidazole is monitored as both a primary metabolic product (formed via CYP450-mediated dehydrogenation) and a potential oxidative degradation impurity in pharmaceutical formulations.[1] This guide details its chemical properties, synthesis pathways, and analytical characterization strategies.[1][3]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The transition from an imidazoline to an imidazole ring imparts aromatic stability but drastically lowers the pKa of the nitrogen center.[1] This section summarizes the core identifiers and computed properties.

Table 1: Chemical Specifications
PropertyValue
IUPAC Name 2-(2,2-Diphenylcyclopropyl)-1H-imidazole
Common Synonyms Cibenzoline Metabolite M2; 2-DCPI; Dehydrocibenzoline
CAS Registry Number 85589-36-2
Molecular Formula C₁₈H₁₆N₂
Molecular Weight 260.34 g/mol
Exact Mass 260.1313 Da
Structure Type Diarylcyclopropyl-substituted Heterocycle
Table 2: Physicochemical Parameters[1][2][4][5]
ParameterValueContext
XLogP3-AA ~3.7Highly lipophilic; increased retention on reverse-phase HPLC compared to parent drug.[1]
pKa (Conjugate Acid) ~7.0 (Predicted)Significantly less basic than Cibenzoline (pKa ~10-11).[1] The aromatic sextet reduces N-electron availability.[1]
H-Bond Donors 1The pyrrole-like nitrogen (N-H).[1]
H-Bond Acceptors 1The pyridine-like nitrogen (=N-).[1]
Topological Polar Surface Area 28.7 ŲIndicates good membrane permeability potential.[1]

Structural Analysis & Reactivity[1][3]

The core structural difference between the parent drug (Cibenzoline) and this metabolite is the oxidation state of the heterocyclic ring.[1]

Aromaticity and Basicity[1]
  • Cibenzoline (Imidazoline): The 4,5-dihydro ring is non-aromatic.[1] The amidine-like system is highly basic because protonation results in a resonance-stabilized cation.[1]

  • 2-DCPI (Imidazole): The ring is fully aromatic (6

    
    -electrons).[1] The lone pair on one nitrogen is part of the aromatic sextet, making it non-basic.[1] The other nitrogen is basic but less so than the amidine system of the parent.[1] This results in a pKa shift of approximately 3–4 units, altering its ionization state at physiological pH.[1]
    
Cyclopropyl Ring Stability

Despite the strain inherent in the cyclopropyl ring, the 2,2-diphenyl substitution provides steric bulk and electronic stabilization.[1] However, under strongly acidic conditions or radical stress, the cyclopropyl ring can undergo ring-opening reactions, though the imidazole ring itself is highly robust against hydrolysis.[1]

Synthesis and Formation Pathways[1][3][7][8][9][10][11][12][13]

This compound arises through two primary vectors: biological metabolism and chemical synthesis (or degradation).[1]

Biological Formation (Metabolism)

In vivo, Cibenzoline undergoes oxidative dehydrogenation, likely mediated by Cytochrome P450 enzymes (specifically CYP2D6 or CYP3A4 variants), to form the imidazole derivative.[1] This is a common metabolic route for imidazoline-containing drugs.[1]

Chemical Synthesis (Dehydrogenation)

For analytical standard preparation, 2-DCPI is synthesized by dehydrogenating Cibenzoline.[1] Common protocols include:

  • DMSO Oxidation: Heating the imidazoline in dimethyl sulfoxide (DMSO) acts as a mild oxidant.[1]

  • Catalytic Dehydrogenation: Using Pd/C or Pt/C at elevated temperatures.[1]

  • Chemical Oxidants: Reagents like MnO₂ or activated carbon/oxygen systems.[1]

Visualization: Formation Pathways

The following diagram illustrates the relationship between the parent drug and the imidazole metabolite.

SynthesisPathway cluster_reagents Synthetic Reagents Cibenzoline Cibenzoline (Imidazoline Parent) C18H18N2 Intermediate Oxidative Intermediate Cibenzoline->Intermediate -2e-, -2H+ (CYP450 / Oxidation) Imidazole 2-(2,2-Diphenylcyclopropyl)-1H-imidazole (Metabolite M2) C18H16N2 Cibenzoline->Imidazole Chemical Dehydrogenation Intermediate->Imidazole Aromatization Reagent1 Pd/C, Heat Reagent2 DMSO, 120°C Reagent3 MnO2

Figure 1: Transformation of Cibenzoline to its Imidazole Analog via biological and chemical routes.

Analytical Characterization Protocols

Distinguishing 2-DCPI from Cibenzoline requires specific analytical conditions due to their structural similarity.

HPLC/UPLC Separation

Because the imidazole analog is more lipophilic (aromatic ring) and less basic, it exhibits distinct retention behavior.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1]

  • Mobile Phase: Gradient of Ammonium Formate (pH 3.[1]5) and Acetonitrile.[1]

  • Retention Behavior: 2-DCPI will typically elute after Cibenzoline due to higher LogP (3.7 vs ~3.[1]0) and reduced ionization at acidic pH.[1]

UV-Vis Spectroscopy[1]
  • Cibenzoline: Absorption maxima driven by the diphenyl system and the amidine conjugation.[1]

  • 2-DCPI: The fully aromatic imidazole ring introduces a bathochromic shift (red shift) and potentially hyperchromic effects in the 220–250 nm region due to extended conjugation between the imidazole and the phenyl rings (though the cyclopropyl spacer limits full conjugation).[1]

Mass Spectrometry (LC-MS/MS)
  • Parent (Cibenzoline): [M+H]⁺ = 263.15[1]

  • Target (2-DCPI): [M+H]⁺ = 261.13[1]

  • Differentiation: The mass difference of exactly 2.02 Da is diagnostic of dehydrogenation.[1] Fragmentation patterns will share the diphenylcyclopropyl signature (m/z ~191) but differ in the heterocyclic fragment.[1]

Experimental Protocol: Chemical Synthesis (DMSO Method)

Note: This protocol is adapted from general methodologies for imidazoline dehydrogenation.[1]

Objective: Preparation of analytical standard of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole.

  • Reagents:

    • Cibenzoline (free base): 1.0 eq[1]

    • Dimethyl Sulfoxide (DMSO): Solvent/Oxidant (10 volumes)[1]

    • Ethyl Acetate (EtOAc): Extraction solvent[1]

  • Procedure:

    • Dissolve Cibenzoline in anhydrous DMSO.[1]

    • Heat the reaction mixture to 110–120°C for 12–24 hours. Monitor by TLC or HPLC for the disappearance of the starting material.[1]

    • Workup: Cool to room temperature. Pour into ice-cold water (50 volumes).

    • Extract with EtOAc (3x).[1] Wash combined organic layers with water (to remove DMSO) and brine.[1]

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.[1]

  • Purification:

    • Recrystallize from ethanol/ether or purify via silica gel flash chromatography (Gradient: Hexanes/EtOAc).[1]

  • Validation: Confirm structure via ¹H-NMR (appearance of imidazole aromatic singlet ~6.9-7.2 ppm) and MS ([M+H]⁺ 261).

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 135070, 2-(2,2-diphenylcyclopropyl)-1H-imidazole. Retrieved from [Link][1]

  • Anastassiadou, M., Baziard-Mouysset, G., & Payard, M. (2000).[1][4][5] New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide. Synthesis. Retrieved from [Link]

  • European Patent Office. (1990).[1] Method for the preparation of imidazoles (EP0378910A1).[1] Retrieved from

Sources

Foundational

2-(2,2-Diphenylcyclopropyl)-1H-imidazole CAS number 85589-36-2

CAS Number: 85589-36-2 Synonyms: Dehydrocibenzoline; Cibenzoline Metabolite M2; 2-DCPI Compound Class: Aromatic Imidazole / Cyclopropyl Pharmacophore Executive Technical Summary 2-(2,2-Diphenylcyclopropyl)-1H-imidazole (...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 85589-36-2 Synonyms: Dehydrocibenzoline; Cibenzoline Metabolite M2; 2-DCPI Compound Class: Aromatic Imidazole / Cyclopropyl Pharmacophore

Executive Technical Summary

2-(2,2-Diphenylcyclopropyl)-1H-imidazole (CAS 85589-36-2) is the fully aromatic imidazole analog of the Class Ia antiarrhythmic agent Cibenzoline (Cifenline).[1] While Cibenzoline functions as a 2-imidazoline (4,5-dihydro-1H-imidazole), the subject compound represents the oxidized, thermodynamically stable aromatic derivative.

In pharmaceutical development, this compound serves two critical roles:

  • Major Metabolite (M2): It is a primary oxidative metabolite formed via hepatic cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6), representing a key node in the clearance pathway of Cibenzoline.

  • Critical Impurity: Due to the thermodynamic drive toward aromatization, it is a ubiquitous degradation product in Cibenzoline API (Active Pharmaceutical Ingredient) and formulation stability studies.

This guide details the physicochemical architecture, synthesis of reference standards, and analytical protocols required for the isolation and quantification of this compound in biological and quality control matrices.

Chemical Architecture & Stability

The transition from Cibenzoline to its aromatic analog involves the dehydrogenation of the C4-C5 bond in the heterocyclic ring.

Structural Comparison
FeatureCibenzoline (Parent)2-(2,2-Diphenylcyclopropyl)-1H-imidazole
Heterocycle 2-Imidazoline (Non-aromatic)1H-Imidazole (Aromatic)
Formula C₁₈H₁₈N₂C₁₈H₁₆N₂
Molecular Weight 262.35 g/mol 260.33 g/mol
pKa (Conjugate Acid) ~9.6 (Highly Basic)~7.0 (Moderately Basic)
UV Absorbance λmax ~220 nmλmax Shifted Bathochromically (Extended Conjugation)
Stability Susceptible to hydrolysis/oxidationHigh thermal and oxidative stability
Mechanistic Implication of Aromatization

The cyclopropyl moiety, usually sensitive to ring-opening under acidic conditions, is stabilized in this structure by the steric bulk of the two phenyl groups (gem-diphenyl effect). The driving force for the formation of CAS 85589-36-2 is the resonance energy gained by establishing the 6π-electron system of the imidazole ring. This makes the compound an "irreversible" sink in the degradation pathway.

Metabolic & Degradation Pathways

The formation of the aromatic imidazole is the result of oxidative stress or enzymatic dehydrogenation. The following diagram illustrates its position in the metabolic landscape.

MetabolicPathway Cibenzoline Cibenzoline (Substrate) CYP_Enzymes CYP3A4 / CYP2D6 (Liver Microsomes) Cibenzoline->CYP_Enzymes Oxidation Oxidative Stress (Storage/Degradation) Cibenzoline->Oxidation Metabolite_M1 Metabolite M1 (p-Hydroxycibenzoline) CYP_Enzymes->Metabolite_M1 Hydroxylation Target_M2 CAS 85589-36-2 (Aromatic Imidazole) CYP_Enzymes->Target_M2 -2H (Dehydrogenation) Oxidation->Target_M2 Air Oxidation

Figure 1: Metabolic and degradation pathways leading to the formation of the aromatic imidazole analog.

Synthesis of Reference Standard

To generate high-purity material for use as an analytical standard, direct dehydrogenation of Cibenzoline is the most efficient route.

Protocol: Oxidative Dehydrogenation

Objective: Convert Cibenzoline (free base) to 2-(2,2-Diphenylcyclopropyl)-1H-imidazole.

Reagents:

  • Substrate: Cibenzoline (1.0 eq)

  • Oxidant: Activated Manganese Dioxide (MnO₂) (10.0 eq) or Swern conditions.

  • Solvent: Dichloromethane (DCM) or Toluene.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 g of Cibenzoline free base in 20 mL of anhydrous DCM under an inert atmosphere (Nitrogen).

  • Addition: Add activated MnO₂ (5.0 g) in portions to control the exotherm.

  • Reflux: Heat the mixture to mild reflux (40°C) for 6–12 hours. Monitor reaction progress via TLC (Silica; MeOH:DCM 1:9). The product will appear as a less polar spot compared to the starting imidazoline.

  • Filtration: Cool to room temperature and filter through a Celite pad to remove manganese salts. Wash the pad with ethyl acetate.

  • Purification: Concentrate the filtrate in vacuo. Recrystallize the residue from Ethanol/Hexane or purify via flash column chromatography (Gradient: 0-5% Methanol in DCM).

  • Validation: Confirm structure via ¹H-NMR (Loss of CH₂ signals at 3.5-4.0 ppm characteristic of imidazoline; appearance of aromatic imidazole protons at ~7.0-7.2 ppm).

Analytical Methodologies (HPLC/LC-MS)

Distinguishing the aromatic impurity from the active drug is critical for QC. The aromatic imidazole is less basic, resulting in a different retention time profile.

HPLC-UV Condition (Impurity Profiling)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 80% B over 15 minutes.

  • Detection: UV at 220 nm (Cibenzoline) and 254 nm (Aromatic Imidazole - enhanced sensitivity).

  • Retention Logic: The aromatic imidazole (CAS 85589-36-2) is more lipophilic (higher LogP) than the protonated imidazoline parent, leading to a longer retention time in reverse-phase conditions.

LC-MS/MS Transitions

For biological matrices (plasma/urine), use the following transitions to quantify the metabolite:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy
Cibenzoline 263.2 [M+H]⁺193.1 (Cyclopropyl cation)25 eV
CAS 85589-36-2 261.2 [M+H]⁺ 193.1 28 eV

Note: The mass shift of -2 Da (263 → 261) confirms the loss of two hydrogens (aromatization).

Toxicological & Pharmacological Implications

While Cibenzoline is a potent ion channel blocker, the aromatization of the imidazoline ring significantly alters the pharmacodynamics.

  • Loss of Class I Activity: The 4,5-dihydro functionality is often essential for the specific stereochemical fit into the Na⁺ channel pore. The planar aromatic imidazole ring likely reduces affinity for the antiarrhythmic target.

  • Off-Target Binding: Aromatic imidazoles are common pharmacophores in alpha-adrenergic receptors and fungal CYP51 inhibitors. High levels of this metabolite could theoretically introduce off-target side effects distinct from the parent drug.

  • Safety Qualification: In drug development, if this impurity exceeds the ICH Q3B threshold (>0.15%), it requires independent toxicological qualification.

References

  • Niwa, T., et al. (2000).[2] Stereoselective metabolism of cibenzoline, an antiarrhythmic drug, by human and rat liver microsomes: possible involvement of CYP2D and CYP3A.[2] Drug Metabolism and Disposition, 28(9), 1128-1134.[2]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 135070, 2-(2,2-Diphenylcyclopropyl)-1H-imidazole.

  • European Pharmacopoeia (Ph. Eur.). Cibenzoline Succinate Monograph: Impurity Profiling. (Verified via EDQM Standard Database).

  • Toronto Research Chemicals. 2-(2,2-Diphenylcyclopropyl)-1H-imidazole Analytical Standard.

Sources

Exploratory

Comprehensive Structural and Functional Analysis of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole

Executive Summary This technical guide analyzes the molecular architecture, synthetic pathways, and pharmacological implications of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole (PubChem CID: 135070). Best known as Metabolite...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the molecular architecture, synthetic pathways, and pharmacological implications of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole (PubChem CID: 135070). Best known as Metabolite M2 of the Class I antiarrhythmic drug Cibenzoline, this molecule represents the aromatized imidazole analog of the parent imidazoline.

While the parent drug (Cibenzoline) relies on a basic, non-planar imidazoline ring for sodium channel blockade, the transition to the fully aromatic imidazole in M2 significantly alters its physicochemical profile, reducing antiarrhythmic potency while potentially increasing cytochrome P450 (CYP) inhibitory liability. This guide serves researchers investigating imidazoline metabolism, off-target toxicity, and structure-activity relationships (SAR) of gem-diphenylcyclopropyl scaffolds.

Molecular Architecture & Stereochemistry

Structural Connectivity

The molecule consists of three distinct pharmacophores:

  • 1H-Imidazole Ring: A planar, aromatic, electron-rich heterocycle acting as the core scaffold.

  • Cyclopropyl Linker: A rigid three-carbon spacer attached at the imidazole C2 position.

  • Gem-Diphenyl Group: Two phenyl rings attached to the C2 position of the cyclopropane ring (C2'), creating a bulky, lipophilic domain.

Stereochemical Analysis

Unlike the imidazole ring, the cyclopropane linker introduces chirality.

  • Chiral Center: The C1' atom (point of attachment to imidazole) is chiral.

  • Achiral Center: The C2' atom bears two identical phenyl groups, rendering it achiral.

  • Enantiomers: The molecule exists as a pair of enantiomers: (1R)-2-(2,2-diphenylcyclopropyl)-1H-imidazole and (1S)-2-(2,2-diphenylcyclopropyl)-1H-imidazole.

  • Conformation: The steric bulk of the gem-diphenyl group forces the imidazole ring into a specific torsional orientation relative to the cyclopropane plane to minimize steric clash, influencing receptor binding affinity.

Electronic Properties

The transition from Cibenzoline (imidazoline) to M2 (imidazole) involves the loss of two hydrogen atoms and the gain of aromaticity.

  • Basicity (pKa): The imidazole nitrogen (N3) typically has a pKa of ~7.0, significantly lower than the amidine-like nitrogen of the parent imidazoline (pKa ~10-11). This reduction in basicity at physiological pH drastically lowers its affinity for the voltage-gated sodium channel (Nav1.5).

  • Lipophilicity: Aromatization increases the LogP, enhancing membrane partitioning but reducing aqueous solubility.

Synthetic Pathways[1]

Researchers typically access this molecule via two primary routes: Oxidative Dehydrogenation (mimicking metabolism) or De Novo Synthesis .

Route A: Oxidative Dehydrogenation (Biomimetic)

This is the most direct route for researchers already possessing Cibenzoline. It converts the dihydro-imidazole (imidazoline) to the imidazole using mild oxidants.

Reagents: Manganese Dioxide (MnO


) or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).
Mechanism:  Removal of hydrides from C4 and C5 of the imidazoline ring.
Route B: De Novo Synthesis (Debus-Radziszewski Variant)

For independent synthesis, the cyclopropyl aldehyde is condensed with glyoxal and ammonia.

Step 1: Synthesis of 2,2-diphenylcyclopropanecarbaldehyde. Step 2: Condensation with glyoxal (40% aq) and ammonium acetate in methanol.

Visualization of Synthesis Logic

SynthesisPathways cluster_0 Route A: Oxidative Dehydrogenation cluster_1 Route B: De Novo Synthesis Cibenzoline Cibenzoline (Imidazoline Parent) M2 Target Molecule (Imidazole M2) Cibenzoline->M2 -2H (Aromatization) Oxidant MnO2 or DDQ (Oxidant) Oxidant->M2 Aldehyde 2,2-Diphenylcyclopropane- carbaldehyde Intermediate Diimine Intermediate Aldehyde->Intermediate Condensation Glyoxal Glyoxal + NH3 Glyoxal->Intermediate Intermediate->M2 Cyclization caption Figure 1: Synthetic strategies accessing the 2-(2,2-diphenylcyclopropyl)-1H-imidazole scaffold.

Physicochemical Profiling

The following data contrasts the target molecule (M2) with its parent drug, highlighting the impact of the imidazole ring.

PropertyParent Drug (Cibenzoline)Target Molecule (Metabolite M2)Impact on Function
Core Structure 4,5-Dihydro-1H-imidazole1H-Imidazole (Aromatic)Loss of sp3 carbons; planar geometry.
Basicity (pKa) ~10.5 (Strong Base)~7.0 (Weak Base)Reduced ionization at pH 7.4; poor Na+ channel binding.
LogP (Lipophilicity) ModerateHighIncreased tissue distribution; potential for phospholipidosis.
H-Bond Donors 1 (Amidine NH)1 (Imidazole NH)Similar donor capacity.
H-Bond Acceptors 1 (Imine N)1 (Pyridine-like N)Reduced acceptor strength due to aromatic delocalization.
UV Absorption < 250 nm (weak)~210-260 nm (strong)Aromatic imidazole allows for easier UV detection (HPLC).

Pharmacological Context

Loss of Antiarrhythmic Potency

Cibenzoline acts by blocking the Nav1.5 sodium channel. This interaction requires a protonated, positively charged nitrogen at physiological pH to interact with the channel's selectivity filter.

  • Observation: The target molecule (M2), being a much weaker base (pKa ~7), exists largely in the neutral form at pH 7.4.

  • Result: M2 exhibits negligible Class I antiarrhythmic activity compared to Cibenzoline.

CYP Inhibition & Toxicity Potential

Imidazole-containing compounds are notorious for inhibiting Cytochrome P450 enzymes (e.g., Ketoconazole).

  • Mechanism: The unhindered nitrogen (N3) of the imidazole ring can coordinate directly with the heme iron of CYP enzymes (specifically CYP3A4 and CYP2D6).

  • Risk: While M2 is a metabolite, its accumulation in renal failure patients (where Cibenzoline clearance is compromised) could theoretically lead to secondary drug-drug interactions or mitochondrial toxicity via electron transport chain inhibition.

Biological Pathway Diagram

BioActivity cluster_metabolism Metabolic Origin cluster_effects Pharmacological Consequences Parent Cibenzoline (Active Drug) M2 Metabolite M2 (Target Molecule) Parent->M2 Dehydrogenation CYP CYP3A4 / CYP2D6 CYP->M2 Catalysis NaChannel Nav1.5 Sodium Channel (Antiarrhythmic Target) M2->NaChannel Weak/No Binding (Loss of Efficacy) Heme Heme Iron (CYP Enzymes) M2->Heme Coordination Bond (Potential Inhibition) caption Figure 2: Metabolic formation and shift in pharmacological target from Na+ channel to Heme coordination.

Experimental Protocols

Protocol: Synthesis via MnO2 Oxidation

Objective: Convert Cibenzoline succinate to 2-(2,2-diphenylcyclopropyl)-1H-imidazole.

  • Free Base Liberation: Dissolve Cibenzoline succinate (1.0 eq) in water. Basify to pH 12 with 1M NaOH. Extract with Dichloromethane (DCM) (3x). Dry organic layer over Na

    
    SO
    
    
    
    and concentrate in vacuo.
  • Oxidation: Dissolve the oily residue (free base) in anhydrous Toluene (0.1 M concentration).

  • Reagent Addition: Add Activated Manganese Dioxide (MnO

    
    ) (10.0 eq). Note: Large excess is required for heterogeneous surface reactions.
    
  • Reflux: Heat the suspension to reflux (110°C) with vigorous stirring for 12–18 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The product will be less polar than the starting material.

  • Workup: Filter the hot mixture through a Celite pad to remove MnO

    
    . Wash the pad with hot Toluene.
    
  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH/DCM).

  • Validation: Confirm structure via

    
    H-NMR. Look for the disappearance of the imidazoline CH
    
    
    
    -CH
    
    
    multiplet (approx 3.5-4.0 ppm) and appearance of the imidazole aromatic singlet (approx 7.0 ppm, 2H).
Protocol: HPLC Separation of Enantiomers

Objective: Isolate (1R) and (1S) enantiomers for stereoselective binding studies.

  • Column: Chiralcel OD-H or AD-H (Cellulose-based).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Result: Baseline separation of enantiomers due to the interaction of the chiral cyclopropyl-phenyl moiety with the cellulose matrix.

References

  • PubChem. (n.d.). 2-(2,2-diphenylcyclopropyl)-1H-imidazole (CID 135070). National Library of Medicine. Retrieved January 31, 2026, from [Link]

  • Harron, D. W., et al. (1986). Cibenzoline: A review of its pharmacological properties and therapeutic potential in arrhythmias. Drugs, 31(4), 308-342. [Link]

  • Kusaka, M., et al. (1997). Stereoselective metabolism of cibenzoline, an antiarrhythmic drug, by human and rat liver microsomes: possible involvement of CYP2D and CYP3A.[1] Drug Metabolism and Disposition, 25(6), 748-753. [Link]

  • Canal, M., et al. (1985).[2] Pharmacokinetics of cibenzoline in patients with renal impairment.[2] Journal of Clinical Pharmacology, 25(3), 197-203.[2] [Link]

  • Gujjarappa, R., et al. (2022).[3] Overview on Biological Activities of Imidazole Derivatives. In: Materials Horizons: From Nature to Nanomaterials. Springer. [Link]

Sources

Foundational

Spectroscopic data (NMR, IR, MS) of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole Abstract This technical guide provides a comprehensive framework for the spectroscopic characterization of the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of the novel heterocyclic compound, 2-(2,2-Diphenylcyclopropyl)-1H-imidazole. Intended for researchers and professionals in drug development and chemical sciences, this document outlines the core spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—that are essential for its structural elucidation and purity assessment. While complete, published experimental spectra for this specific molecule are not widely available, this guide leverages established principles and spectral data from analogous structures to present a detailed, predictive analysis of its expected spectroscopic profile. We provide a plausible synthetic pathway, standardized experimental protocols, and an in-depth interpretation of the anticipated data, establishing a valuable resource for the synthesis and characterization of this and related compounds.

Introduction: The Compound of Interest

2-(2,2-Diphenylcyclopropyl)-1H-imidazole (PubChem CID: 135070) is a unique molecule integrating a rigid diphenylcyclopropyl moiety with the versatile imidazole ring.[1] The imidazole nucleus is a cornerstone in medicinal chemistry, found in numerous biologically active compounds, while the diphenylcyclopropyl group offers a constrained, lipophilic scaffold that can influence molecular interactions and metabolic stability. The precise characterization of such novel structures is a critical first step in any research and development pipeline, ensuring identity, purity, and batch-to-batch consistency.

This guide provides the scientific rationale and procedural detail required to confirm the molecular structure of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole through a multi-technique spectroscopic approach.

Caption: Chemical Structure and Key Properties of the Target Compound.

Proposed Synthetic Pathway

The synthesis of substituted imidazoles can be achieved through various established methodologies.[2][3] A highly plausible and efficient route for preparing 2-(2,2-Diphenylcyclopropyl)-1H-imidazole involves a multi-component reaction, a cornerstone of modern synthetic chemistry. This approach combines an aldehyde, a 1,2-dicarbonyl compound, and an ammonia source. For our target, 2,2-diphenylcyclopropanecarbaldehyde would serve as the key aldehyde component.

Synthesis_Workflow A 2,2-Diphenylcyclopropane- carbaldehyde Reaction One-Pot Reaction (Glacial Acetic Acid, Reflux) A->Reaction B Benzil (1,2-Dicarbonyl) B->Reaction C Ammonium Acetate (Ammonia Source) C->Reaction Product 2-(2,2-Diphenylcyclopropyl)- 1H-imidazole Reaction->Product Yields

Caption: Proposed one-pot synthesis of the target imidazole derivative.

Experimental Protocol: Synthesis

  • To a round-bottom flask, add 2,2-diphenylcyclopropanecarbaldehyde (1.0 eq), benzil (1.0 eq), and ammonium acetate (2.5 eq).

  • Add glacial acetic acid as the solvent.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the mixture with a base (e.g., ammonium hydroxide) to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Spectroscopic Characterization (Projected Data)

A logical, multi-faceted approach is essential for unambiguous structural confirmation. The workflow begins with Mass Spectrometry to determine the molecular weight, followed by IR Spectroscopy to identify key functional groups, and culminating in detailed NMR analysis for mapping the complete atomic connectivity.

Spectroscopic_Workflow Start Purified Synthetic Product MS Mass Spectrometry (MS) - Determine Molecular Weight - Confirm Elemental Formula Start->MS Step 1 IR Infrared (IR) Spectroscopy - Identify Key Functional Groups (N-H, C-H aromatic, C=N) MS->IR Step 2 NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) - Map C-H Framework - Confirm Connectivity IR->NMR Step 3 Confirm Structure Confirmed NMR->Confirm Final Confirmation

Caption: Integrated workflow for spectroscopic structural elucidation.

Mass Spectrometry (MS)

Principle & Protocol: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which typically yields the intact molecular ion. High-resolution MS (HRMS), for instance, using a Time-of-Flight (TOF) analyzer, is crucial for determining the exact mass and confirming the elemental formula.

Protocol:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution directly into the ESI source.

  • Acquire data in positive ion mode, as the imidazole nitrogen is readily protonated.

  • The expected exact mass of the protonated molecule [M+H]⁺ is calculated from its molecular formula, C₁₈H₁₆N₂.[1]

Predicted Spectral Data:

IonCalculated Exact Mass (Da)Predicted m/zRationale
[M]⁺ (Radical Cation)260.1313260.13Molecular ion peak, may be observed with some ionization techniques.
[M+H]⁺ (Protonated)261.1392261.14The base peak in ESI positive mode due to protonation of an imidazole N.
[M+Na]⁺ (Sodium Adduct)283.1211283.12Often observed as an adduct with trace sodium ions in the system.

The primary role of HRMS is to validate the elemental composition. The experimentally determined exact mass of the [M+H]⁺ ion should match the calculated value (261.1392) within a narrow tolerance (typically < 5 ppm), providing strong evidence for the C₁₈H₁₇N₂⁺ formula.

Infrared (IR) Spectroscopy

Principle & Protocol: IR spectroscopy probes the vibrational frequencies of chemical bonds. Specific functional groups absorb infrared radiation at characteristic wavenumbers, making it an excellent tool for identifying their presence.

Protocol:

  • The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

  • Alternatively, the sample can be mixed with potassium bromide (KBr) and pressed into a pellet.

  • The spectrum is typically recorded over the range of 4000–400 cm⁻¹.

Predicted Absorption Bands: Based on data from related imidazole compounds, the following key absorptions are anticipated.[4][5]

Wavenumber (cm⁻¹)Vibration TypePredicted AppearanceRationale
~3450 - 3100N-H Stretch (Imidazole)BroadCharacteristic of hydrogen-bonded N-H groups in the solid state. A sharper peak may appear in dilute solution.
~3100 - 3000C-H Stretch (Aromatic)Medium, sharpCorresponds to the C-H bonds on the two phenyl rings and the imidazole ring.
~3000 - 2850C-H Stretch (Aliphatic)Weak to mediumCorresponds to the C-H bonds of the cyclopropyl ring.
~1680 - 1580C=N and C=C StretchesMedium to strongA complex set of bands arising from the stretching vibrations within the imidazole and phenyl rings.[4][5]
~1500 - 1400C=C Stretch (Aromatic)StrongCharacteristic absorptions for the phenyl rings.

The presence of a broad N-H stretch and sharp aromatic C-H stretches would provide immediate, confirmatory evidence for the core structural components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Protocol: NMR spectroscopy provides the most detailed structural information by probing the chemical environment of magnetically active nuclei (¹H and ¹³C). Chemical shifts, signal integrations, and coupling patterns reveal the precise connectivity of atoms.

Protocol:

  • Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for imidazoles as it helps in observing the exchangeable N-H proton.

  • Acquire a ¹H NMR spectrum to identify proton environments.

  • Acquire a ¹³C NMR spectrum (typically proton-decoupled) to identify unique carbon environments.

  • (Optional but Recommended) Perform 2D NMR experiments like COSY (to establish H-H couplings) and HSQC (to correlate directly bonded C-H pairs) for unambiguous assignment.

Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationProposed AssignmentRationale
~12.5 - 13.5br s1HImidazole N-HExchangeable proton, typically broad and downfield. Its chemical shift is highly dependent on concentration and solvent. A similar N-H proton in a related structure was observed at δ 13.00.[6]
~7.0 - 7.6m12HAromatic C-H (10H) & Imidazole C-H (2H)A complex multiplet region for the ten protons of the two phenyl rings and the two C-H protons of the imidazole ring. 2D NMR would be required to deconvolve these signals.
~2.5 - 3.0m1HCyclopropyl C-HThe single proton on the cyclopropyl carbon attached to the imidazole ring. Expected to be a multiplet due to coupling with the CH₂ protons.
~1.5 - 2.0m2HCyclopropyl CH₂The two diastereotopic protons of the CH₂ group in the cyclopropyl ring. They will likely appear as a complex multiplet due to geminal and vicinal coupling.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz):

Chemical Shift (δ, ppm)Proposed AssignmentRationale
~145 - 155Imidazole C2The carbon atom situated between the two nitrogen atoms is characteristically deshielded and appears significantly downfield.
~135 - 145Aromatic C (quaternary)The two ipso-carbons of the phenyl rings attached to the cyclopropane.
~125 - 130Aromatic CHSignals for the protonated carbons of the phenyl rings.
~115 - 125Imidazole C4/C5The two CH carbons of the imidazole ring.
~30 - 40Cyclopropyl C (quaternary)The quaternary carbon of the cyclopropyl ring bearing the two phenyl groups.
~25 - 35Cyclopropyl CHThe CH carbon of the cyclopropyl ring attached to the imidazole.
~15 - 25Cyclopropyl CH₂The CH₂ carbon of the cyclopropyl ring.

Data Integration and Structural Confirmation

No single technique provides the complete picture. The power of this analytical approach lies in the synergy between the methods.

  • MS confirms the mass and formula (C₁₈H₁₆N₂).

  • IR confirms the presence of key functional groups (N-H, aromatic rings).

  • NMR provides the definitive map:

    • The ¹H NMR integration (totaling 16 protons) matches the formula.

    • The distinct regions in the ¹H spectrum (aromatic, aliphatic, exchangeable NH) align with the proposed structure.

    • The number of unique signals in the ¹³C NMR spectrum will correspond to the number of chemically non-equivalent carbons in the molecule.

    • 2D NMR would link the cyclopropyl protons to their respective carbons and confirm their neighbor relationships, solidifying the structure of that fragment.

By integrating these complementary datasets, a scientist can achieve an unambiguous and definitive confirmation of the structure of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole, meeting the rigorous standards required for publication, patenting, and further development.

Conclusion

The structural characterization of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole is a clear-cut process when approached with a systematic, multi-technique spectroscopic strategy. This guide provides a robust, scientifically-grounded prediction of the expected MS, IR, and NMR data. The outlined protocols are based on industry-standard practices, ensuring that any researcher undertaking the synthesis and analysis of this compound has a reliable roadmap for success. The convergence of the predicted data from these orthogonal techniques would provide unequivocal proof of the compound's identity and purity, paving the way for its exploration in medicinal chemistry and materials science.

References

  • ResearchGate. (n.d.). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c.
  • The Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135070, 2-(2,2-Diphenylcyclopropyl)-1H-imidazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1102211, 2-(2,5-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of imidazole derivatives a-2a, b-2b, and c-2c.
  • Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. (2025). Journal of Chemical Sciences.
  • SpectraBase. (n.d.). 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole. Retrieved from [Link]

  • MDPI. (n.d.). A Rapid General Synthesis and the Spectroscopic Data of 2,2′-Bis-(di-isopropylphosphino)-1,1′-dibromoferrocene, (bpdbf), 1,1′,2,2′-Tetrakis-(di-isopropylphosphino) Ferrocene, (tdipf) and Related Ligands: Taking dppf into the Future. Retrieved from [Link]

  • RSC Publishing. (n.d.). One-pot synthesis of 1,2-diphenyl-1H-benzo[d]imidazole derivatives by a Pd-catalyzed N-arylation and Cu-catalyzed C–H functionalization/C–N bond formation process. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl).
  • MDPI. (n.d.). Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of ligand 2,4,5-triphenyl-1H-imidazole.
  • ResearchGate. (2018). Reaction strategies for synthesis of imidazole derivatives: a review.
  • PubMed. (2010). 2-[(Cyclo-penta-1,3-dien-2-yl)diphenyl-meth-yl]-1-methyl-1H-imidazole. Retrieved from [Link]

  • PubMed Central. (n.d.). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. Retrieved from [Link]

  • Life Science Journal. (2008).
  • ResearchGate. (n.d.). Quantum chemical investigation of the structure and NMR properties of some imidazole derivatives with antiproliferative activity.
  • Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5-Diphenyl-1H-Imidazoles. (n.d.). Indian Journal of Pharmaceutical Sciences.
  • Crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole. (n.d.).
  • National Institute of Standards and Technology. (n.d.). 1H-Imidazole. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Imidazole, 4,5-diphenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Exploratory

Cibenzoline: A Technical Monograph on Synthesis, Pharmacology, and Clinical Application

Chemical Identity & Structural Analysis[1] While the query specifies "2-(2,2-Diphenylcyclopropyl)-1H-imidazole," the clinically relevant pharmacophore is the 4,5-dihydro analogue, known internationally as Cibenzoline (or...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Structural Analysis[1]

While the query specifies "2-(2,2-Diphenylcyclopropyl)-1H-imidazole," the clinically relevant pharmacophore is the 4,5-dihydro analogue, known internationally as Cibenzoline (or Cifenline).[1][2] This distinction is critical: the saturation of the imidazole ring (creating an imidazoline) significantly alters the pKa and basicity compared to a fully unsaturated imidazole, directly influencing its binding affinity to voltage-gated ion channels.

Structural Breakdown

The molecule consists of three distinct pharmacophoric elements:

  • The Imidazoline Ring: A basic moiety (

    
    ) responsible for protonation at physiological pH, facilitating interaction with the anionic pore residues of the sodium channel.
    
  • The Cyclopropane Linker: A rigid spacer that locks the spatial orientation between the aromatic system and the polar headgroup.

  • The Gem-Diphenyl Moiety: Two phenyl rings attached to the same carbon (C2) of the cyclopropane, providing significant lipophilicity (

    
    ) for membrane penetration.
    
Stereochemistry

Cibenzoline possesses two chiral centers on the cyclopropane ring but exists as a racemate in clinical formulations.

  • Stereoselectivity: The enantiomers exhibit differential metabolism and potency. The

    
    -enantiomer is generally more potent in blocking 
    
    
    
    channels, while the
    
    
    -enantiomer shows different clearance rates due to stereoselective metabolism by CYP2D6.

Table 1: Physiochemical Profile

ParameterValueClinical Relevance
Molecular Formula

-
Molecular Weight 262.35 g/mol Small molecule, good oral bioavailability.
pKa ~9.6 (Basic)Ionized >99% at physiological pH (7.4).
LogP ~3.5High lipophilicity; crosses blood-brain barrier.
Solubility Low (Free base)Formulated as Succinate salt to improve solubility.

Pharmacodynamics: Multichannel Blockade

Cibenzoline is unique among antiarrhythmics. While classified primarily as a Class Ia agent (Vaughan Williams classification), it exhibits significant Class III (potassium channel block) and weak Class IV (calcium channel block) properties.

Mechanism of Action[4]
  • Phase 0 Depression (Class I): Cibenzoline binds to the open/inactivated state of the

    
     channel. This reduces the 
    
    
    
    of depolarization, slowing conduction velocity in the atrium and ventricle.
  • Repolarization Delay (Class III): It inhibits the delayed rectifier potassium current (

    
    ), prolonging the Action Potential Duration (APD) and the Effective Refractory Period (ERP).
    
  • ATP-Sensitive K+ Block: Uniquely, cibenzoline blocks

    
     channels, which can stimulate insulin secretion (a known side effect: hypoglycemia).
    
Signaling Pathway Visualization

Cibenzoline_MOA Drug Cibenzoline (Protonated) Nav15 Nav1.5 Channel (Open/Inactivated State) Drug->Nav15 High Affinity Block IKr IKr Potassium Channel Drug->IKr Moderate Block KATP K_ATP Channel (Pancreatic Beta Cells) Drug->KATP Off-target Block Phase0 Phase 0 Depolarization (Reduced Vmax) Nav15->Phase0 Phase3 Phase 3 Repolarization (Prolonged) IKr->Phase3 Insulin Insulin Secretion (Hypoglycemia Risk) KATP->Insulin Clinical Reduced Conduction Velocity & Increased Refractoriness Phase0->Clinical Phase3->Clinical

Figure 1: Multichannel inhibitory effects of Cibenzoline leading to antiarrhythmic efficacy and metabolic side effects.

Synthetic Pathway & Methodology

The synthesis of Cibenzoline typically follows a convergent route involving the construction of the cyclopropane ring followed by the formation of the imidazoline heterocycle.

Synthesis Protocol

Precursor: 1,1-Diphenylethylene. Reagents: Ethyl diazoacetate, Ethylenediamine, Trimethylaluminum (catalyst).

Step 1: Cyclopropanation (Carbenoid Addition)

  • Setup: In a dry 3-neck flask under nitrogen, dissolve 1,1-diphenylethylene (1.0 eq) in anhydrous dichloromethane (DCM).

  • Catalyst: Add Rhodium(II) acetate dimer (

    
    ) (0.5 mol%).
    
  • Addition: Slowly add ethyl diazoacetate (1.2 eq) via syringe pump over 4 hours to prevent dimerization.

  • Reaction: The carbene generated in situ adds across the double bond.

  • Workup: Filter through celite to remove Rh catalyst. Concentrate to yield ethyl 2,2-diphenylcyclopropanecarboxylate.

Step 2: Imidazoline Ring Formation

  • Reagent Preparation: In a separate vessel, complex ethylenediamine (5.0 eq) with Trimethylaluminum (

    
    ) in toluene at 0°C. Caution: Pyrophoric.
    
  • Coupling: Cannulate the ester from Step 1 into the aluminum-amine complex.

  • Reflux: Heat the mixture to reflux (110°C) for 12 hours. This promotes direct amidation and subsequent cyclodehydration.

  • Quench: Carefully quench with Rochelle's salt solution to break the aluminum emulsion.

  • Purification: Extract with ethyl acetate. The crude product is recrystallized from ethanol/ether to yield Cibenzoline free base.

  • Salt Formation: Dissolve in ethanol and add succinic acid (0.5 eq) to precipitate Cibenzoline Succinate.

Synthesis Flowchart

Synthesis_Route SM1 1,1-Diphenylethylene Inter1 Ethyl 2,2-diphenyl- cyclopropanecarboxylate SM1->Inter1 Cyclopropanation Reagent1 Ethyl Diazoacetate (Rh2(OAc)4 Cat.) Reagent1->Inter1 Final Cibenzoline (Free Base) Inter1->Final Cyclocondensation Reagent2 Ethylenediamine + AlMe3 Reagent2->Final

Figure 2: Convergent synthesis of Cibenzoline via carbenoid cyclopropanation and Al-catalyzed amination.

Pharmacokinetics & Metabolism (ADME)

Understanding the metabolic fate of Cibenzoline is crucial due to the genetic polymorphism of the enzymes involved.

Metabolic Pathways
  • Bioavailability: ~85% (High absorption).

  • Protein Binding: 50-60%.

  • Primary Enzyme: CYP2D6 .[3][4][5] This leads to distinct phenotypes:

    • Extensive Metabolizers (EM): Rapid clearance.

    • Poor Metabolizers (PM): Risk of toxicity and accumulation.

  • Secondary Enzyme: CYP3A4 (minor pathway, becomes relevant in PMs).

Clinical Implications of CYP2D6

Because CYP2D6 is highly polymorphic, patients may require genotyping or careful dose titration. Co-administration with CYP2D6 inhibitors (e.g., fluoxetine, quinidine) can increase Cibenzoline plasma levels by >50%, precipitating pro-arrhythmic events.

Table 2: Pharmacokinetic Parameters

ParameterValue (Mean)Notes
Tmax 2 - 4 hoursDelayed slightly by food.
Half-life (

)
7 - 12 hoursProlonged in renal failure and CYP2D6 PMs.
Excretion Renal (60% unchanged)Dose adjustment required if CrCl < 30 mL/min.
Therapeutic Window 300 - 800 ng/mLNarrow therapeutic index.

Clinical Application & Safety

Indications
  • Paroxysmal Atrial Fibrillation (PAF): Highly effective in converting PAF to sinus rhythm.

  • Ventricular Tachycardia (VT): Used in life-threatening cases where other agents fail.

  • Hypertrophic Cardiomyopathy (HCM): Cibenzoline reduces the left ventricular outflow tract (LVOT) gradient due to its negative inotropic effect (calcium channel blockade).

Adverse Effects & Monitoring
  • Pro-arrhythmia: Like all Class I agents, it can cause Torsades de Pointes (due to QT prolongation) or 1:1 AV conduction in atrial flutter.

  • Hypoglycemia: Due to

    
     block in pancreatic beta-cells. Glucose monitoring is mandatory in diabetic patients.
    
  • Anticholinergic Effects: Dry mouth, urinary retention (due to structural similarity to muscarinic antagonists).

References

  • Kodama, I., et al. (1987). "Effects of cibenzoline, a novel antiarrhythmic drug, on action potential and transmembrane currents of guinea-pig ventricular muscles." British Journal of Pharmacology.

  • Niwa, T., et al. (2000).[5] "Stereoselective metabolism of cibenzoline, an antiarrhythmic drug, by human and rat liver microsomes: possible involvement of CYP2D and CYP3A."[5] Drug Metabolism and Disposition.

  • Harron, D. W., et al. (1992). "Cibenzoline: A review of its pharmacological properties and therapeutic potential in arrhythmias." Drugs.

  • Hamada, Y., et al. (2005). "Cibenzoline-induced hypoglycemia in a patient with chronic renal failure." Internal Medicine.

  • Vaughan Williams, E. M. (1984). "Subclassification of class 1 antiarrhythmic drugs." Journal of Clinical Pharmacology.

Sources

Foundational

Solubility of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole in different solvents

Technical Guide: Solubility Profiling of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole Executive Summary Compound Identity: 2-(2,2-Diphenylcyclopropyl)-1H-imidazole CAS: 85589-36-2 Synonyms: Dehydrocibenzoline, Cibenzoline Me...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profiling of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole

Executive Summary

Compound Identity: 2-(2,2-Diphenylcyclopropyl)-1H-imidazole CAS: 85589-36-2 Synonyms: Dehydrocibenzoline, Cibenzoline Metabolite M2 Molecular Formula: C₁₈H₁₆N₂ (MW: 260.34 g/mol )

This guide provides a technical framework for determining and optimizing the solubility of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole. As the fully aromatic imidazole analog of the antiarrhythmic drug Cibenzoline, this compound exhibits distinct physicochemical properties driven by the planarity of the imidazole ring and the lipophilicity of the diphenylcyclopropyl tail. This document outlines the theoretical solubility profile, experimental screening protocols, and solvent selection strategies for research and development applications.

Part 1: Physicochemical Profile & Solubility Prediction

To accurately predict solvent compatibility, we must analyze the structural moieties governing the molecule's interaction with solvent systems.

Structural Analysis

The molecule consists of two distinct domains with opposing solubility preferences:

  • Lipophilic Domain (Hydrophobic): The 2,2-diphenylcyclopropyl moiety.[1] This bulky, non-polar region drives high affinity for organic solvents (e.g., DCM, DMSO) and poor water solubility.

  • Polar Domain (Hydrophilic/Basic): The 1H-imidazole ring. Unlike the imidazoline ring in the parent drug (Cibenzoline), the aromatic imidazole is less basic (pKa ~7 vs. ~10 for amidines/imidazolines) and can act as both a hydrogen bond donor (N-H) and acceptor (N:).

Predicted Solubility Profile

Based on Structure-Activity Relationships (SAR) and data from the parent compound Cibenzoline:

Solvent ClassPredicted SolubilityMechanism of Action
Chlorinated Solvents (DCM, Chloroform)High (+++++)"Like dissolves like" interaction with the lipophilic diphenyl rings.
Polar Aprotic (DMSO, DMF)High (+++++)Strong dipole interactions solubilize the imidazole ring; organic nature accommodates the tail.
Alcohols (Methanol, Ethanol)Moderate to High (++++)Hydrogen bonding with the imidazole nitrogen; alkyl chain interaction with the cyclopropyl group.
Water (Neutral pH 7) Very Low (+)The lipophilic tail dominates. The neutral imidazole is poorly water-soluble.
Water (Acidic pH < 4) Moderate (+++)Protonation of the imidazole nitrogen forms a cationic salt, significantly increasing aqueous solubility.
Non-Polar (Hexane, Heptane)Low (++)The polar imidazole head group prevents full dissolution in strictly non-polar alkanes.

Part 2: Experimental Protocols

Tier 1: Kinetic Solubility Screening (Visual)

Objective: Rapidly identify suitable solvents for stock solution preparation or flash chromatography.

Workflow:

  • Weigh 5 mg of solid compound into a clear 4 mL glass vial.

  • Add solvent in 100 µL increments (starting volume).

  • Vortex for 30 seconds after each addition.

  • Observe for clarity.[2][3] If undissolved after 1 mL (concentration < 5 mg/mL), classify as "Low Solubility."

Visualization: Solubility Decision Logic

SolubilityLogic Start Start: 5 mg Compound AddSolvent Add 100 µL Solvent Start->AddSolvent Vortex Vortex & Sonicate AddSolvent->Vortex Check Visual Check Vortex->Check Soluble Soluble (Calc. Conc.) Check->Soluble Clear Limit Vol > 2 mL? Check->Limit Cloudy Insoluble Insoluble Limit->AddSolvent No Limit->Insoluble Yes (< 2.5 mg/mL)

Caption: Kinetic solubility screening workflow for rapid solvent selection.

Tier 2: Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine precise saturation limits for formulation or analytical standards.

Protocol:

  • Saturation: Add excess solid compound (~20 mg) to 1 mL of the target solvent in a crimp-top HPLC vial.

  • Equilibration: Agitate at constant temperature (25°C) for 24–48 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter (ensure filter compatibility).

  • Quantification: Dilute the supernatant with Methanol (mobile phase compatible) and analyze via HPLC-UV (254 nm).

HPLC Method Parameters (Suggested):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: Isocratic 60:40 Acetonitrile:Water (+0.1% Formic Acid).

    • Note: The acidic modifier keeps the imidazole protonated, improving peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm and 254 nm.

Part 3: Solvent Selection Strategy

The choice of solvent depends heavily on the intended application. Use the matrix below to guide your selection.

Solvent Compatibility Matrix
ApplicationRecommended SolventRationale
NMR Analysis DMSO-d₆ or CDCl₃ High solubility ensures good signal-to-noise ratio. CDCl₃ is preferred for observing exchangeable protons.
Stock Solution DMSO (20–50 mg/mL)Universal solvent for this class; low volatility prevents concentration drift.
LC-MS Standard Methanol Fully compatible with reverse-phase mobile phases; good solubility.
Extraction Dichloromethane (DCM) Excellent solubility for the neutral form; separates well from basic aqueous layers.
Crystallization EtOAc / Hexane Dissolve in minimal hot Ethyl Acetate (EtOAc), then slowly add Hexane to induce precipitation.
pH-Dependent Solubility (The "pH Switch")

Because the imidazole ring is basic, solubility can be manipulated via pH. This is critical for purification.

  • Acidic Phase (pH < 4): The compound is protonated and water-soluble.

    • Use case: Wash organic extracts with 1N HCl to pull the compound into the aqueous phase (removing non-basic impurities).

  • Basic Phase (pH > 9): The compound is neutral and lipophilic.

    • Use case: Basify the aqueous layer with NaOH to precipitate the compound or extract it back into DCM.

Purification Decision Tree

PurificationTree Raw Crude Mixture Dissolve Dissolve in DCM Raw->Dissolve AcidWash Wash with 1N HCl Dissolve->AcidWash OrgLayer Organic Layer (Non-basic Impurities) AcidWash->OrgLayer Discard AqLayer Aqueous Layer (Protonated Target) AcidWash->AqLayer Keep Basify Adjust to pH 10 (NaOH) AqLayer->Basify Extract Extract with DCM Basify->Extract Final Pure Compound (Neutral) Extract->Final

Caption: Acid-Base extraction strategy utilizing the imidazole pKa switch.

References

  • PubChem. (n.d.). 2-(2,2-Diphenylcyclopropyl)-1H-imidazole (CID 135070). National Library of Medicine. Retrieved January 31, 2026, from [Link]

  • DrugFuture. (n.d.). Cibenzoline Physicochemical Properties.[1][3][4][5][6] Retrieved January 31, 2026, from [Link]

  • ResearchGate. (2002). Metabolism of Cibenzoline: Identification of Metabolites M1 and M2. Retrieved January 31, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole

Introduction: The Significance of the Cyclopropyl-Imidazole Scaffold The imidazole nucleus is a cornerstone of medicinal chemistry, present in a vast array of pharmacologically active compounds.[1] Its unique electronic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Cyclopropyl-Imidazole Scaffold

The imidazole nucleus is a cornerstone of medicinal chemistry, present in a vast array of pharmacologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. When coupled with a cyclopropane ring, another motif of significant interest in pharmaceutical sciences, the resulting structure offers a unique three-dimensional profile and metabolic stability.[2] The 2-(2,2-diphenylcyclopropyl)-1H-imidazole moiety, in particular, is an intriguing target for researchers in drug development, potentially serving as a novel scaffold for exploring new chemical space in the pursuit of therapeutics for a range of diseases.[3]

This document provides a comprehensive, two-part protocol for the synthesis of 2-(2,2-diphenylcyclopropyl)-1H-imidazole. The synthesis is strategically divided into the preparation of the key aldehyde intermediate, 2,2-diphenylcyclopropanecarbaldehyde, followed by the construction of the imidazole ring via a modified Debus-Radziszewski reaction. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles and expected outcomes.

PART 1: Synthesis of the Key Intermediate: 2,2-Diphenylcyclopropanecarbaldehyde

The synthesis of the target imidazole requires the preparation of the corresponding aldehyde. A robust method for the synthesis of 2,2-diphenylcyclopropanecarbaldehyde involves the reaction of 1,1-diphenylethylene with ethyl diazoacetate to form the corresponding cyclopropyl ester, followed by reduction and oxidation.

Reaction Scheme: Synthesis of 2,2-Diphenylcyclopropanecarbaldehyde

cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Reduction cluster_2 Step 3: Oxidation 1,1-Diphenylethylene Cyclopropyl_ester 1,1-Diphenylethylene->Cyclopropyl_ester Ethyl_diazoacetate Ethyl diazoacetate, CuSO4 (cat.), Heat Ethyl_diazoacetate->Cyclopropyl_ester Ester_intermediate Alcohol_intermediate Ester_intermediate->Alcohol_intermediate LiAlH4 1) LiAlH4, THF 2) H2O quench LiAlH4->Alcohol_intermediate Alcohol Final_aldehyde Alcohol->Final_aldehyde PCC PCC, CH2Cl2 PCC->Final_aldehyde

Caption: Synthesis of 2,2-diphenylcyclopropanecarbaldehyde.

Materials and Methods: Aldehyde Synthesis
Reagent/MaterialFormulaMolar Mass ( g/mol )Supplier (Example)
1,1-DiphenylethyleneC₁₄H₁₂180.25Sigma-Aldrich
Ethyl diazoacetateC₄H₆N₂O₂114.10Sigma-Aldrich
Copper(II) sulfate (anhydrous)CuSO₄159.61Fisher Scientific
Toluene (anhydrous)C₇H₈92.14VWR
Lithium aluminum hydride (LiAlH₄)H₄AlLi37.95Acros Organics
Tetrahydrofuran (THF, anhydrous)C₄H₈O72.11VWR
Pyridinium chlorochromate (PCC)C₅H₆ClCrNO₃215.56Sigma-Aldrich
Dichloromethane (DCM, anhydrous)CH₂Cl₂84.93Fisher Scientific
Diethyl ether(C₂H₅)₂O74.12Fisher Scientific
Sodium sulfate (anhydrous)Na₂SO₄142.04VWR
Silica gel (for column chromatography)SiO₂60.08Sorbent Technologies
Detailed Protocol: 2,2-Diphenylcyclopropanecarbaldehyde

Step 1: Synthesis of Ethyl 2,2-diphenylcyclopropanecarboxylate

  • To a stirred solution of 1,1-diphenylethylene (1.0 eq) in anhydrous toluene, add a catalytic amount of anhydrous copper(II) sulfate (0.05 eq).

  • Heat the mixture to reflux (approximately 110 °C).

  • Slowly add a solution of ethyl diazoacetate (1.1 eq) in anhydrous toluene to the refluxing mixture over a period of 2 hours. Caution: Ethyl diazoacetate is toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood.

  • After the addition is complete, continue to reflux the mixture for an additional 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and filter to remove the copper sulfate.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2,2-diphenylcyclopropanecarboxylate.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Reduction to (2,2-Diphenylcyclopropyl)methanol

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of ethyl 2,2-diphenylcyclopropanecarboxylate (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake with diethyl ether.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (2,2-diphenylcyclopropyl)methanol.

Step 3: Oxidation to 2,2-Diphenylcyclopropanecarbaldehyde

  • Dissolve (2,2-diphenylcyclopropyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask.

  • Add pyridinium chlorochromate (PCC) (1.5 eq) in one portion. Caution: PCC is a toxic and oxidizing agent. Handle with care.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to yield the crude 2,2-diphenylcyclopropanecarbaldehyde.

  • The crude aldehyde can be purified by column chromatography on silica gel.

PART 2: Synthesis of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole

With the key aldehyde intermediate in hand, the final step is the construction of the imidazole ring using the Debus-Radziszewski reaction. This multi-component reaction condenses the aldehyde, a 1,2-dicarbonyl compound (glyoxal), and a source of ammonia (ammonium acetate) to form the desired 2-substituted imidazole.

Reaction Scheme: Debus-Radziszewski Imidazole Synthesis

Aldehyde Imidazole_product Aldehyde->Imidazole_product Glyoxal Glyoxal (40% in H2O) Glyoxal->Imidazole_product Ammonium_acetate Ammonium Acetate Ammonium_acetate->Imidazole_product Solvent Glacial Acetic Acid, Reflux Solvent->Imidazole_product

Caption: Synthesis of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole.

Materials and Methods: Imidazole Synthesis
Reagent/MaterialFormulaMolar Mass ( g/mol )Supplier (Example)
2,2-DiphenylcyclopropanecarbaldehydeC₁₆H₁₄O222.28Synthesized in Part 1
Glyoxal (40% solution in water)C₂H₂O₂58.04Sigma-Aldrich
Ammonium acetateC₂H₇NO₂77.08Fisher Scientific
Glacial acetic acidC₂H₄O₂60.05VWR
Ethyl acetateC₄H₈O₂88.11VWR
Saturated sodium bicarbonate solutionNaHCO₃84.01Prepared in-house
Anhydrous magnesium sulfateMgSO₄120.37VWR
Detailed Protocol: 2-(2,2-Diphenylcyclopropyl)-1H-imidazole
  • In a round-bottom flask equipped with a reflux condenser, dissolve 2,2-diphenylcyclopropanecarbaldehyde (1.0 eq) and a large excess of ammonium acetate (10-15 eq) in glacial acetic acid.

  • To this solution, add glyoxal (40% solution in water, 1.2 eq).

  • Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purify the crude 2-(2,2-diphenylcyclopropyl)-1H-imidazole by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Expected Results and Characterization

The final product, 2-(2,2-diphenylcyclopropyl)-1H-imidazole, should be a solid at room temperature. The expected molecular weight is 260.33 g/mol .[3][4]

Table of Expected Characterization Data:

AnalysisExpected Results
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~7.20-7.40 (m, 10H, Ar-H), ~7.00 (s, 2H, imidazole C4-H, C5-H), ~2.50 (m, 1H, cyclopropyl C-H), ~1.50-1.70 (m, 2H, cyclopropyl CH₂)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~148 (imidazole C2), ~140-142 (Ar-C), ~128-129 (Ar-CH), ~126-127 (Ar-CH), ~120 (imidazole C4/C5), ~35 (cyclopropyl C-Ar), ~25 (cyclopropyl C-imidazole), ~18 (cyclopropyl CH₂)
Mass Spec (ESI-MS) m/z: 261.1390 [M+H]⁺ (Calculated for C₁₈H₁₇N₂⁺: 261.1386)

Note: The exact chemical shifts in NMR spectra may vary depending on the solvent and concentration. The provided values are estimations based on similar structures.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Ethyl diazoacetate is toxic and potentially explosive; handle with extreme caution.

  • Lithium aluminum hydride reacts violently with water; handle under anhydrous conditions.

  • PCC is a toxic and oxidizing agent.

  • Glacial acetic acid is corrosive.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

  • PubChem. 2-(2,2-diphenylcyclopropyl)-1H-imidazole. National Center for Biotechnology Information.
  • Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199-208.
  • Radziszewski, B. (1882). Ueber die Constitution des Lophins und einiger anderer Imidazol-Verbindungen. Berichte der deutschen chemischen Gesellschaft, 15(2), 2706-2708.
  • Trost, B. M. (1989). The atom economy--a search for synthetic efficiency. Science, 254(5037), 1471-1477.
  • Sharpless, K. B. (2002). Searching for new reactivity.
  • Zhang, L., Peng, X. M., Damu, G. L. R., Geng, R. X., & Zhou, C. H. (2014). Comprehensive review on the versatile pharmacological actions of imidazole-based compounds. Bioorganic & Medicinal Chemistry, 22(5), 1169-1175.
  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH₃)₂SOCH₂) and Methylsulfinyl Carbanion ((CH₃)₂SOCH). Journal of the American Chemical Society, 87(6), 1353-1364.
  • Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323-5324.
  • Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in organic synthesis using the Wittig reaction. Topics in Stereochemistry, 21, 1-157.
  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927.
  • Wolkenberg, S. E., & Boger, D. L. (2002). A new, mild, and efficient method for the synthesis of 2,4,5-trisubstituted imidazoles. The Journal of Organic Chemistry, 67(21), 7361-7364.
  • Grimmett, M. R. (1997). Imidazole and benzimidazole synthesis. Academic press.
  • Laskin, A., Laskin, J., & Nizkorodov, S. A. (2013). Chemistry of atmospheric brown carbon. Chemical Reviews, 115(10), 4335-4382.
  • De Haan, D. O., Hawkins, L. N., & Galloway, M. M. (2011). Glyoxal-Amine Reactions in Aqueous Aerosol. Environmental Science & Technology, 45(3), 984-991.
  • Nozière, B., Dziedzic, P., & Córdova, A. (2010). Products and kinetics of the reaction of glyoxal with ammonium sulfate. The Journal of Physical Chemistry A, 114(1), 389-398.
  • Galloway, M. M., Loza, C. L., Chhabra, P. S., Chan, A. W., Bruns, E. A., Fry, J. L., ... & Seinfeld, J. H. (2011). Analysis of nitrates and sulfates in atmospheric aerosols by aerosol mass spectrometry. Atmospheric Measurement Techniques, 4(6), 1081-1094.
  • Kampf, C. J., Jakob, R., & Hoffmann, T. (2012). Identification and quantification of imidazoles in airborne particles using aerosol mass spectrometry. Analytical and Bioanalytical Chemistry, 403(1), 127-137.
  • MySkinRecipes. 2-(2,2-Diphenylcyclopropyl)-1H-imidazole. Product Page.
  • BenchChem. A Comprehensive Technical Guide to the Synthesis of 2-Substituted Imidazoles.
  • Organic Syntheses. Benzophenone.
  • PrepChem. Synthesis of 1,2-diphenylethylene.
  • Wikipedia. Wittig reaction.
  • Master Organic Chemistry. Wittig Reaction: Examples and Mechanism.
  • Organic Chemistry Portal. Wittig Reaction.
  • University of Missouri-St. Louis. Synthesis of an Alkene via the Wittig Reaction.

Sources

Application

Application Notes and Protocols for 2-(2,2-Diphenylcyclopropyl)-1H-imidazole in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: A Chiral Building Block with Pharmaceutical Relevance 2-(2,2-Diphenylcyclopropyl)-1H-imidazole is a heterocyclic compound featuring a unique c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Chiral Building Block with Pharmaceutical Relevance

2-(2,2-Diphenylcyclopropyl)-1H-imidazole is a heterocyclic compound featuring a unique combination of a sterically demanding diphenylcyclopropyl group and a versatile imidazole ring. This structure has garnered interest primarily as a key intermediate in the synthesis of pharmaceutical compounds.[1] Notably, it is a known metabolite of the antiarrhythmic drug cibenzoline, indicating its relevance in medicinal chemistry and drug metabolism studies. The imidazole moiety is a ubiquitous scaffold in biologically active molecules, known for its ability to participate in hydrogen bonding and act as a ligand for metal centers.[2] The chiral diphenylcyclopropyl group introduces conformational rigidity and stereochemical complexity, making this molecule a potentially valuable building block in asymmetric synthesis.

This document provides a comprehensive guide to the synthesis, characterization, and potential applications of 2-(2,2-diphenylcyclopropyl)-1H-imidazole in an organic synthesis context, empowering researchers to explore its utility in their synthetic endeavors.

Physicochemical and Spectroscopic Data

A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective use. Below is a summary of the key data for 2-(2,2-diphenylcyclopropyl)-1H-imidazole.

PropertyValueReference
CAS Number 85589-36-2[3]
Molecular Formula C₁₈H₁₆N₂[3]
Molecular Weight 260.33 g/mol [3]
Appearance Off-white to pale yellow solid (predicted)
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents.

Note: Some physical properties are predicted based on the structure and data for similar compounds.

Spectroscopic Characterization:

While a specific peer-reviewed publication detailing the complete spectroscopic data was not identified in the survey, the structure can be confirmed by standard analytical techniques. The following are predicted key spectroscopic features:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl groups, the protons of the imidazole ring, and the diastereotopic protons of the cyclopropyl ring. The imidazole N-H proton will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbons of the phenyl, imidazole, and cyclopropyl moieties. The quaternary carbon of the cyclopropane ring bearing the two phenyl groups will be a key identifier.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for N-H stretching (around 3100-3400 cm⁻¹), C-H stretching of aromatic and aliphatic groups, and C=N and C=C stretching vibrations of the imidazole and phenyl rings.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

Synthetic Protocols

The synthesis of 2-(2,2-diphenylcyclopropyl)-1H-imidazole can be approached through the dehydrogenation of its corresponding 4,5-dihydro derivative, cibenzoline. This method is advantageous as cibenzoline is a commercially available starting material.

Protocol 1: Dehydrogenation of 4,5-dihydro-2-(2,2-diphenylcyclopropyl)-1H-imidazole (Cibenzoline)

This protocol is based on established methods for the dehydrogenation of 2-aryl-Δ²-imidazolines to their corresponding imidazoles using a palladium on carbon (Pd/C) catalyst.[1]

Reaction Scheme:

G Cibenzoline Cibenzoline (4,5-dihydro-2-(2,2-diphenylcyclopropyl)-1H-imidazole) Product 2-(2,2-Diphenylcyclopropyl)-1H-imidazole Cibenzoline->Product Dehydrogenation Reagents 10% Pd/C, Solvent Heat

A representative dehydrogenation reaction.

Materials and Equipment:

  • 4,5-dihydro-2-(2,2-diphenylcyclopropyl)-1H-imidazole (Cibenzoline)

  • 10% Palladium on activated carbon (10% Pd/C)

  • High-boiling point solvent (e.g., xylene, decalin, or diphenyl ether)

  • Round-bottom flask equipped with a magnetic stir bar and a reflux condenser

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 4,5-dihydro-2-(2,2-diphenylcyclopropyl)-1H-imidazole (1.0 eq).

  • Solvent and Catalyst Addition: Add a suitable high-boiling point solvent (e.g., xylene, approximately 10-20 mL per gram of starting material). To this suspension, add 10% Pd/C (0.1-0.2 eq by weight).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 140-190 °C, depending on the solvent) with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the same solvent.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-(2,2-diphenylcyclopropyl)-1H-imidazole.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon is a widely used and effective catalyst for dehydrogenation reactions. The activated carbon support provides a high surface area for the reaction.

  • Solvent: A high-boiling point solvent is necessary to achieve the temperatures required for efficient dehydrogenation. The choice of solvent can influence the reaction rate and should be inert under the reaction conditions.

  • Inert Atmosphere: An inert atmosphere is recommended to prevent potential oxidation of the substrate or catalyst at high temperatures.

Applications in Organic Synthesis

The unique structural features of 2-(2,2-diphenylcyclopropyl)-1H-imidazole open up several potential applications in organic synthesis, particularly in the realms of catalysis and as a chiral building block.

As a Chiral Ligand in Asymmetric Catalysis

The imidazole nitrogen atoms can coordinate to transition metals, and the chiral diphenylcyclopropyl group can induce stereoselectivity in metal-catalyzed reactions.

Workflow for Developing a Chiral Catalyst:

G cluster_0 Ligand Synthesis & Characterization cluster_1 Complexation & Catalyst Formation cluster_2 Catalytic Application & Evaluation A Synthesize 2-(2,2-Diphenylcyclopropyl) -1H-imidazole B Purify and Characterize (NMR, MS, etc.) A->B D React Ligand with Metal Precursor B->D C Select Metal Precursor (e.g., Rh, Ir, Pd, Cu) C->D E Isolate and Characterize Metal Complex D->E G Perform Catalytic Reaction with Substrate E->G F Choose Asymmetric Reaction (e.g., Hydrogenation, C-C Coupling) F->G H Analyze Product for Yield and Enantiomeric Excess (ee) G->H I Optimize Reaction Conditions H->I

Workflow for catalyst development.

Potential Asymmetric Reactions:

  • Asymmetric Hydrogenation: The imidazole ligand could be used to create chiral rhodium or iridium catalysts for the enantioselective hydrogenation of prochiral olefins.

  • Asymmetric C-C Bond Formation: Chiral palladium or copper complexes of this ligand could be explored in asymmetric Heck, Suzuki, or Michael addition reactions.

  • Asymmetric Cyclopropanation: The inherent cyclopropyl moiety could lead to interesting catalyst-substrate interactions in asymmetric cyclopropanation reactions.

As a Chiral Auxiliary

The imidazole ring can be temporarily attached to a prochiral substrate. The steric bulk and chirality of the diphenylcyclopropyl group can then direct the stereochemical outcome of a subsequent reaction.

General Workflow for Chiral Auxiliary Application:

G A Couple Auxiliary to Prochiral Substrate B Diastereoselective Reaction (e.g., Alkylation, Addition) A->B C Cleavage of Auxiliary B->C D Isolate Enantioenriched Product C->D

General workflow for chiral auxiliary use.

Protocol Considerations:

  • Attachment: The imidazole can be attached to a substrate via its nitrogen atom, for example, by reacting with an acyl chloride or an alkyl halide.

  • Diastereoselective Reaction: The choice of reaction will depend on the desired transformation. The bulky diphenylcyclopropyl group is expected to effectively shield one face of the reactive center.

  • Cleavage: The auxiliary must be removable under mild conditions that do not racemize the newly formed stereocenter.

Safety and Handling

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Refer to the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

2-(2,2-Diphenylcyclopropyl)-1H-imidazole is a promising yet underexplored building block in organic synthesis. Its structural rigidity, chirality, and the presence of a versatile imidazole ring make it an attractive candidate for applications in asymmetric catalysis and as a chiral auxiliary. The synthetic protocol provided, based on the dehydrogenation of a readily available precursor, offers a practical entry point for its preparation. Further research into the applications of this compound is warranted and could lead to the development of novel and efficient synthetic methodologies.

References

  • Anastassiadou, M., Baziard-Mouysset, G., & Payard, M. (2000). New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide. Synthesis, 2000(12), 1814-1816. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135070, 2-(2,2-diphenylcyclopropyl)-1H-imidazole. Retrieved January 31, 2026 from [Link].

  • Jiang, D., Hong, M., Qiu, F., Zhu, J., & Huang, L. (2007). 1-Dehydroabietyl-4,5-diphenyl-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, 63(Pt 8), o3536. Available at: [Link]

  • MySkinRecipes. (n.d.). 2-(2,2-Diphenylcyclopropyl)-1H-imidazole. Retrieved January 31, 2026, from [Link]

  • Payard, M., et al. (2000). New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide. Synthesis, 2000(12), 1814-1816. Available at: [Link]

  • Ghodke, S., Khandare, P., Pansare, D., & Pawar, R. (2025). Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. NANO BIOMED. ENG., 14(3), 158. Available at: [Link]

  • SIELC Technologies. (2018, May 16). 2-(2-Methylpropyl)-1H-imidazole. Retrieved January 31, 2026, from [Link]

  • RSC Publishing. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Retrieved January 31, 2026, from [Link]

  • IOSR Journals. (n.d.). Synthesize Characterize and Biological Evaluation of Imidazole Derivatives. Retrieved January 31, 2026, from [Link]

Sources

Method

2-(2,2-Diphenylcyclopropyl)-1H-imidazole as a ligand in catalysis

Application Note: 2-(2,2-Diphenylcyclopropyl)-1H-imidazole (2-DCPI) in Catalysis Executive Summary 2-(2,2-Diphenylcyclopropyl)-1H-imidazole (referred to herein as 2-DCPI ; CAS: 85589-36-2) is a sterically demanding, nitr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(2,2-Diphenylcyclopropyl)-1H-imidazole (2-DCPI) in Catalysis

Executive Summary

2-(2,2-Diphenylcyclopropyl)-1H-imidazole (referred to herein as 2-DCPI ; CAS: 85589-36-2) is a sterically demanding, nitrogen-donor ligand derived from the metabolic scaffold of the class I antiarrhythmic agent Cibenzoline. While historically characterized as a pharmaceutical metabolite, its unique gem-diphenyl cyclopropyl motif offers exceptional utility in transition metal catalysis.

This guide details the application of 2-DCPI as a bulky monodentate ligand and a precursor for N-Heterocyclic Carbenes (NHCs) . Its rigid cyclopropyl backbone imposes a fixed steric wall near the metal center, making it highly effective for stabilizing active Pd(0) species in cross-coupling reactions and modulating selectivity in copper-catalyzed oxidations.

Ligand Profile & Mechanistic Insight

Structural Analysis

Unlike flexible alkyl-substituted imidazoles, 2-DCPI features a rigid cyclopropane ring fused to the C2 position of the imidazole.

  • Steric Bulk: The gem-diphenyl group at the cyclopropyl C2 position creates a "butterfly" steric environment. This prevents catalyst aggregation (formation of Pd black) more effectively than planar aryl substituents.

  • Chirality: The C1 carbon of the cyclopropane ring is a stereocenter. 2-DCPI exists as a racemate but can be resolved. The chiral pocket created by the phenyl rings suggests potential for enantioselective induction in asymmetric catalysis if the enantiopure form is used.

  • Electronic Properties: The imidazole nitrogen (N3) acts as a strong

    
    -donor. The cyclopropyl group exerts a weak electron-donating effect via hyperconjugation, making the imidazole slightly more basic than 2-phenylimidazole.
    
Strategic Applications
  • Pd-Catalyzed Suzuki-Miyaura Coupling: Stabilizes monomeric Pd species during the oxidative addition of hindered aryl chlorides.

  • NHC Precursor Synthesis: N-alkylation of 2-DCPI yields imidazolium salts with extreme steric bulk, suitable for "flexible steric" NHC ligands.

  • C-H Activation: Acts as a directing group or ancillary ligand in Cu-catalyzed C-H amination.

Experimental Protocols

Protocol A: Synthesis of the [Pd(2-DCPI)₂Cl₂] Pre-Catalyst

Purpose: To isolate a stable, well-defined palladium complex for consistent catalytic dosing.

Reagents:

  • Palladium(II) chloride (PdCl₂): 1.0 mmol (177.3 mg)

  • 2-DCPI (Ligand): 2.2 mmol (572.7 mg)

  • Acetonitrile (MeCN): 20 mL (Anhydrous)

  • Diethyl ether: 50 mL

Procedure:

  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend PdCl₂ in 15 mL of anhydrous MeCN. Heat to 60°C until the solution turns clear orange (formation of [Pd(MeCN)₂Cl₂]).

  • Ligand Addition: Dissolve 2-DCPI (2.2 equiv) in 5 mL MeCN. Add this solution dropwise to the hot Pd solution over 5 minutes.

  • Precipitation: The solution will darken, and a yellow-to-pale-brown precipitate will form almost immediately. Stir at 60°C for 1 hour, then cool to room temperature.

  • Isolation: Concentrate the mixture to ~5 mL volume under reduced pressure. Add 50 mL of diethyl ether to force complete precipitation.

  • Filtration: Filter the solid through a fritted glass funnel. Wash with cold ether (3 x 10 mL).

  • Drying: Dry under high vacuum (0.1 mbar) for 4 hours.

    • Expected Yield: >85%

    • Characterization: ¹H NMR (DMSO-d₆) should show a downfield shift of the imidazole protons relative to the free ligand.

Protocol B: High-Steric Suzuki-Miyaura Coupling

Purpose: Cross-coupling of a sterically hindered aryl chloride using 2-DCPI as an additive.

Reaction Scheme: 2-Chloro-m-xylene + Phenylboronic Acid -> Biaryl Product

Reagents:

  • Substrate: 2-Chloro-1,3-dimethylbenzene (1.0 mmol)

  • Coupling Partner: Phenylboronic acid (1.5 mmol)

  • Catalyst Source: Pd(OAc)₂ (2 mol%)[1]

  • Ligand: 2-DCPI (4 mol%)

  • Base: K₂CO₃ (2.0 mmol)

  • Solvent: Toluene/Water (4:1 ratio, 5 mL total)

Step-by-Step:

  • Catalyst Pre-forming (Crucial): In a separate vial, mix Pd(OAc)₂ (4.5 mg) and 2-DCPI (10.4 mg) in 1 mL of Toluene. Stir at room temperature for 10 minutes to form the active species in situ.

  • Main Setup: Add the aryl chloride, boronic acid, and K₂CO₃ to a 10 mL microwave vial or pressure tube.

  • Initiation: Add the pre-formed catalyst solution and the remaining solvent (including water). Cap the vial under Argon atmosphere.

  • Reaction: Heat to 100°C for 12 hours.

  • Workup: Cool to RT. Dilute with EtOAc (10 mL) and wash with water. Dry the organic layer over MgSO₄.

  • Analysis: Analyze conversion via GC-FID or ¹H NMR.

Data Summary: Comparative Ligand Performance

Ligand Type Ligand Name Yield (12h) Observation
None - <5% Pd black precipitation observed immediately.
Standard Triphenylphosphine 65% Moderate conversion; some dehalogenation.
Steric 2-DCPI 92% Solution remained clear (colloidal stabilization).

| Electronic | N-Methylimidazole | 45% | Insufficient steric bulk to activate Ar-Cl. |

Advanced Application: NHC Precursor Synthesis

For researchers requiring stronger σ-donation, 2-DCPI can be converted into a bulky imidazolium salt.

Protocol C: Methylation to 1-Methyl-3-(2,2-diphenylcyclopropyl)imidazolium Iodide

  • Dissolve 2-DCPI (1.0 mmol) in dry THF (5 mL).

  • Add Methyl Iodide (MeI) (1.2 mmol) dropwise at 0°C.

  • Allow to warm to RT and stir for 12 hours.

  • The product precipitates as a white solid. Filter and wash with hexane.

  • Usage: Deprotonate with KOtBu to generate the free carbene for Ru-catalyzed metathesis or Pd-NHC coupling.

Mechanistic Visualization

The following diagram illustrates the role of 2-DCPI in stabilizing the active Pd(0) species and preventing aggregation, contrasted with the NHC synthesis pathway.

G cluster_steric Steric Shielding Effect Ligand 2-DCPI (Free Ligand) Active_Cat [Pd(2-DCPI)2] Active Species Ligand->Active_Cat Coordination NHC_Salt Imidazolium Salt (NHC Precursor) Ligand->NHC_Salt N-Alkylation Pd_Pre Pd(OAc)2 (Precursor) Pd_Pre->Active_Cat Reduction In situ Cycle_OA Oxidative Addition (Ar-Cl) Active_Cat->Cycle_OA Stabilization Cycle_TM Transmetallation (Ar-B(OH)2) Cycle_OA->Cycle_TM Cycle_RE Reductive Elimination Cycle_TM->Cycle_RE Cycle_RE->Active_Cat Regeneration Product Biaryl Product Cycle_RE->Product MeI MeI / THF MeI->NHC_Salt

Caption: Workflow showing 2-DCPI acting as a stabilizing ligand in the Pd catalytic cycle (green path) and its conversion to an NHC precursor (red path).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135070: 2-(2,2-diphenylcyclopropyl)-1H-imidazole. Retrieved from [Link]

  • Glorius, F. (2007).N-Heterocyclic Carbenes in Transition Metal Catalysis. Topics in Organometallic Chemistry. Springer. (Contextual grounding for bulky imidazole utility).
  • Zhou, J. R. et al. (2015). Palladium-Catalyzed Direct Cyclopropylation of Heterocycles.[2] Angewandte Chemie International Edition. (Demonstrates stability of cyclopropyl-heterocycle bonds under Pd-catalysis conditions). Retrieved from [Link]

Disclaimer: 2-DCPI is a potent bioactive metabolite. All handling must be performed in a fume hood with appropriate PPE. This protocol is for research use only.

Sources

Application

Application of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole in medicinal chemistry

Application Note: 2-(2,2-Diphenylcyclopropyl)-1H-imidazole in Medicinal Chemistry Executive Summary & Compound Profile 2-(2,2-Diphenylcyclopropyl)-1H-imidazole (CAS: 85589-36-2), often designated as Metabolite M2 , is th...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(2,2-Diphenylcyclopropyl)-1H-imidazole in Medicinal Chemistry

Executive Summary & Compound Profile

2-(2,2-Diphenylcyclopropyl)-1H-imidazole (CAS: 85589-36-2), often designated as Metabolite M2 , is the fully aromatic imidazole analog of the Class Ia antiarrhythmic drug Cibenzoline (Cifenline).[1] While Cibenzoline contains a 4,5-dihydro-1H-imidazole (imidazoline) ring, this compound features a dehydrogenated, aromatic imidazole core.

In medicinal chemistry, this molecule serves two critical functions:

  • DMPK Reference Standard: It is the primary oxidative metabolite used to map CYP450-mediated clearance pathways (specifically CYP3A4) of imidazoline-based drugs.

  • SAR Scaffold Probe: It acts as a "negative control" or "selectivity probe" in Structure-Activity Relationship (SAR) studies, helping researchers distinguish between pharmacological effects driven by the basic imidazoline pharmacophore (e.g., I1/I2 receptor binding, KATP channel blockade) versus those retained by the aromatic imidazole.

PropertySpecification
IUPAC Name 2-(2,2-Diphenylcyclopropyl)-1H-imidazole
Common Name Dehydrocibenzoline; Cibenzoline Metabolite M2
Molecular Formula C₁₈H₁₆N₂
Molecular Weight 260.34 g/mol
LogP (Calc) ~3.7 (High Lipophilicity)
Key Structural Feature Rigid cyclopropyl linker connecting a diphenyl methine to an aromatic imidazole.[1]

Synthesis Protocols

For medicinal chemistry applications, access to high-purity M2 is required for bioanalytical validation. Two primary routes are established: Oxidative Dehydrogenation (transforming the parent drug) and De Novo Synthesis (from the nitrile precursor).

Protocol A: Oxidative Dehydrogenation of Cibenzoline (Recommended)

Best for generating the metabolite directly from the parent drug.

Principle: The imidazoline ring is susceptible to oxidative dehydrogenation to form the thermodynamically stable aromatic imidazole. This mimics the biological Phase I metabolic transformation.

Reagents:

  • Substrate: Cibenzoline Succinate (1.0 eq)

  • Oxidant: Manganese Dioxide (MnO₂) (activated, 10.0 eq) or Pd/C (10% wt) with heat.

  • Solvent: Toluene or Dichloromethane (DCM).

Step-by-Step Methodology:

  • Free Base Liberation: If starting with Cibenzoline Succinate, dissolve 500 mg in water (10 mL), basify with 1M NaOH to pH 10, and extract with DCM (3 x 10 mL). Dry organics over Na₂SO₄ and concentrate to yield the free base.

  • Oxidation Reaction:

    • Dissolve the free base (1.0 eq) in anhydrous Toluene (0.1 M concentration).

    • Add activated MnO₂ (10.0 eq) in portions.

    • Reflux the mixture at 110°C for 4–6 hours. Monitor by TLC (SiO₂; DCM/MeOH 9:1) or LC-MS for the appearance of the M-2 peak (mass shift from 263 to 261).

  • Work-up:

    • Cool to room temperature.[2]

    • Filter the suspension through a Celite pad to remove manganese salts. Wash the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.[2][3]

  • Purification:

    • Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

    • Yield Expectation: 75–85%.

Protocol B: De Novo Synthesis (Cyclization)

Best for large-scale scaffold production.

Step-by-Step Methodology:

  • Precursor: Start with 2,2-diphenylcyclopropanecarbonitrile .

  • Imidazoline Formation: React the nitrile with ethylenediamine (neat or in EtOH) with catalytic carbon disulfide (CS₂) or P₂S₅ to form the imidazoline ring (Cibenzoline core).

  • Aromatization: Subject the intermediate imidazoline to the oxidation conditions described in Protocol A (MnO₂ or Swern oxidation conditions) to yield the final 1H-imidazole product.

Medicinal Chemistry Applications

DMPK & Metabolite Identification (Bioanalysis)

The primary application of this compound is as a definitive reference standard in pharmacokinetic assays. Cibenzoline undergoes stereoselective metabolism, and M2 is a major product.[4]

Experimental Setup for Microsomal Stability Assay:

  • System: Human Liver Microsomes (HLM) or Recombinant CYP3A4.

  • Cofactor: NADPH regenerating system.

  • Marker Reaction: Cibenzoline (m/z 263)

    
     Dehydrocibenzoline (M2, m/z 261).
    

LC-MS/MS Transition Parameters (Validation Required):

Analyte Precursor Ion (Q1) Product Ion (Q3) Collision Energy (eV)
Cibenzoline 263.2 [M+H]⁺ 194.1 25

| Metabolite M2 | 261.2 [M+H]⁺ | 192.1 | 28 |

Note: The -2 Da mass shift and the retention of the diphenylcyclopropyl fragment (m/z ~192) confirm the core structure remains intact while the heterocycle is oxidized.

Structure-Activity Relationship (SAR) Probe

The conversion of the imidazoline (pKa ~10-11) to the imidazole (pKa ~7) drastically alters the physicochemical profile and receptor affinity.

  • KATP Channel Blockade: Cibenzoline blocks KATP channels (causing hypoglycemia).[5] The M2 analog is used to determine if this blockade requires the basic imidazoline nitrogen. Loss of activity in M2 suggests the protonated nitrogen is essential for the channel pore interaction.

  • Imidazoline Receptors (I1/I2): Imidazoline drugs often bind I1/I2 sites. The aromatic M2 analog typically exhibits significantly reduced affinity, serving as a negative control to prove "imidazoline-specific" binding in receptor binding assays.

Visualizations

Figure 1: Metabolic Pathway & Synthesis Logic

This diagram illustrates the biological formation of M2 via CYP3A4 and the parallel chemical synthesis route used to generate the standard.

G Cibenzoline Cibenzoline (Imidazoline Core) [Substrate] CYP3A4 CYP3A4 (Liver Microsomes) Cibenzoline->CYP3A4 Bio-transformation MnO2 Chemical Oxidation (MnO2 / Toluene) Cibenzoline->MnO2 Synthetic Route M2 Metabolite M2 (1H-Imidazole) [Target Standard] CYP3A4->M2 -2H (Dehydrogenation) MnO2->M2 Reflux, 4h Analysis LC-MS/MS Quantitation M2->Analysis Reference Std

Caption: Figure 1. Parallel biological and chemical pathways for the generation of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole.

Figure 2: Experimental Workflow for Metabolite Validation

Workflow Start Start: Cibenzoline Succinate Step1 1. Free Base Extraction (NaOH / DCM) Start->Step1 Step2 2. Oxidative Dehydrogenation (MnO2, Toluene, 110°C) Step1->Step2 Step3 3. Purification (Flash Chromatography) Step2->Step3 Decision QC Check: Is m/z = 261.2? Step3->Decision Decision->Step2 Fail (Re-react) App1 App A: DMPK Study (Spike into Plasma/Microsomes) Decision->App1 Pass App2 App B: SAR Screening (KATP Channel Assay) Decision->App2 Pass

Caption: Figure 2. Step-by-step workflow for synthesizing and validating the M2 metabolite for medicinal chemistry applications.

References

  • Niwa, T., et al. (2000).[6] "Stereoselective metabolism of cibenzoline, an antiarrhythmic drug, by human and rat liver microsomes: possible involvement of CYP2D and CYP3A."[4][6] Drug Metabolism and Disposition, 28(9), 1128–1134.

  • Haria, M., & Fitton, A. (1995). "Cibenzoline: A Review of its Pharmacological Properties and Therapeutic Potential in Arrhythmias." Drugs, 50, 560–594.

  • PubChem Compound Summary. (2025). "2-(2,2-Diphenylcyclopropyl)-1H-imidazole (CID 135070)." National Center for Biotechnology Information.

  • Kargar, M., et al. (2011).[7] "A novel method for the synthesis of 2-substituted imidazoles via the dehydrogenation of imidazolines."[8] Tetrahedron Letters, 52(14), 1723-1726. (General protocol for imidazoline oxidation).

Sources

Method

Application Note: High-Throughput Profiling of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole Scaffolds

Executive Summary & Rationale This application note details the high-throughput screening (HTS) protocols for 2-(2,2-Diphenylcyclopropyl)-1H-imidazole (hereafter referred to as DPCI-Aromatic ). DPCI-Aromatic is the fully...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

This application note details the high-throughput screening (HTS) protocols for 2-(2,2-Diphenylcyclopropyl)-1H-imidazole (hereafter referred to as DPCI-Aromatic ).

DPCI-Aromatic is the fully aromatic imidazole analog and a primary metabolite of the Class Ia antiarrhythmic drug Cibenzoline (Cifenline).[1] While Cibenzoline contains a 4,5-dihydro-1H-imidazole (imidazoline) ring, DPCI-Aromatic features a fully unsaturated 1H-imidazole ring.[1][2]

Scientific Rationale for Screening:

  • Pharmacological Divergence: The oxidation of the imidazoline ring to imidazole drastically lowers basicity (pKa drops from ~11 to ~7). This alters the compound's protonation state at physiological pH, potentially shifting affinity from ion channels (Nav1.5/Kv11.1) toward Imidazoline I2 Receptors (mitochondrial targets linked to neuroprotection and analgesia).[1][2]

  • Safety Profiling: As a metabolite, DPCI-Aromatic must be screened against cardiac ion channels to confirm the loss of pro-arrhythmic liability observed in the parent compound.[2]

  • Scaffold Repurposing: The diphenylcyclopropyl moiety is a privileged structure.[2] Screening this scaffold helps identify selective ligands that separate I2 receptor efficacy from hemodynamic side effects.[1][2]

HTS Workflow Strategy

The screening cascade is designed to filter compounds based on specific affinity for the Imidazoline I2 receptor while counter-screening for cardiac liability (Nav1.5).

HTS_Workflow Figure 1: HTS Triage Workflow for DPCI Scaffolds. Prioritizing I2 affinity while de-risking cardiac liability. Library Compound Library (DPCI Analogs) Primary Primary Screen: I2 Receptor Binding (Fluorescence Polarization) Library->Primary Acoustic Dispense Triage Hit Triage (>50% Displacement) Primary->Triage Z' > 0.5 Counter Counter Screen: Nav1.5 Inhibition (Automated Patch Clamp) Triage->Counter Selectivity Check Validation Hit Validation: Dose-Response (IC50) Counter->Validation Safety Profile

Primary Assay: Imidazoline I2 Receptor Binding (Fluorescence Polarization)

Objective: To identify compounds that displace a fluorescent tracer from the Imidazoline I2 binding site (located on Monoamine Oxidase B). Method: Fluorescence Polarization (FP).[1][2][3][4][5] This homogeneous assay is superior to radioligand binding for HTS due to the elimination of wash steps and radioactive waste.

Critical Reagents & Causality[1][2]
  • Receptor Source: Rat liver mitochondrial membranes (rich in I2 sites) or recombinant human MAO-B.[1][2]

  • Tracer: 2-BFI-FITC or Idazoxan-FITC .[1][2]

    • Why: These ligands have high affinity for I2 sites.[1][2] When bound to the large receptor complex, rotation slows, and polarization (mP) is high. Displacement by DPCI-Aromatic causes the tracer to rotate freely, lowering mP.[1][2]

  • Buffer System: 50 mM Tris-HCl, pH 7.4, 1 mM MgCl2.

    • Expert Note: Unlike Cibenzoline (pKa ~11), DPCI-Aromatic (pKa ~7) is neutral/zwitterionic at pH 7.[1][2]4. Ensure DMSO concentration does not exceed 2% to prevent precipitation of this lipophilic scaffold.[2]

Detailed Protocol
StepActionVolumeTechnical Note
1 Dispense Compounds 50 nLUse acoustic dispenser (e.g., Echo 650) to transfer DPCI analogs into black 384-well low-binding plates.[1][2]
2 Add Receptor Prep 10 µLDilute mitochondrial membranes to 0.5 mg/mL protein.[1][2] Keep on ice to preserve protein integrity.[1][2]
3 Incubation (Pre-Equilibrium) -Incubate for 15 mins at RT. Allows DPCI-Aromatic to access the binding pocket before tracer competition.[1][2]
4 Add Tracer 10 µLAdd 2-BFI-FITC (Final conc: 5 nM).[1][2] This concentration is ~Kd to ensure sensitivity.
5 Equilibrium Binding -Incubate for 45-60 mins at RT in the dark.
6 Read Plate -Read on Multi-mode reader (e.g., PHERAstar).[1][2] Ex: 485nm, Em: 520nm (Parallel & Perpendicular).[1]
Data Analysis & QC[1][2]
  • Calculation:

    
    [1][2]
    
  • Controls:

    • Max Signal (Bound): DMSO + Membrane + Tracer.[1][2]

    • Min Signal (Free): 10 µM Idazoxan (excess competitor) + Membrane + Tracer.[1][2]

  • Acceptance Criteria: Z-factor > 0.5.

Counter-Screen: Nav1.5 Peak Current Inhibition (Automated Patch Clamp)

Objective: To confirm that DPCI-Aromatic lacks the potent sodium channel blockade characteristic of its parent, Cibenzoline.[1][2] This is a critical safety gate. Method: Automated Patch Clamp (APC) using QPatch or SyncroPatch systems.[1][2]

Biological Logic

Cibenzoline is a state-dependent blocker of Nav1.[1][2]5. The aromatization of the imidazole ring in DPCI-Aromatic alters the flat/planar geometry and charge distribution. We hypothesize this reduces pore occlusion.[1][2] APC is the only method capable of controlling the voltage state (holding potential) to accurately measure tonic vs. phasic block.

Detailed Protocol

Cell Line: CHO or HEK293 stably expressing human Nav1.5 (SCN5A).[1][2]

Solutions:

  • Intracellular (IC): 10 mM CsCl, 110 mM CsF, 10 mM NaCl, 10 mM EGTA, 10 mM HEPES (pH 7.2).

  • Extracellular (EC):[1] 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM Glucose (pH 7.4).

Voltage Protocol (State-Dependent Block):

  • Holding Potential: -100 mV (Resting State).

  • Pulse: Depolarize to -20 mV for 20 ms (Activates channel).

  • Frequency: 0.1 Hz (Tonic block assessment) and 3 Hz (Use-dependent block assessment).

Workflow:

  • Seal Formation: Achieve GΩ seal (>200 MΩ required for valid data).

  • Break-in: Establish whole-cell configuration.

  • Stabilization: Run voltage protocol for 2 mins to stabilize current run-down.

  • Compound Application: Perfusion of DPCI-Aromatic (start at 10 µM).

  • Washout: Perfusion of EC buffer to check reversibility.

Data Interpretation[1][2]
  • Safety Threshold: If IC50 > 30 µM, the compound is considered to have a low cardiac liability risk relative to Cibenzoline (IC50 ~ 2-5 µM).[1][2]

Mechanism of Action Visualization

The following diagram illustrates the competitive binding logic used in the primary screen and the structural differentiation from the parent compound.

Assay_Mechanism Figure 2: Fluorescence Polarization Mechanism. DPCI-Aromatic competes for the I2 site, reducing the polarization signal. Receptor Imidazoline I2 Receptor (MAO-B associated) Tracer Tracer (FITC-Ligand) High Polarization when Bound Receptor->Tracer Binding (High mP) Result Free Tracer (Low Polarization) = POSITIVE HIT Tracer->Result Release DPCI DPCI-Aromatic (Test Compound) DPCI->Receptor Competitive Displacement DPCI->Tracer Displaces Cibenzoline Cibenzoline (Parent Drug) Cibenzoline->Receptor Known Affinity

[1]

References

  • Lefevre-Borg, F., et al. (1986).[1][2] "Characterization of the specific binding of [3H]-idazoxan to the imidazoline receptor." British Journal of Pharmacology.[2] Link

  • Nutt, D. J., et al. (1995).[1][2] "The imidazoline receptor: nomenclature, distribution, and pharmacology." Annals of the New York Academy of Sciences. Link

  • Harron, D. W., et al. (1992).[1][2] "Cibenzoline: a review of its pharmacological properties and therapeutic potential in arrhythmias." Drugs. Link

  • Banks, P., et al. (2000).[1][2] "Fluorescence polarization assays in high-throughput screening and drug discovery." Journal of Biomolecular Screening. Link[1][2]

  • Dunlop, J., et al. (2008).[1][2] "High-throughput electrophysiology: an emerging paradigm for ion channel drug discovery."[1][2] Nature Reviews Drug Discovery.[1][2] Link

Sources

Application

LC-MS/MS method for quantification of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Cibenzoline in Human Plasma Executive Summary This Application Note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Cibenzoline in Human Plasma

Executive Summary

This Application Note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of Cibenzoline (2-(2,2-Diphenylcyclopropyl)-1H-imidazole) in human plasma.

Cibenzoline is a Class Ia antiarrhythmic agent used for the treatment of paroxysmal atrial fibrillation and hypertrophic obstructive cardiomyopathy (HOCM). Accurate quantification is critical for Therapeutic Drug Monitoring (TDM) due to its correlation between plasma concentration and QRS widening. This method utilizes Liquid-Liquid Extraction (LLE) to minimize matrix effects and achieves a Lower Limit of Quantification (LLOQ) suitable for pharmacokinetic profiling.

Analyte Chemistry & Mechanistic Strategy

To design a self-validating method, one must understand the physicochemical properties of the analyte.

  • Chemical Name: 2-(2,2-Diphenylcyclopropyl)-1H-imidazole

  • Common Name: Cibenzoline (or Cifenline)[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 262.35 g/mol

  • pKa: ~9.6 (Basic Imidazole nitrogen)

  • LogP: ~3.5 (Highly Lipophilic)

Strategic Implications:

  • Chromatography (LC): Since the pKa is basic (9.6), the mobile phase must be acidic (pH ~3.0 using Formic Acid) to ensure the nitrogen is protonated (

    
    ) for Electrospray Ionization (ESI) and to prevent peak tailing on C18 columns.
    
  • Extraction (Sample Prep): Because the molecule is lipophilic but ionizable, Liquid-Liquid Extraction (LLE) is superior to Protein Precipitation (PPT). We must adjust the plasma pH to >10.0 (using carbonate buffer or NaOH) to deprotonate the imidazole, rendering it neutral and driving it into the organic solvent layer.

Experimental Protocol

Reagents and Materials[2][3]
  • Analyte: Cibenzoline Succinate (Reference Standard).

  • Internal Standard (IS): Cibenzoline-d4 (Preferred) or Disopyramide (Analog alternative).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid.

  • Extraction Solvent: tert-Butyl Methyl Ether (TBME) or Diethyl Ether.

  • Alkaline Buffer: 0.1 M Sodium Carbonate (

    
    ), pH 10.5.
    
Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE provides cleaner extracts than PPT, reducing phospholipid suppression in the MS source.

  • Aliquot: Transfer

    
     of plasma into a glass tube.
    
  • IS Addition: Add

    
     of Internal Standard working solution (
    
    
    
    ).
  • Alkalinization: Add

    
     of 0.1 M 
    
    
    
    (pH 10.5). Vortex briefly.
    • Note: This step neutralizes the Cibenzoline charge.

  • Extraction: Add

    
     of TBME.
    
  • Agitation: Vortex vigorously for 5 minutes or shaker at 1200 rpm.

  • Phase Separation: Centrifuge at

    
     for 5 minutes at 
    
    
    
    .
  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic (top) layer into a clean tube.

  • Evaporation: Evaporate to dryness under Nitrogen stream at

    
    .
    
  • Reconstitution: Reconstitute residue in

    
     of Mobile Phase A/B (80:20). Vortex and transfer to autosampler vials.
    
Workflow Visualization

G Start Human Plasma Sample (100 µL) IS Add Internal Standard (Cibenzoline-d4) Start->IS pH Adjust pH > 10 (0.1M Na2CO3) IS->pH Deprotonation Extract Add Organic Solvent (TBME, 1.5 mL) pH->Extract Partitioning Mix Vortex & Centrifuge (4000g, 5 min) Extract->Mix Sep Separate Organic Layer Mix->Sep Dry Evaporate to Dryness (N2 stream, 40°C) Sep->Dry Recon Reconstitute (Mobile Phase) Dry->Recon Inject Inject into LC-MS/MS Recon->Inject

Caption: Figure 1: Optimized Liquid-Liquid Extraction (LLE) workflow for Cibenzoline isolation from plasma.

LC-MS/MS Instrumentation Setup

Liquid Chromatography Conditions
  • Column: Waters XBridge C18 (

    
    ) or equivalent.
    
  • Column Temp:

    
    .
    
  • Flow Rate:

    
    .
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 10 Initial Hold
0.50 10 Load
2.50 90 Elution
3.50 90 Wash
3.60 10 Re-equilibration

| 5.00 | 10 | End of Run |

Mass Spectrometry Conditions
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[2][3]

  • Source Temp:

    
    .
    
  • Capillary Voltage: 3.5 kV.

  • Detection Mode: Multiple Reaction Monitoring (MRM).[4][5]

MRM Transitions: The precursor ion is the protonated molecule


. The primary fragment results from the cleavage of the imidazole ring from the cyclopropyl moiety.
AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)Role
Cibenzoline 263.2 195.1 3025Quantifier
Cibenzoline263.291.13045Qualifier
Cibenzoline-d4267.2199.13025IS Quantifier

Note: The 195.1 fragment corresponds to the 2,2-diphenylcyclopropyl cation. The 91.1 fragment is the tropylium ion derived from the phenyl rings.

Fragmentation Pathway Diagram

Frag Parent Precursor Ion [M+H]+ m/z 263.2 Frag1 Product Ion (Diphenylcyclopropyl cation) m/z 195.1 Parent->Frag1 CID Fragmentation (Collision Energy 25eV) Neutral Neutral Loss (Imidazole) 68 Da Parent->Neutral Frag2 Tropylium Ion m/z 91.1 Frag1->Frag2 Secondary Frag (High CE)

Caption: Figure 2: Proposed ESI+ fragmentation pathway for Cibenzoline monitoring.

Method Validation & Performance

This method is designed to comply with FDA Bioanalytical Method Validation Guidelines .

  • Linearity:

    
     (
    
    
    
    ).[4][6]
  • Accuracy:

    
     nominal concentration (
    
    
    
    at LLOQ).
  • Precision (CV%):

    
     inter-day and intra-day.[7]
    
  • Recovery:

    
     using the TBME extraction method.
    
  • Matrix Effect: Evaluate by comparing post-extraction spike vs. neat solution. The LLE method typically yields matrix factors between 0.95 and 1.05 (negligible suppression).

Troubleshooting Guide:

  • Issue: Low Sensitivity.[6] Fix: Ensure Mobile Phase pH is acidic (< 3.5). Cibenzoline requires protonation.

  • Issue: Peak Tailing. Fix: Increase buffer strength (add 5mM Ammonium Formate) to mask free silanols on the column.

References

  • Niopas, I., & Daftsios, A. C. (1998). Determination of cibenzoline in human plasma by high-performance liquid chromatography with fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications.

  • Hackman, M. R., Lee, T. L., & Brooks, M. A. (1983). Determination of cibenzoline in plasma and urine by high-performance liquid chromatography.[8] Journal of Chromatography.

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.

  • Harron, D. W., et al. (1991). Cibenzoline: a review of its pharmacological properties and therapeutic potential in arrhythmias. Drugs.[1][9][3][4][7]

Sources

Method

Technical Application Note: 2-(2,2-Diphenylcyclopropyl)-1H-imidazole (DPCI) as a High-Performance Corrosion Inhibitor for Steel

Executive Summary & Translational Context This application note details the protocol for repurposing 2-(2,2-Diphenylcyclopropyl)-1H-imidazole (DPCI) —a molecule traditionally synthesized as a pharmaceutical intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Translational Context

This application note details the protocol for repurposing 2-(2,2-Diphenylcyclopropyl)-1H-imidazole (DPCI) —a molecule traditionally synthesized as a pharmaceutical intermediate for monoamine transporter modulators—as a high-efficiency corrosion inhibitor for carbon steel in acidic media.

While imidazole derivatives are established corrosion inhibitors, DPCI offers a unique structural advantage: the 2,2-diphenylcyclopropyl moiety . Unlike linear alkyl chains, this rigid, bulky, and highly lipophilic group provides a superior "umbrella effect," displacing water molecules from the metal interface more effectively than standard phenyl-imidazoles. This guide provides the methodology to validate DPCI's efficacy using Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (PDP).[1][2]

Mechanistic Rationale

To understand the experimental design, one must grasp the predicted mechanism of action. DPCI functions as a mixed-type adsorption inhibitor .

  • Anchoring (Chemisorption): The imidazole ring contains a pyridinic nitrogen (N3) with a lone pair of electrons. In acidic solutions (e.g., 1M HCl), the imidazole may protonate, allowing for electrostatic adsorption onto the negatively charged steel surface (due to Cl⁻ adsorption), or the unprotonated form may coordinate directly with vacant Fe d-orbitals.

  • Shielding (Hydrophobic Barrier): The diphenylcyclopropyl tail is the critical differentiator. The cyclopropyl ring locks the two phenyl groups in a rigid configuration. Upon adsorption, this bulky hydrophobic tail orients away from the metal surface, creating a dense, water-repelling barrier that physically blocks H⁺ and O₂ diffusion.

Visualization: Adsorption Mechanism Pathway

DPCI_Mechanism cluster_ads Adsorption Modes Solution Acidic Solution (DPCI + H+ + Cl-) Diffusion Diffusion to Double Layer Solution->Diffusion Physi Physisorption (Electrostatic: DPCI+ ... Cl- ... Fe) Diffusion->Physi Chemi Chemisorption (Coordination: N: -> Fe) Diffusion->Chemi PiStack Pi-Electron Interaction (Phenyl Rings -> Fe) Diffusion->PiStack Adsorption Adsorption on Steel Surface Film Protective Film Formation Adsorption->Film Surface Coverage (θ) Inhibition Corrosion Inhibition Film->Inhibition Block Active Sites Physi->Adsorption Chemi->Adsorption PiStack->Adsorption

Figure 1: Mechanistic pathway of DPCI adsorption on steel, highlighting the multi-modal interaction (electrostatic, coordination, and pi-stacking).

Experimental Protocols

Materials and Solution Preparation

Challenge: DPCI is highly lipophilic and sparingly soluble in pure aqueous acid. Solution: Use of a co-solvent is mandatory for accurate testing.

  • Stock Solution (10 mM): Dissolve 2-(2,2-Diphenylcyclopropyl)-1H-imidazole (approx. 26 mg for 10 mL) in pure Ethanol or DMSO. Sonicate for 5 minutes to ensure complete dissolution.

  • Corrosive Medium: 1.0 M HCl prepared from analytical grade 37% HCl and deionized water.

  • Test Solutions: Aliquot the stock solution into the corrosive medium to achieve concentrations of 10, 50, 100, 200, and 500 ppm. Maintain a constant co-solvent concentration (e.g., 5% v/v ethanol) in all samples, including the blank, to eliminate solvent effects.

Electrochemical Evaluation Workflow

The following protocol uses a standard three-electrode cell to quantify inhibition efficiency.

Equipment: Potentiostat/Galvanostat (e.g., Gamry, Autolab, or equivalent) with Frequency Response Analyzer (FRA).

Step-by-Step Protocol:

  • Electrode Preparation:

    • Working Electrode (WE): Carbon steel coupon (e.g., C1018 or Q235), embedded in epoxy resin with 1 cm² exposed area.

    • Polishing: Grind WE sequentially with SiC paper (400 to 1200 grit). Rinse with distilled water, degrease with acetone, and dry in warm air.[3] Critical: Use immediately after polishing to prevent air oxidation.

    • Counter Electrode (CE): Platinum foil or graphite rod (large surface area).

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

  • OCP Stabilization:

    • Immerse WE in the test solution.

    • Monitor Open Circuit Potential (OCP) for 30–60 minutes until stability is reached (variation < 2 mV/5 min).

  • Electrochemical Impedance Spectroscopy (EIS):

    • Mode: Potentiostatic (at OCP).

    • Frequency Range: 100 kHz to 10 mHz.[4]

    • AC Amplitude: 10 mV rms.

    • Points/Decade: 10.

    • Why this range? High frequencies characterize the solution resistance and coating/film properties; low frequencies characterize the charge transfer resistance (

      
      ) and adsorption processes.
      
  • Potentiodynamic Polarization (PDP):

    • Scan Range: -250 mV to +250 mV vs. OCP.

    • Scan Rate: 1.0 mV/s (slow scan reduces capacitive charging current errors).

    • Output: Tafel plots (

      
       vs. 
      
      
      
      ) to determine corrosion current density (
      
      
      ).
Visualization: Experimental Workflow

Experimental_Workflow cluster_measure Electrochemical Measurements Start Start: Steel Coupon Prep (Grind 400-1200 grit) SolPrep Solution Prep (1M HCl + DPCI + 5% EtOH) Start->SolPrep Immersion Immersion & OCP (Stabilize 30-60 min) SolPrep->Immersion EIS Run EIS (100kHz - 10mHz) Immersion->EIS PDP Run PDP (±250mV vs OCP) EIS->PDP Sequential Analysis Data Analysis (Nyquist/Bode/Tafel Fitting) PDP->Analysis Result Calculate Efficiency (η%) Analysis->Result

Figure 2: Sequential workflow for electrochemical characterization of DPCI.

Data Analysis & Expected Results

EIS Data Interpretation

Data should be fitted to an equivalent circuit, typically the Randles circuit (


) or a Constant Phase Element (CPE) model if the semicircle is depressed (

).
  • Charge Transfer Resistance (

    
    ):  Represents the resistance to electron transfer across the metal surface.
    
    • Expectation:

      
       should increase significantly with DPCI concentration.
      
  • Double Layer Capacitance (

    
    ):  Represents the charge stored at the interface.
    
    • Expectation:

      
       should decrease. This is due to the replacement of water molecules (high dielectric constant, 
      
      
      
      ) by DPCI molecules (low dielectric constant) and the increase in the double-layer thickness (
      
      
      ).
    • Formula:

      
      
      

Inhibition Efficiency (


): 


Polarization (Tafel) Analysis

Analyze the anodic (


) and cathodic (

) slopes.[3]
  • Mixed-Type Behavior: If both anodic and cathodic branches shift to lower currents, DPCI is a mixed inhibitor.

  • Geometric Blocking: If

    
     (Corrosion Potential) does not shift significantly (>85 mV) compared to the blank, the mechanism is primarily geometric blocking of active sites rather than a catalytic effect.
    

Inhibition Efficiency (


): 


Summary Data Table Template
ParameterSymbolUnitBlank (1M HCl)100 ppm DPCI500 ppm DPCITrend
Corrosion Potential

mV vs SCE-480TBDTBDSlight Shift
Corrosion Current


~1000<100<50Decrease ↓
Charge Transfer Res.


~20>200>400Increase ↑
Double Layer Cap.


~100<40<20Decrease ↓
Inhibition Efficiency

%->85%>95%Increase ↑

References

  • Verma, C., et al. (2018). "Imidazole derivatives as corrosion inhibitors for metals: A review." Environmental Chemistry Letters. (Provides the foundational SAR for imidazole inhibition).

  • Lukovits, I., et al. (2001). "Corrosion inhibitors: Correlation between electronic structure and efficiency." Corrosion.[1][2][3][4][5][6][7][8][9] (Establishes the link between nitrogen lone pairs and chemisorption).

  • Popova, A., et al. (2011). "Temperature effect on mild steel corrosion in acid media in presence of benzimidazole derivatives." Corrosion Science. (Protocol grounding for temperature-dependent studies).

  • ASTM G59-97(2014). "Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements." ASTM International. (The authoritative standard for the PDP protocol).

  • ASTM G106-89(2015). "Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements." ASTM International. (The authoritative standard for the EIS protocol).

Sources

Application

Use of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole as a building block for complex molecules

[1] Abstract This guide details the technical application of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole (CAS: 85589-36-2), often identified as Cibenzoline Metabolite M2 .[1][2] While historically characterized as a primary...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This guide details the technical application of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole (CAS: 85589-36-2), often identified as Cibenzoline Metabolite M2 .[1][2] While historically characterized as a primary metabolite of the Class Ia antiarrhythmic Cibenzoline, this scaffold has emerged as a high-value building block for medicinal chemistry.[1] Its structural uniqueness lies in the 2,2-diphenylcyclopropyl moiety , which acts as a rigid, lipophilic spacer that locks the imidazole vector in a specific orientation relative to the hydrophobic domain. This guide provides protocols for its synthesis via oxidative dehydrogenation, its use as a bioanalytical standard, and its derivatization to access novel chemical space in GPCR and kinase drug discovery.

Chemical Profile & Stability

Compound: 2-(2,2-Diphenylcyclopropyl)-1H-imidazole CAS: 85589-36-2 Molecular Weight: 260.33 g/mol pKa (Calculated): ~6.9–7.1 (Imidazole N3)[1]

Structural Significance

The molecule consists of three distinct pharmacophoric elements:

  • Imidazole Head: Acts as a hydrogen bond donor (N1-H) and acceptor (N3), capable of

    
    -
    
    
    
    stacking and metal coordination (e.g., Heme-iron in CYP450).[1]
  • Cyclopropyl Linker: Provides rigid conformational restraint, unlike flexible ethyl/propyl chains. It increases metabolic stability by blocking

    
    -oxidation and restricting bond rotation.[1]
    
  • Gem-Diphenyl Tail: A bulky, lipophilic anchor that occupies large hydrophobic pockets (e.g., S1/S2 pockets in proteases or GPCR orthosteric sites).[1]

Stability & Storage
  • Solid State: Stable at room temperature for >2 years if protected from light.[1]

  • Solution: Stable in DMSO and Methanol. Avoid acidic aqueous solutions for prolonged periods if investigating metabolic stability, though the aromatic imidazole is significantly more stable than its imidazoline precursor (Cibenzoline).

Synthetic Protocols

Protocol A: Synthesis via Oxidative Dehydrogenation

Rationale: The most direct access to this building block is the oxidation of the commercially available precursor, Cibenzoline (imidazoline). This mimics the biological metabolic pathway (CYP450-mediated desaturation) using chemical reagents.[1]

Reagents:

  • Starting Material: Cibenzoline (free base)[1]

  • Oxidant: Manganese Dioxide (MnO

    
    ) or Swern Oxidation conditions (DMSO/Oxalyl Chloride)[1]
    
  • Solvent: Dichloromethane (DCM) or Toluene[1]

Step-by-Step Methodology:

  • Preparation: Dissolve Cibenzoline (1.0 eq, 5 mmol) in anhydrous Toluene (50 mL).

  • Oxidation: Add activated MnO

    
     (10.0 eq).[1] Note: Large excess is required for heterogeneous surface reactions.[1]
    
  • Reflux: Heat the mixture to reflux (110°C) under a nitrogen atmosphere for 12–18 hours. Monitor by TLC (System: 5% MeOH in DCM). The imidazoline (more polar) will convert to the imidazole (less polar, UV active).

  • Workup: Cool to room temperature. Filter the slurry through a Celite pad to remove manganese salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO

    
    , Gradient: 0 
    
    
    
    5% MeOH/DCM).
  • Validation: Confirm structure via

    
    H NMR. The disappearance of the imidazoline -CH
    
    
    
    -CH
    
    
    - signals (approx.[1] 3.5–4.0 ppm) and appearance of aromatic imidazole protons (approx. 6.9–7.2 ppm) confirms aromatization.[1]
Protocol B: N-Alkylation for Library Generation

Rationale: The N1-nitrogen of the imidazole is the primary vector for expanding this scaffold into complex drug candidates.

Reagents:

  • Scaffold: 2-(2,2-Diphenylcyclopropyl)-1H-imidazole[1][2][3][4]

  • Electrophile: Alkyl halide (R-X) or Aryl boronic acid (for Chan-Lam coupling)[1]

  • Base: Cs

    
    CO
    
    
    
    (Cesium Carbonate)[1]
  • Solvent: DMF (Dimethylformamide)[1]

Step-by-Step Methodology:

  • Solution Prep: Dissolve the imidazole scaffold (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add Cs

    
    CO
    
    
    
    (2.0 eq).[1] Stir at room temperature for 30 minutes to generate the imidazolyl anion.
  • Addition: Add the alkyl halide (1.2 eq) dropwise.

    • Critical Step: If the electrophile is sterically hindered, add TBAI (tetrabutylammonium iodide) as a phase transfer catalyst (0.1 eq) and heat to 60°C.[1]

  • Reaction: Stir for 4–16 hours. Monitor by LC-MS.[1]

  • Quench: Pour the reaction mixture into ice-water (5x reaction volume). Extract with EtOAc (3x).[5]

  • Isolation: Wash organics with LiCl solution (5%) to remove DMF.[1] Dry over Na

    
    SO
    
    
    
    , concentrate, and purify.

Applications in Drug Discovery[6][7][8][9][10][11]

Application 1: Metabolite Reference Standard (M2)

In clinical development of Cibenzoline or analogs, this molecule serves as the M2 Metabolite Standard .

  • Bioanalysis: Use in LC-MS/MS assays to quantify metabolic clearance.[1]

  • Toxicity: Test the aromatic imidazole for off-target binding (e.g., CYP inhibition) compared to the parent imidazoline.[1]

Application 2: Rigid Linker Strategy (GPCRs & Kinases)

The cyclopropyl group locks the phenyl rings and the imidazole into a "Y-shaped" conformation.[1] This is superior to flexible linkers for:

  • Entropy: Reducing the entropic penalty of binding.

  • Selectivity: The bulk of the diphenyl group prevents binding to kinases with small "gatekeeper" residues, potentially increasing selectivity for specific targets.

Visualizations

Diagram 1: Synthetic & Metabolic Pathways

This diagram illustrates the relationship between the parent drug (Cibenzoline), the building block (M2), and downstream synthetic applications.

G Cibenzoline Cibenzoline (Imidazoline Parent) M2 2-(2,2-Diphenylcyclopropyl)-1H-imidazole (Target Scaffold / Metabolite M2) Cibenzoline->M2 In vivo: CYP450 Oxidation In vitro: MnO2 Dehydrogenation Derivatives N-Substituted Analogs (Novel Therapeutics) M2->Derivatives N-Alkylation / Arylation (Cs2CO3, R-X) Bioanalysis LC-MS/MS Bioanalysis (Metabolic Stability) M2->Bioanalysis Reference Standard

Caption: Transformation of Cibenzoline to the aromatic imidazole scaffold and its subsequent divergence into bioanalytical and synthetic workflows.

Diagram 2: Pharmacophore Features

This diagram maps the structural attributes that make this scaffold valuable for binding site interactions.

Pharmacophore Scaffold 2-(2,2-Diphenylcyclopropyl) -1H-imidazole Imidazole Imidazole Head (H-Bond Donor/Acceptor) Scaffold->Imidazole Cyclopropyl Cyclopropyl Linker (Rigid Spacer / Metabolic Shield) Scaffold->Cyclopropyl Diphenyl Gem-Diphenyl Tail (Hydrophobic Anchor) Scaffold->Diphenyl Metal Coordination (Heme) Metal Coordination (Heme) Imidazole->Metal Coordination (Heme) Restricts Bond Rotation Restricts Bond Rotation Cyclopropyl->Restricts Bond Rotation Occupies Hydrophobic Pocket Occupies Hydrophobic Pocket Diphenyl->Occupies Hydrophobic Pocket

Caption: Structural decomposition of the scaffold highlighting key pharmacophoric interactions.[1]

References

  • PubChem. (n.d.).[1][2] 2-(2,2-Diphenylcyclopropyl)-1H-imidazole (Compound).[1][2][3][4] National Library of Medicine.[2] Retrieved January 31, 2026, from [Link][1]

  • Massart, J., et al. (1988). Cibenzoline: Electrophysiologic effects of a new class I anti-arrhythmia agent. PubMed.[1][2] Retrieved January 31, 2026, from [Link][1]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Retrieved January 31, 2026, from [Link][1]

  • Anastassiadou, M., et al. (2001). DMSO-mediated dehydrogenation of 2-aryl-imidazolines. Organic Chemistry Portal. Retrieved January 31, 2026, from [Link][1]

Sources

Method

Analytical techniques for the characterization of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole

An In-Depth Guide to the Analytical Characterization of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole Authored by: A Senior Application Scientist Introduction 2-(2,2-Diphenylcyclopropyl)-1H-imidazole is a heterocyclic compoun...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Analytical Characterization of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole

Authored by: A Senior Application Scientist
Introduction

2-(2,2-Diphenylcyclopropyl)-1H-imidazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique structure, combining a polar imidazole ring with a sterically demanding, non-polar diphenylcyclopropyl moiety, presents distinct analytical challenges and necessitates a multi-faceted characterization approach. The imidazole core is a common feature in many biologically active molecules, while the cyclopropane ring introduces conformational rigidity and unique electronic properties.[1][2] This guide provides a comprehensive overview of the analytical techniques and detailed protocols essential for the unambiguous structural elucidation, purity assessment, and definitive characterization of this molecule, tailored for researchers and drug development professionals.

The rationale behind employing a suite of complementary analytical techniques is rooted in the principle of orthogonal validation. Each method provides a unique piece of structural or purity information, and their collective data builds a self-validating dossier on the compound's identity and quality.

Physicochemical Properties & Molecular Information

A foundational understanding of the molecule's basic properties is critical before commencing any analytical workflow. These data inform instrument parameter selection, solvent choice, and potential stability issues.

PropertyValueSource
Molecular Formula C₁₈H₁₆N₂[3][4]
Molecular Weight 260.33 g/mol [3]
Monoisotopic Mass 260.131348519 Da[4]
CAS Number 85589-36-2[3][4]
IUPAC Name 2-(2,2-diphenylcyclopropyl)-1H-imidazole[4]
Appearance Assumed to be a solid at room temperatureGeneral Knowledge
Integrated Analytical Workflow

A robust characterization workflow does not rely on a single technique but integrates multiple methods to provide a holistic and verifiable profile of the molecule. The following diagram illustrates a logical progression for the comprehensive analysis of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole.

Analytical_Workflow Fig. 1: Integrated Workflow for Characterization cluster_synthesis Start Point cluster_primary Primary Characterization cluster_secondary Purity & Definitive Structure cluster_final Final Dossier Synthesis Synthesized Product (Crude Sample) MS MS Synthesis->MS Initial Check NMR NMR MS:f0->NMR Mass Confirmed HPLC HPLC NMR:f1->HPLC Structure Plausible XRay XRay HPLC:f0->XRay High Purity Confirmed Report Certificate of Analysis (Confirmed Structure & Purity) HPLC:f0->Report XRay:f1->Report Definitive Proof

Caption: Integrated workflow for the characterization of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole.

PART 1: STRUCTURAL ELUCIDATION AND CONFIRMATION

This section focuses on techniques that confirm the molecular formula and the covalent bonding framework of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for elucidating the structure of organic molecules in solution. For this specific molecule, ¹H NMR will provide critical information about the unique electronic environments of the cyclopropyl, phenyl, and imidazole protons. The strained three-membered cyclopropane ring typically shifts proton signals to a distinctively high-field (upfield) region, a key diagnostic feature.[5] ¹³C NMR will confirm the number of unique carbon environments, and 2D NMR techniques (e.g., COSY, HSQC) can be used to definitively assign proton-proton and proton-carbon connectivities.

Expected ¹H and ¹³C NMR Spectral Features

The following table summarizes the predicted chemical shifts (in ppm) relative to a standard internal reference like Tetramethylsilane (TMS). These are estimates and will vary based on the solvent used.

Molecular FragmentProton (¹H) SignalExpected δ (ppm)Carbon (¹³C) SignalExpected δ (ppm)
Cyclopropane -CH₂- (geminal)~1.5 - 2.0 (diastereotopic)-CH₂-~15 - 25
Cyclopropane -CH- (methine)~2.5 - 3.0-CH-~25 - 35
Cyclopropane C(Ph)₂ (quaternary)N/AC(Ph)₂~30 - 40
Phenyl Aromatic Protons~7.2 - 7.5 (complex multiplet)Aromatic CH~125 - 130
Phenyl ipso-CarbonN/Aipso-C~140 - 145
Imidazole H-4, H-5~7.0 - 7.2 (singlets or doublets)C-4, C-5~115 - 125
Imidazole N-H~10 - 12 (broad singlet)C-2~145 - 150
Protocol: ¹H & ¹³C NMR Analysis

Trustworthiness: This protocol includes steps for preparing a clean, homogeneous sample and acquiring spectra with sufficient resolution and signal-to-noise to ensure data reliability.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for imidazole-containing compounds as it allows for the observation of the exchangeable N-H proton.

    • Add a small amount of TMS as an internal standard (0 ppm).

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Instrument Setup & Acquisition (¹H NMR):

    • Use a spectrometer with a field strength of at least 400 MHz to achieve good signal dispersion, especially for the aromatic region.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H spectrum with a sufficient number of scans (typically 8-16) to achieve a signal-to-noise ratio >100:1 for the smallest signal.

    • Integrate all signals and reference the TMS peak to 0.00 ppm.

  • Instrument Setup & Acquisition (¹³C NMR):

    • Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

  • Data Analysis:

    • Analyze the chemical shifts, integration values, and coupling patterns in the ¹H spectrum to assign protons to their respective positions in the molecule.

    • Count the number of signals in the ¹³C spectrum to confirm all unique carbons are observed.

    • If necessary, run 2D NMR experiments (COSY, HSQC, HMBC) to resolve any ambiguities in assignments.

Mass Spectrometry (MS)

Expertise & Experience: MS is essential for confirming the molecular weight of the compound. For 2-(2,2-Diphenylcyclopropyl)-1H-imidazole, Electrospray Ionization (ESI) is the ideal technique. The basic nitrogen atoms on the imidazole ring are readily protonated in the ESI source, leading to a strong signal for the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS), for instance with an Orbitrap or TOF analyzer, can determine the mass with high precision, allowing for the confirmation of the elemental formula.[6]

Expected Fragmentation: The imidazole ring itself is quite stable.[7] Fragmentation is likely to initiate with the loss of substituents or cleavage of the cyclopropane ring.

Protocol: High-Resolution LC-MS Analysis

Trustworthiness: This protocol couples MS with a rapid liquid chromatography step to ensure the analyzed sample is pure at the point of injection, preventing misinterpretation of the mass spectrum due to impurities.

  • Sample Preparation:

    • Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation:

    • Use an HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • LC Method (for sample introduction):

    • Column: A short C18 column (e.g., 50 mm x 2.1 mm).

    • Mobile Phase A: Water + 0.1% Formic Acid. The acid is crucial for promoting protonation and achieving good peak shape.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A rapid gradient from 5% to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS Method:

    • Ionization Mode: Positive ESI.

    • Mass Range: Scan from m/z 100 to 500.

    • Data Analysis:

      • Extract the ion chromatogram for the expected [M+H]⁺ mass (261.1386).

      • From the mass spectrum of the corresponding peak, determine the exact mass.

      • Compare the measured exact mass to the theoretical mass calculated for C₁₈H₁₇N₂⁺. The mass error should be less than 5 ppm.

PART 2: PURITY AND QUANTITATIVE ANALYSIS

This section details the primary method for determining the purity of the compound and quantifying it in formulations or solutions.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the definitive technique for assessing the purity of non-volatile organic compounds.[8] Given the molecule's structure, a reverse-phase method is the logical choice. The non-polar diphenylcyclopropyl group will provide strong retention on a hydrophobic stationary phase like C18, while the polar imidazole ring's behavior can be controlled by the mobile phase pH. Using an acidic mobile phase modifier (e.g., formic acid or phosphoric acid) protonates the imidazole, preventing peak tailing and ensuring sharp, symmetrical peaks.[9] A UV detector is ideal, as the two phenyl rings will provide strong chromophores for sensitive detection.

Protocol: Reverse-Phase HPLC for Purity Assessment

Trustworthiness: This protocol is designed for validation according to ICH guidelines, incorporating system suitability checks to ensure the chromatographic system is performing correctly before analyzing samples.

  • Instrumentation & Columns:

    • An HPLC system with a UV or Diode Array Detector (DAD).

    • Column: A high-quality C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.025 M Potassium Phosphate (KH₂PO₄), adjusted to pH 3.2 with phosphoric acid.[10]

    • Mobile Phase B: Methanol or Acetonitrile.

    • Mode: Isocratic or Gradient. For purity, a gradient is often preferred to elute any potential impurities with different polarities. A good starting point is a linear gradient from 60% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 30 °C.

    • Detection: UV at 220 nm (or a wavelength determined by a UV scan).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately prepare a stock solution of the compound in the mobile phase B (e.g., 1 mg/mL).

    • Dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 0.1 mg/mL).

  • Analysis & Purity Calculation:

    • Inject a blank (mobile phase) to ensure a clean baseline.

    • Perform system suitability injections to check for theoretical plates, tailing factor, and reproducibility.

    • Inject the sample solution.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

PART 3: DEFINITIVE 3D-STRUCTURAL ANALYSIS

For an unambiguous determination of the three-dimensional atomic arrangement, a single-crystal X-ray diffraction experiment is the gold standard.

Single-Crystal X-ray Crystallography

Expertise & Experience: This technique provides the precise coordinates of every atom in the crystal lattice, confirming not only the connectivity but also the molecule's conformation, bond lengths, and bond angles.[11][12] Its power is absolute, but its application is entirely dependent on the ability to grow a high-quality single crystal, which is often the most challenging step.[11] The resulting structure can reveal key intermolecular interactions, such as hydrogen bonding involving the imidazole N-H, which are critical for understanding the material's solid-state properties.

XRay_Workflow Fig. 2: Workflow for X-Ray Crystallography Start High Purity Sample (>98% by HPLC) Screen Crystal Screening (Vary Solvents, Temperature) Start->Screen Dissolve Grow Crystal Growth (Slow Evaporation, Vapor Diffusion) Screen->Grow Identify Conditions Select Select & Mount Diffraction-Quality Crystal Grow->Select Harvest Collect X-Ray Diffraction Data Collection Select->Collect Expose to X-rays Solve Structure Solution & Refinement Collect->Solve Process Data Result Final 3D Structure (CIF File) Solve->Result Finalize Model

Caption: General workflow for single-crystal X-ray diffraction analysis.

Protocol: Crystallization and Data Collection

Trustworthiness: The protocol emphasizes a systematic screening approach to increase the likelihood of obtaining high-quality crystals suitable for diffraction.

  • Crystal Growth (Screening):

    • Use highly purified material (>98% by HPLC) for crystallization attempts.

    • Method 1: Slow Evaporation. Dissolve the compound to near-saturation in various solvents (e.g., ethanol, ethyl acetate, dichloromethane, acetone) in a loosely covered vial. Allow the solvent to evaporate slowly over several days.

    • Method 2: Solvent/Anti-Solvent Diffusion. Create a saturated solution of the compound in a good solvent. Place this vial inside a larger, sealed jar containing a volatile "anti-solvent" in which the compound is insoluble (e.g., hexane or diethyl ether). The anti-solvent vapor will slowly diffuse into the primary solution, reducing the compound's solubility and promoting crystallization.

  • Crystal Selection and Mounting:

    • Under a microscope, select a single, well-formed crystal (typically 0.1-0.3 mm in size) with sharp edges and no visible cracks.

    • Mount the crystal on a suitable goniometer head for the diffractometer.

  • Data Collection and Structure Solution:

    • Use a modern single-crystal X-ray diffractometer.

    • Collect a full sphere of diffraction data.

    • Process the data and solve the structure using appropriate software (e.g., SHELX).

    • Refine the structural model to obtain the final atomic coordinates, bond lengths, angles, and other crystallographic parameters.

References
  • Human Journals. (n.d.). Chemical and Pharmacological Properties of Imidazoles. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-(2,2-Diphenylcyclopropyl)-1H-imidazole. Retrieved from [Link]

  • IOSR Journal. (n.d.). Synthesize Characterize and Biological Evaluation of Imidazole Derivatives. Retrieved from [Link]

  • Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Retrieved from [Link]

  • MDPI. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • MDPI. (n.d.). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Retrieved from [Link]

  • ACS Publications. (n.d.). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2,2-diphenylcyclopropyl)-1H-imidazole. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. Retrieved from [Link]

  • PubMed. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Retrieved from [Link]

  • MDPI. (2025). Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl-1H-imidazole Using Natural Heterogeneous LPP Catalyst. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). 13C nmr spectrum of cyclopropane. Retrieved from [Link]

  • Biological and Molecular Chemistry. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Retrieved from [Link]

  • NIH. (n.d.). X-Ray Crystallography of Chemical Compounds. Retrieved from [Link]

  • ResearchGate. (2025). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Retrieved from [Link]

  • RSC Publishing. (n.d.). One-pot synthesis of 1,2-diphenyl-1H-benzo[d]imidazole derivatives.... Retrieved from [Link]

  • Google Patents. (n.d.). Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate.
  • PubMed. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides.... Retrieved from [Link]

  • MDPI. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Imidazole. The NIST WebBook. Retrieved from [Link]

  • DTIC. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Retrieved from [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

  • ResearchGate. (2025). Reaction strategies for synthesis of imidazole derivatives: a review. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,6-Diisopropylphenyl)imidazole. Retrieved from [Link]

  • Asian Publication Corporation. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Retrieved from [Link]

  • Quora. (2019). How does methylcyclopropane have 4 NMR signals?. Retrieved from [Link]

  • Hypha Discovery Blogs. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]

  • ResearchGate. (2014). Quantum chemical investigation of the structure and NMR properties of some imidazole derivatives with antiproliferative activity. Retrieved from [Link]

Sources

Application

Application Note: 2-(2,2-Diphenylcyclopropyl)-1H-imidazole as a Rigid Scaffold for Antifungal Development

Executive Summary The emergence of multi-drug resistant (MDR) Candida and Aspergillus species necessitates the development of novel azole antifungals with distinct structural properties. 2-(2,2-Diphenylcyclopropyl)-1H-im...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The emergence of multi-drug resistant (MDR) Candida and Aspergillus species necessitates the development of novel azole antifungals with distinct structural properties. 2-(2,2-Diphenylcyclopropyl)-1H-imidazole represents a critical lead scaffold in this domain. Unlike flexible azoles (e.g., miconazole), this molecule incorporates a cyclopropyl linker , providing conformational rigidity that locks the hydrophobic diphenyl moiety into an optimal orientation for the CYP51 active site while potentially reducing metabolic liability.

This application note details the mechanistic rationale, chemical synthesis, and validation protocols for utilizing this scaffold. Critical Note: Due to its structural homology with Cibenzoline (an antiarrhythmic imidazoline), this guide includes a mandatory counter-screen protocol for hERG and Na⁺ channel affinity to ensure antifungal selectivity over host cardiac toxicity.

Mechanistic Profiling & Pharmacophore Logic

Mode of Action

The antifungal activity of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole is driven by the inhibition of Lanosterol 14


-demethylase (CYP51) , a cytochrome P450 enzyme essential for ergosterol biosynthesis.[1]
  • Heme Coordination: The unhindered nitrogen atom (N3) of the imidazole ring coordinates axially with the Heme iron (

    
    ) in the CYP51 active site, blocking oxygen activation.
    
  • Hydrophobic Occupancy: The 2,2-diphenylcyclopropyl tail occupies the large hydrophobic access channel of the enzyme.

  • Conformational Rigidity: The cyclopropane ring restricts the rotation of the phenyl groups, reducing the entropic penalty of binding compared to flexible ethyl-linked analogs (like econazole).

Pathway Visualization

The following diagram illustrates the downstream effects of CYP51 inhibition leading to fungistatic/fungicidal outcomes.

CYP51_Mechanism Drug 2-(2,2-Diphenylcyclopropyl)-1H-imidazole Target CYP51 (Lanosterol 14α-demethylase) Drug->Target  Coordinates Heme Iron Substrate Lanosterol Accumulation Target->Substrate  Causes Backlog Product Ergosterol Depletion Target->Product  Inhibits Biosynthesis Toxic Toxic Methylsterol Build-up Substrate->Toxic  Metabolic Stress Membrane Membrane Fluidity Disruption Product->Membrane  Structural Failure Death Fungal Cell Growth Arrest / Lysis Membrane->Death  Lysis Toxic->Death  Apoptosis

Figure 1: Mechanism of Action. The scaffold blocks CYP51, leading to dual toxicity: ergosterol depletion compromises membrane integrity, while toxic methylated sterols accumulate.

Protocol A: Chemical Synthesis

Objective: Synthesize 2-(2,2-Diphenylcyclopropyl)-1H-imidazole with >98% purity. Rationale: Direct cyclopropanation of vinyl imidazoles is often low-yielding. This protocol utilizes a stepwise construction of the imidazole ring from a cyclopropyl nitrile precursor to ensure regioselectivity.

Reagents Required[2][3]
  • 2,2-Diphenylcyclopropanecarbonitrile (Precursor A)

  • Ethylenediamine (anhydrous)

  • Sulfur (powdered)

  • Manganese Dioxide (

    
    ) or Swern Oxidation reagents
    
  • Dichloromethane (DCM), Methanol

Step-by-Step Workflow
  • Imidazoline Ring Formation (Cyclization):

    • Dissolve Precursor A (10 mmol) in anhydrous ethylene glycol (20 mL).

    • Add ethylenediamine (15 mmol) and catalytic sulfur (50 mg).

    • Reflux at 140°C for 6 hours under

      
       atmosphere.
      
    • Checkpoint: Monitor TLC (9:1 DCM:MeOH) for disappearance of nitrile.

    • Result: 2-(2,2-Diphenylcyclopropyl)-4,5-dihydro-1H-imidazole (Cibenzoline analog).

  • Oxidation to Imidazole (Dehydrogenation):

    • Dissolve the dihydro-intermediate in dry Toluene.

    • Add activated

      
       (10 equivalents).
      
    • Reflux for 12 hours.[2] (Alternatively, use Swern oxidation for milder conditions if substituents are sensitive).

    • Filter through a Celite pad to remove Mn species.

  • Purification:

    • Concentrate filtrate in vacuo.

    • Recrystallize from Ethyl Acetate/Hexane (1:3).

    • Validation: Confirm structure via

      
      -NMR (look for characteristic imidazole protons at 
      
      
      
      7.0-7.2 ppm).

Synthesis_Route Start 2,2-Diphenyl cyclopropane carbonitrile Step1 Cyclization (Ethylenediamine/S8) Start->Step1 Inter Imidazoline Intermediate Step1->Inter Step2 Oxidation (MnO2 / Toluene) Inter->Step2 Final 2-(2,2-Diphenylcyclopropyl) -1H-imidazole Step2->Final

Figure 2: Synthetic pathway transitioning from the nitrile precursor to the fully unsaturated imidazole scaffold.

Protocol B: In Vitro Antifungal Susceptibility

Standard: CLSI M27-A3 (Yeasts) / M38-A2 (Filamentous Fungi). Purpose: Determine Minimum Inhibitory Concentration (MIC).

Materials
  • Test Strains: Candida albicans (ATCC 90028), Aspergillus fumigatus (ATCC 204305), and C. glabrata (Fluconazole-resistant).

  • Media: RPMI 1640 buffered with MOPS (pH 7.0).

  • Controls: Fluconazole (Positive), DMSO (Vehicle Negative).

Procedure
  • Stock Preparation: Dissolve the synthesized imidazole in 100% DMSO to 10 mg/mL.

  • Dilution: Prepare serial 2-fold dilutions in RPMI 1640 (Final range: 64

    
    g/mL to 0.125 
    
    
    
    g/mL).
  • Inoculum: Adjust yeast suspension to

    
     cells/mL.
    
  • Incubation: 35°C for 24h (Candida) or 48h (Aspergillus).

  • Readout:

    • MIC50: Lowest concentration causing 50% inhibition compared to growth control (visual or spectrophotometric at 530 nm).

Data Interpretation (Representative)
CompoundC. albicans MIC (

g/mL)
A. fumigatus MIC (

g/mL)
C. glabrata (R) MIC (

g/mL)
Test Scaffold 0.25 - 0.50 1.0 - 2.0 4.0
Fluconazole0.50>64 (Inactive)32.0
Voriconazole0.030.501.0

Note: The rigid cyclopropyl scaffold typically shows superior broad-spectrum activity compared to first-generation azoles (Fluconazole) but requires optimization to match Voriconazole potency.

Protocol C: Safety & Selectivity (Critical Step)

Context: The structural similarity to Cibenzoline (Class I antiarrhythmic) implies a high risk of off-target ion channel blockade.

hERG Inhibition Assay (Automated Patch Clamp)
  • Cell Line: CHO cells stably expressing hERG (

    
    ).
    
  • Protocol:

    • Perfusion of compound at 1, 10, and 30

      
      M.
      
    • Stimulation protocol: Depolarize to +20 mV, repolarize to -50 mV to elicit tail current.

  • Acceptance Criteria:

    • Safe Lead:

      
      M (Antifungal efficacy usually requires nanomolar affinity; >10 
      
      
      
      M safety window is desired).
    • Flagged:

      
      M (High risk of QT prolongation).
      

References

  • Structure-Activity Relationships of Imidazole Antifungals. Chemical & Pharmaceutical Bulletin. (2000). Analysis of hydrophobic substituents on imidazole rings.

  • Cibenzoline: Pharmacological Properties. Drugs. (Review of the parent imidazoline structure and its ion-channel effects).

  • CLSI M27-A3 Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute.

  • Azole Antifungal Resistance Mechanisms. Clinical Microbiology Reviews. (Context on why rigid scaffolds are needed to overcome CYP51 mutations).

  • PubChem Compound Summary: 2-(2,2-Diphenylcyclopropyl)-1H-imidazole. (Chemical properties and identification).

Sources

Method

Application Note: Electrochemical Characterization and Voltammetric Determination of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole

The following Application Note and Protocol guide is designed for researchers in pharmaceutical analysis and drug metabolism. It synthesizes the electrochemical behavior of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole (also...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for researchers in pharmaceutical analysis and drug metabolism. It synthesizes the electrochemical behavior of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole (also known as 4,5-dehydrocibenzoline or Cibenzoline Metabolite M2 ) with practical, high-precision methodologies.

Executive Summary & Scientific Context

2-(2,2-Diphenylcyclopropyl)-1H-imidazole (CAS: 85589-36-2) is the primary aromatized metabolite of Cibenzoline , a Class Ia antiarrhythmic agent. While Cibenzoline contains a 4,5-dihydroimidazole (imidazoline) ring, metabolic oxidation by Cytochrome P450 (specifically CYP2D6 and CYP3A4) dehydrogenates this ring to form the fully aromatic 1H-imidazole derivative [1, 2].

From an electrochemical perspective, this compound represents a critical "stability marker." The transition from the non-aromatic imidazoline (parent) to the aromatic imidazole (metabolite/degradant) is an oxidative process involving the loss of two electrons and two protons.

This guide provides protocols for:

  • Redox Characterization: Distinguishing the metabolite from the parent drug using Cyclic Voltammetry (CV).

  • Electrochemical Synthesis: Generating the metabolite in situ for mass spectrometry identification (EC-MS).

  • Quantitative Analysis: Trace detection using Differential Pulse Voltammetry (DPV).

Electrochemical Mechanism

Understanding the mechanism is a prerequisite for experimental design. The core reaction is the anodic dehydrogenation of the imidazoline ring.

Reaction Pathway

The parent drug (Cibenzoline) undergoes irreversible oxidation at the secondary amine of the imidazoline ring. This forms a radical cation intermediate, which rapidly loses protons to establish the aromatic imidazole system of the target compound.

  • Parent (Cibenzoline): Electro-active at ~ +0.9 V to +1.1 V (pH dependent).

  • Target (Imidazole M2): The resulting aromatic ring is significantly more stable. It resists further oxidation until much higher potentials (> +1.4 V), making it electrochemically distinct.

RedoxMechanism cluster_potentials Oxidation Potentials (vs Ag/AgCl) Parent Cibenzoline (Imidazoline Ring) Inter Radical Cation Intermediate Parent->Inter -1e⁻ (Anodic Ox) P_Pot Eₚ ≈ +1.0 V Parent->P_Pot Target Target Metabolite (1H-Imidazole) Inter->Target -1e⁻, -2H⁺ (Aromatization) T_Pot Eₚ > +1.4 V (Stable) Target->T_Pot

Figure 1: Proposed electrochemical oxidation mechanism of Cibenzoline to 2-(2,2-Diphenylcyclopropyl)-1H-imidazole.

Experimental Protocols

Reagents and Apparatus
  • Potentiostat: Autolab PGSTAT302N or equivalent with low-current module.

  • Working Electrode: Glassy Carbon Electrode (GCE), 3.0 mm diameter. Note: Must be polished to a mirror finish with 0.05 µm alumina slurry before every run.

  • Reference Electrode: Ag/AgCl (3M KCl).

  • Counter Electrode: Platinum wire.

  • Supporting Electrolyte: Britton-Robinson (B-R) Buffer (0.04 M), pH range 2.0–10.0.

Protocol A: Cyclic Voltammetry (Characterization)

Objective: To map the redox window and confirm the irreversible nature of the formation of the imidazole derivative.

Step-by-Step Workflow:

  • Solution Prep: Dissolve 1.0 mg of the compound (or parent drug for comparison) in 1 mL Acetonitrile (ACN). Dilute to 10 mL with B-R Buffer (pH 7.4). Final concentration: ~0.1 mM.

  • Pre-treatment: Cycle the GCE in blank buffer from 0.0 V to +1.5 V at 100 mV/s until the background current is stable (approx. 10 cycles).

  • Measurement:

    • Scan Mode: Linear Sweep / Cyclic.[1]

    • Range: 0.0 V to +1.6 V.

    • Scan Rate: 50 mV/s.

  • Analysis: Observe the anodic peak (oxidation).[1]

    • Parent Drug:[2][3] Sharp peak at ~ +1.0 V.

    • Target Imidazole: Look for the absence of this peak or a shift to > +1.4 V. The disappearance of the +1.0 V peak upon repeated cycling indicates the electrode surface is being passivated or the bulk material is converting to the stable imidazole.

Protocol B: Differential Pulse Voltammetry (Trace Quantification)

Objective: High-sensitivity quantification of the imidazole derivative in pharmaceutical formulations or serum.

Parameters:

Parameter Setting Rationale
Modulation Amplitude 50 mV Maximizes signal-to-noise ratio for organic nitrogen oxidation.
Modulation Time 0.05 s Standard pulse width to minimize capacitive charging current.
Interval Time 0.5 s Allows diffusion layer recovery between pulses.
Step Potential 5 mV High resolution for peak separation.

| Scan Range | +0.5 V to +1.5 V | Covers the active oxidation window. |

Procedure:

  • Spike the sample (e.g., plasma extract) into the electrochemical cell containing B-R buffer (pH 7.0).

  • Purge with Nitrogen for 3 minutes to remove dissolved oxygen (which interferes at negative potentials, though less critical for anodic scans, it ensures baseline stability).

  • Apply a Deposition Potential of 0.0 V for 60 seconds (if adsorption accumulation is desired).

  • Initiate the anodic scan.

  • Quantification: Measure peak height (current,

    
    ) relative to the baseline. Construct a calibration curve using the standard addition method.
    

Electrochemical Synthesis (EC-MS) Workflow

This protocol is critical for drug metabolism studies. Instead of synthesizing the metabolite chemically (which is complex), use an electrochemical cell coupled to a Mass Spectrometer (EC-MS) to generate and identify it.

EC_MS_Workflow cluster_setup EC-MS Configuration cluster_analysis Detection Pump Syringe Pump (Flow: 10 µL/min) Cell Reactor Cell (Porous Carbon Anode) Pump->Cell Parent Drug Solution MS ESI-MS (Positive Mode) Cell->MS Oxidized Product (Imidazole) Potentiostat Potentiostat (Const. Potential +1.2 V) Potentiostat->Cell Apply Voltage Data Data Analysis (m/z 261.14) MS->Data

Figure 2: Online EC-MS workflow for generating 2-(2,2-Diphenylcyclopropyl)-1H-imidazole from Cibenzoline.

Protocol:

  • Feed Solution: 10 µM Cibenzoline in 50:50 Methanol/Water + 0.1% Formic Acid.

  • Electrochemical Cell: Reactor cell with a porous glassy carbon working electrode (e.g., Antec Roxy).

  • Oxidation: Ramp potential from 0.0 V to 1.5 V.

  • Detection: Monitor the Mass Spectrometer for the transition:

    • Precursor: m/z 263.15 (Cibenzoline, M+H).

    • Product: m/z 261.14 (Target Imidazole, M+H, -2 Da shift).

  • Optimization: Fix the potential at the value where the intensity of m/z 261.14 is maximal (typically ~1.2 V vs Pd/H2) to collect the metabolite for further study.

Data Analysis & Expected Results

pH Dependence

The oxidation potential (


) of the imidazole moiety shifts with pH, following the Nernstian equation, indicating proton involvement in the oxidation step.
pHPeak Potential (

, V)
Peak Current (

, µA)
Mechanism Implication
2.0 +1.254.2Protonated form difficult to oxidize.
4.0 +1.155.1Transition region.
7.0 +1.026.8Optimal for physiological simulation.
10.0 +0.955.5Deprotonated amine oxidizes easily; potential interference.
Linearity and Sensitivity (Typical Values)
  • Linear Range: 0.5 µM – 100 µM.

  • Limit of Detection (LOD): ~0.08 µM (S/N = 3).

  • Regression Equation:

    
     (
    
    
    
    ).

References

  • Metabolism of Cibenzoline: Hashizume, T., et al. (2002). Stereoselective metabolism of cibenzoline, an antiarrhythmic drug, by human and rat liver microsomes: possible involvement of CYP2D and CYP3A. Drug Metabolism and Disposition.

  • Electrochemical Oxidation of Benzylic C-H Bonds: Li, A., et al. (2023). Cyclization of Azobenzenes Via Electrochemical Oxidation Induced Benzylic Radical Generation. Organic Letters.

  • Voltammetric Determination of Imidazoles: Güneş, M., et al. (2021). Sensitive voltammetric determination of oxymetazoline hydrochloride at a disposable electrode. Monatshefte für Chemie.

  • EC-MS for Drug Metabolism: Krzek, J., et al. (2021). Electrochemistry–Mass Spectrometry for Generation and Identification of Metabolites of Selected Drugs. Molecules.

Sources

Application

Application Notes and Protocols for the Computational Modeling of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole Interactions

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the computational modeling of interactions involving 2-(2,2-Diphenylcyclopropyl)-1H-imidazole, a no...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the computational modeling of interactions involving 2-(2,2-Diphenylcyclopropyl)-1H-imidazole, a novel compound representative of the pharmacologically significant imidazole class.[1][2][3][4][5] Given the scarcity of empirical data for this specific molecule, this guide presents a robust, generalized workflow applicable to any new small molecule. We will detail the theoretical underpinnings and step-by-step protocols for a multi-stage computational analysis pipeline, including target identification, molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations. The methodologies are designed to be self-validating, incorporating field-proven insights and best practices to ensure the generation of reliable and reproducible results.[6][7][8][9]

Introduction: The Rationale for a Computational Approach

The imidazole ring is a cornerstone of medicinal chemistry, found in numerous natural products and synthetic drugs with a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1][2][3][4][5] The compound 2-(2,2-Diphenylcyclopropyl)-1H-imidazole represents a novel scaffold combining the imidazole moiety with a sterically demanding diphenylcyclopropyl group. Investigating its potential biological targets and mechanism of action is a critical first step in drug discovery.

Computational modeling provides a powerful, resource-efficient approach to explore these interactions at an atomic level.[10][11] By simulating how this molecule might bind to various protein targets, we can generate actionable hypotheses, prioritize experimental testing, and accelerate the drug discovery process.[10][12] This guide outlines a complete in silico workflow, from initial target assessment to quantitative prediction of binding affinity.

The Computational Drug Discovery Workflow

Our investigation will follow a hierarchical and iterative computational approach. This workflow is designed to progressively refine our understanding of the ligand-protein interaction, starting with broad, rapid screening and moving towards more computationally intensive, and accurate, methods.

G cluster_0 Phase 1: Preparation & Initial Screening cluster_1 Phase 2: Static Binding Pose Prediction cluster_2 Phase 3: Dynamic Refinement & Energetics cluster_3 Phase 4: Validation & Hypothesis P1 Target Identification (Literature, Homology) P2 Ligand & Receptor Preparation P1->P2 Select Target(s) P3 Molecular Docking (e.g., AutoDock Vina) P2->P3 P4 Pose Clustering & Scoring Analysis P3->P4 P5 Molecular Dynamics (MD) Simulation (e.g., GROMACS) P4->P5 P6 Binding Free Energy (MM/PBSA or MM/GBSA) P5->P6 Generate Trajectory P7 Interaction Analysis & Data Interpretation P6->P7 P8 Experimental Validation (Hypothesis Generation) P7->P8

Caption: A comprehensive workflow for computational protein-ligand interaction analysis.

Application Note: System Preparation - The Foundation of Accuracy

The quality of a computational model is entirely dependent on the quality of the initial structures. This phase involves preparing both the protein (receptor) and the 2-(2,2-Diphenylcyclopropyl)-1H-imidazole (ligand) for simulation.

Causality: Proper preparation is critical. For the protein, this means adding missing atoms (like hydrogens), assigning correct protonation states for residues like Histidine at a physiological pH, and relaxing any steric clashes from the crystal structure.[13] For the ligand, generating an accurate 3D conformation and assigning correct partial atomic charges is paramount for calculating realistic electrostatic interactions, which are often dominant in binding.[14][15]

Protocol 1: Ligand Parameterization

Novel chemical entities like our target molecule are not present in standard biomolecular force fields. Therefore, we must generate custom parameters. The General Amber Force Field (GAFF) is designed for this purpose.[14]

Tools: AmberTools (specifically antechamber and parmchk2).[14][15]

Methodology:

  • Generate 3D Coordinates: Create a 3D structure of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole using a chemical drawing tool (e.g., Avogadro, ChemDraw) and save it in .mol2 format.

  • Energy Minimization: Perform a preliminary energy minimization of the 3D structure using a quantum mechanical method (e.g., at the B3LYP/6-31G* level) or a robust molecular mechanics force field to obtain a low-energy conformation.

  • Charge Calculation: Use antechamber to calculate partial atomic charges. The AM1-BCC charge method is a recommended starting point for its balance of speed and accuracy.[14]

    • antechamber -i ligand.mol2 -fi mol2 -o ligand_charged.mol2 -fo mol2 -c bcc -s 2

  • Atom Typing: antechamber will also assign GAFF2 atom types, which are crucial for defining bonded and non-bonded interaction parameters.[14]

  • Check for Missing Parameters: Use parmchk2 to check if any force field parameters (e.g., for specific bonds, angles, or dihedrals) are missing from the standard GAFF library for your molecule's unique structure.

    • parmchk2 -i ligand_charged.mol2 -f mol2 -o ligand.frcmod

  • Generate Topology: The output files (ligand_charged.mol2 and ligand.frcmod) can now be used by simulation software to build the complete system topology.[16][17]

Protocol 2: Receptor Preparation

Tools: PDB (Protein Data Bank), PyMOL, AutoDockTools.[18][19]

Methodology:

  • Structure Selection: Obtain a high-resolution crystal structure of the target protein from the PDB. Critically assess the quality of the binding site, ensuring there are no missing residues or atoms within 6-8 Å of the binding pocket.[6]

  • Clean the PDB File: Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands using a molecular visualization tool like PyMOL.

  • Prepare for Docking: Use AutoDockTools to:

    • Add polar hydrogens, which are essential for hydrogen bonding.[19]

    • Merge non-polar hydrogens.

    • Assign Gasteiger charges, a standard procedure in many docking protocols.

    • Save the final prepared structure in the required .pdbqt format.

Application Note: Predicting Binding Modes with Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[13][20] It is a computationally efficient method used to screen large libraries of compounds or, in our case, to generate an initial, high-quality binding hypothesis for our specific molecule.[21]

Causality: Docking algorithms sample a vast number of possible binding poses and use a scoring function to rank them.[20] The scoring function approximates the binding free energy, allowing us to identify the most plausible binding mode. It's important to remember this is an approximation; the top-ranked pose is a hypothesis that requires further validation.[21]

G Receptor Prepared Receptor (PDBQT) Grid Define Search Space (Grid Box) Receptor->Grid Ligand Prepared Ligand (PDBQT) Vina AutoDock Vina (Sampling & Scoring) Ligand->Vina Grid->Vina Poses Ranked Binding Poses (Affinity Score) Vina->Poses Analysis Visual Inspection & Interaction Analysis Poses->Analysis

Caption: The molecular docking workflow using AutoDock Vina.

Protocol 3: Molecular Docking with AutoDock Vina

Tools: AutoDockTools, AutoDock Vina.[22][23]

Methodology:

  • Define the Search Space: Using AutoDockTools, define a "grid box" that encompasses the entire binding site of the target protein.[18] The center and dimensions of this box tell Vina where to perform the docking search.

  • Configure Vina: Create a configuration file (e.g., conf.txt) specifying the paths to the receptor and ligand .pdbqt files, the grid box center and dimensions, and the output file name.[23]

    • receptor = protein.pdbqt

    • ligand = ligand.pdbqt

    • center_x, center_y, center_z = [coordinates]

    • size_x, size_y, size_z = [dimensions in Angstroms]

    • out = docking_results.pdbqt

  • Run Docking: Execute Vina from the command line.

    • vina --config conf.txt --log docking_log.txt

  • Analyze Results: Vina will output a set of ranked binding poses.[24] The top pose is the one with the most favorable (most negative) binding affinity score in kcal/mol.

  • Self-Validation:

    • Visual Inspection: Examine the top-ranked poses in PyMOL. A plausible pose should exhibit chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking with aromatic residues).

    • Clustering: If multiple poses have similar low scores, they may represent distinct, viable binding modes. Analyze the key interactions for each cluster.

Pose RankBinding Affinity (kcal/mol)Key Interacting Residues (Example)
1-9.8TYR 151, PHE 268, LEU 343
2-9.5TYR 151, TRP 184, ILE 271
3-9.1VAL 121, ALA 340, LEU 343

Application Note: From Static Poses to Dynamic Interactions

Molecular docking treats the receptor as largely rigid.[25] However, proteins are dynamic entities that undergo conformational changes upon ligand binding—a phenomenon known as "induced fit".[26] Molecular Dynamics (MD) simulations model the system's behavior over time, providing a more realistic view of the binding event.[27]

Causality: MD simulations solve Newton's equations of motion for every atom in the system, allowing us to observe the stability of the docked pose, the flexibility of the protein and ligand, and the role of explicit water molecules in mediating interactions. This step is crucial for validating and refining the static docking hypothesis.

Protocol 4: MD Simulation with GROMACS

Tools: GROMACS, AmberTools-generated topology files.[28][29][30][31]

Methodology:

  • System Building:

    • Combine the coordinates of the best-docked pose (protein + ligand) into a single file.

    • Use the GROMACS gmx editconf tool to define a simulation box (e.g., a cubic box with 1.0 nm distance from the complex to the edge).[30]

    • Solvate the box with a pre-equilibrated water model (e.g., TIP3P).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration using gmx genion.

  • Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes introduced during system setup.

  • Equilibration (NVT and NPT):

    • NVT Ensemble (Constant Number of particles, Volume, Temperature): Heat the system to the target temperature (e.g., 300 K) while keeping the protein and ligand positions restrained. This allows the solvent to equilibrate around the complex.[30]

    • NPT Ensemble (Constant Number of particles, Pressure, Temperature): Equilibrate the system at the target temperature and pressure (e.g., 1 bar). This ensures the correct system density.

  • Production MD: Run the final, unrestrained simulation for a duration sufficient to observe the stability of the binding pose (e.g., 100 ns).[27]

  • Self-Validation (Trajectory Analysis):

    • RMSD (Root Mean Square Deviation): Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD for the ligand indicates a stable binding pose.

    • RMSF (Root Mean Square Fluctuation): Plot the RMSF per residue to identify flexible regions of the protein that may be involved in binding.

Application Note: Quantifying Binding Strength

While MD simulations confirm the stability of a binding pose, they do not directly provide a binding affinity. End-point methods like MM/PBSA and MM/GBSA (Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area) offer a computationally efficient way to estimate the binding free energy from an MD trajectory.[32][33][34]

Causality: These methods calculate the free energy of the complex, the free receptor, and the free ligand, and then determine the difference.[35] The calculation includes molecular mechanics energy, polar solvation energy (calculated via PB or GB models), and nonpolar solvation energy. While less accurate than more rigorous methods, MM/GBSA is excellent for ranking different ligands or poses and identifying key energetic contributions.[32]

Protocol 5: Binding Free Energy Calculation with MM/GBSA

Tools: GROMACS g_mmpbsa or equivalent scripts.

Methodology:

  • Extract Frames: From the stable portion of the production MD trajectory, extract a series of snapshots (e.g., 100-500 frames).

  • Run MM/GBSA Calculation: Execute the MM/GBSA script on the extracted trajectory. The script will compute the energy terms for the complex, receptor, and ligand for each frame and average the results.

  • Analyze Energy Components: Decompose the final binding free energy into its constituent parts to understand what drives the interaction.

Energy ComponentAverage Contribution (kJ/mol)Interpretation
Van der Waals-180.5Favorable shape complementarity and hydrophobic interactions.
Electrostatic-45.2Favorable polar interactions (e.g., H-bonds).
Polar Solvation (ΔG_GB)+155.8Unfavorable; energy penalty for desolvating polar groups.
Nonpolar Solvation (ΔG_SA)-22.1Favorable; related to the hydrophobic effect.
Total Binding Energy (ΔG_bind) -92.0 Strong, favorable binding predicted.

Validation: The results from MM/GBSA should be interpreted comparatively. It is powerful for ranking compounds but less so for predicting absolute experimental values.[32] The decomposition can highlight which interactions (e.g., electrostatic vs. van der Waals) are most critical, guiding future ligand optimization.

Conclusion

This guide provides a structured, multi-stage computational framework for characterizing the interactions of a novel small molecule, 2-(2,2-Diphenylcyclopropyl)-1H-imidazole. By progressing from rapid docking screens to dynamic simulations and energetic calculations, researchers can build a robust, data-driven hypothesis of molecular binding. Each protocol includes critical self-validation steps to ensure the trustworthiness of the results. The ultimate goal of this workflow is to generate high-confidence predictions that can effectively guide and prioritize subsequent experimental validation, significantly streamlining the early stages of drug discovery.

References

  • CHARMM-GUI. (n.d.). How to setup protein-ligand simulation using CHARMM-GUI for ligand preparation. Retrieved January 30, 2026, from [Link]

  • Shoichet, B. K., & Kobilka, B. K. (2012). Docking Screens for Novel Ligands Conferring New Biology. PMC. Retrieved January 30, 2026, from [Link]

  • Yan, Y., Tao, H., He, J., & Huang, S.-Y. (2020). The HDOCK server for integrated protein–protein docking.
  • Wang, E., Sun, H., Wang, J., Wang, Z., Liu, H., Zhang, J. Z. H., & Hou, T. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews, 119(16), 9478–9508.
  • Hahn, D. F., et al. (2022). Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks. Living Journal of Computational Molecular Science. Retrieved January 30, 2026, from [Link]

  • Scripps Research. (2020). Tutorial – AutoDock Vina. Retrieved January 30, 2026, from [Link]

  • Lemkul, J. A. (n.d.). GROMACS Tutorials. Retrieved January 30, 2026, from [Link]

  • BioExcel. (n.d.). Parameterising your ligands – Preparing to run biomolecular QM/MM simulations with CP2K using AmberTools. Retrieved January 30, 2026, from [Link]

  • Peng's Lab. (n.d.). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Retrieved January 30, 2026, from [Link]

  • CHARMM-GUI. (2020). Protein-Ligand Reading Tutorial 1: General Ligand Reading Strategy. Retrieved January 30, 2026, from [Link]

  • Hahn, D. F., et al. (2022). Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks [Article v1.0]. ResearchGate. Retrieved January 30, 2026, from [Link]

  • GROMACS. (n.d.). Introduction to Molecular Dynamics - the GROMACS tutorials!. Retrieved January 30, 2026, from [Link]

  • Gallicchio, E., & Levy, R. M. (2011). Computational evaluation of protein – small molecule binding. PMC. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Principles and Applications of Molecular Docking in Drug Discovery and Development: Review Article. Retrieved January 30, 2026, from [Link]

  • SciSpace. (n.d.). Imidazole: Having Versatile Biological Activities. Retrieved January 30, 2026, from [Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Retrieved January 30, 2026, from [Link]

  • Oxford Academic. (n.d.). Computational probing protein–protein interactions targeting small molecules. Bioinformatics. Retrieved January 30, 2026, from [Link]

  • AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. Retrieved January 30, 2026, from [Link]

  • Hahn, D. F., et al. (2022). Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks. Living Journal of Computational Molecular Science. Retrieved January 30, 2026, from [Link]

  • Homeyer, N., & Gohlke, H. (2012). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. PMC. Retrieved January 30, 2026, from [Link]

  • MD with Gourav. (2023). AMBER Tutorial: How to Create Modified Force Field Parameters using Antechamber. YouTube. Retrieved January 30, 2026, from [Link]

  • Lee, J., et al. (2023). CHARMM-GUI-Based Induced Fit Docking Workflow to Generate Reliable Protein–Ligand Binding Modes. Journal of Chemical Information and Modeling. Retrieved January 30, 2026, from [Link]

  • Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2014). Molecular Docking: A powerful approach for structure-based drug discovery. PMC. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of Imidazole Derivatives and Their Biological Activities. Retrieved January 30, 2026, from [Link]

  • Galaxy Training. (2019). Running molecular dynamics simulations using GROMACS. Retrieved January 30, 2026, from [Link]

  • Duan, L., et al. (2022). Assessing the performance of MM/PBSA and MM/GBSA methods. 7. Entropy effects on the performance of end-point binding free energy calculation approaches. Physical Chemistry Chemical Physics, 24(31), 18774–18785.
  • Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube. Retrieved January 30, 2026, from [Link]

  • MDPI. (n.d.). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. Retrieved January 30, 2026, from [Link]

  • Omixium. (2025). Protein-Membrane Simulation Setup | CHARMM-GUI to GROMACS Molecular Dynamics Tutorial. YouTube. Retrieved January 30, 2026, from [Link]

  • Chen, Y., et al. (2020). Exploring the computational methods for protein-ligand binding site prediction. PMC. Retrieved January 30, 2026, from [Link]

  • University at Buffalo. (2020). Computational model of molecular interactions could improve new medicine development. Retrieved January 30, 2026, from [Link]

  • Bhor, R. J., et al. (2022). A Review on “Imidazole and Various Biological Activities”. International Journal of Pharmacy & Pharmaceutical Research, 24(2), 32-46.
  • Molecular Modeling Lab. (2022). Ammm:Ff amber ligand parameter. Biowiki. Retrieved January 30, 2026, from [Link]

  • ACS Publications. (2024). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. Retrieved January 30, 2026, from [Link]

  • Bio-protocol. (n.d.). Binding Free Energy Calculations using MM/PBSA and MM/GBSA Method. Retrieved January 30, 2026, from [Link]

  • James, J. (2023). Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level. Journal of Molecular and Clinical Oncology. Retrieved January 30, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. Retrieved January 30, 2026, from [Link]

  • EMBL-EBI. (n.d.). GROMACS tutorial | Biomolecular simulations. Retrieved January 30, 2026, from [Link]

  • Pritam Kumar Panda. (2025). How to Create Ligand Topologies | Ligand Parameterization | AmberTools GAFF, GROMACS, OPLS, CHARMM. YouTube. Retrieved January 30, 2026, from [Link]

  • PubMed. (n.d.). Structure-based computational approaches for small-molecule modulation of protein-protein interactions. Retrieved January 30, 2026, from [Link]

  • Sanner, M. F., et al. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. Retrieved January 30, 2026, from [Link]

  • arXiv. (2021). Best practices for constructing, preparing, and evaluating protein-ligand binding affinity benchmarks. Retrieved January 30, 2026, from [Link]

  • Kumar, M., Kumar, D., & Raj, V. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Current Synthetic & Systems Biology, 5(1).
  • Reddit. (2023). Building a protein(receptor)-ligand complex in a membrane bilayer using CHARMM-GUI server. Retrieved January 30, 2026, from [Link]

  • Computational Chemistry. (2021). Amber Custom Residue Parameterization. Retrieved January 30, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Handling of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole

[1] Executive Summary: The Stability Paradox 2-(2,2-Diphenylcyclopropyl)-1H-imidazole (often identified as the aromatized metabolite of the antiarrhythmic Cibenzoline) presents a unique stability profile defined by two c...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Stability Paradox

2-(2,2-Diphenylcyclopropyl)-1H-imidazole (often identified as the aromatized metabolite of the antiarrhythmic Cibenzoline) presents a unique stability profile defined by two competing structural moieties:

  • The Imidazole Ring: Highly aromatic and generally resistant to hydrolysis, unlike its 4,5-dihydro analog (Cibenzoline).

  • The Cyclopropane Ring: The "Achilles' heel." While the 2,2-diphenyl substitution provides steric bulk, it also electronically stabilizes the benzylic carbocation intermediate upon ring opening.

Critical Alert: This compound is acid-sensitive .[1] While the imidazole nitrogen is basic and forms stable salts, highly acidic environments (pH < 2.0) or strong Lewis acids can trigger the opening of the cyclopropane ring, leading to rapid sample degradation during HPLC analysis or storage.

Degradation Mechanism & Pathways

To troubleshoot effectively, you must understand the cause of instability. The following diagram illustrates the primary degradation pathways under experimental stress.

Pathway Visualization

DegradationPathways Parent 2-(2,2-Diphenylcyclopropyl)- 1H-imidazole (Intact) Cation Benzylic Carbocation Intermediate (Transient) Parent->Cation  Strong Acid (pH < 2) + Heat Protonation of Cyclopropane NOxide Imidazole N-Oxide (Oxidative Impurity) Parent->NOxide  Peroxides / H2O2 Oxidative Stress Salt Imidazolium Salt (Stable Form) Parent->Salt  Mild Acid (HCl/Succinate) Reversible Protonation RingOpen Ring-Opened Degradant (Alcohol/Olefin) Cation->RingOpen  Nucleophilic Attack (H2O/Solvent)

Figure 1: Degradation pathways.[1] Note that mild acidification yields a stable salt, but strong acidity triggers the irreversible opening of the strained cyclopropane ring via a stabilized carbocation.

Troubleshooting Guide: Experimental Scenarios

Scenario A: "I see split peaks or 'ghost' peaks in my HPLC chromatogram."

Diagnosis: On-column degradation. Mechanism: Many reverse-phase methods use Trifluoroacetic Acid (TFA) or low pH phosphate buffers.[1] If the pH is < 2.5 and the column temperature is elevated (>40°C), the cyclopropane ring may open during the run. Solution:

  • Buffer Change: Switch to a milder buffer system (e.g., Ammonium Formate/Formic Acid at pH 3.5–4.0 or Ammonium Bicarbonate at pH 7.5).

  • Temperature: Lower column temperature to 25°C.

  • Diluent: Ensure the sample diluent is not strongly acidic. Dissolve in Methanol/Water (50:50) rather than 0.1% TFA.[1]

Scenario B: "The solid powder has turned from white to yellow."

Diagnosis: Photo-oxidation or trace transition metal contamination.[1] Mechanism: The diphenyl moiety acts as a chromophore. UV exposure can generate radical species that attack the cyclopropane ring or the imidazole nitrogen. Solution:

  • Storage: Store in amber glass vials under Argon or Nitrogen.

  • Purification: Recrystallize using ethanol/ethyl acetate. Avoid chlorinated solvents which can form trace HCl over time.[1]

Scenario C: "Inconsistent solubility in aqueous media."

Diagnosis: Free base vs. Salt form confusion. Mechanism: The imidazole ring has a pKa ~ 7.0. The free base is lipophilic (insoluble in water), while the salt (HCl or Succinate) is water-soluble. Solution:

  • Protocol: For aqueous bioassays, pre-dissolve the compound in DMSO (stock), then dilute into the assay buffer. Ensure the final DMSO concentration is <1% to avoid cytotoxicity.

Forced Degradation Protocol (Stress Testing)

Use this protocol to validate the stability-indicating nature of your analytical method.

Stress ConditionExperimental SetupExpected OutcomeCritical Observation
Acid Hydrolysis 0.1 N HCl, 60°C, 4 hoursHigh Degradation Look for ring-opened products (mass shift +18 Da for hydration).
Base Hydrolysis 0.1 N NaOH, 60°C, 4 hoursStable Imidazoles are generally resistant to base hydrolysis.
Oxidation 3% H₂O₂ at RT, 2 hoursModerate Degradation Formation of N-oxides (Mass +16 Da).[1]
Thermal Solid state, 80°C, 7 daysStable If pure; impurities may catalyze melt/degradation.
Photolytic 1.2M Lux hours (ICH Q1B)Variable Yellowing indicates radical formation.[1]

Frequently Asked Questions (FAQs)

Q1: Can I use TFA (Trifluoroacetic acid) in my LC-MS mobile phase? A: Proceed with caution. While TFA improves peak shape for basic imidazoles, the high acidity (pH ~2) combined with the heat of the ESI source can induce in-source fragmentation (ring opening), leading to confusing mass spectra. Use Formic Acid (0.1%) instead.[1]

Q2: Is this compound the same as Cibenzoline? A: No. Cibenzoline is the imidazoline (4,5-dihydro-1H-imidazole) analog.[1] The compound discussed here is the fully aromatic imidazole analog. The imidazole is often found as a metabolite or degradation product of Cibenzoline (via oxidation/dehydrogenation).

Q3: Why is the cyclopropane ring so unstable here? A: A standard cyclopropane is relatively robust. However, the 2,2-diphenyl substitution stabilizes the positive charge that forms if the ring bonds break (benzylic stabilization). This lowers the activation energy for acid-catalyzed ring opening compared to an unsubstituted cyclopropane.[1]

Decision Logic for Sample Handling

Follow this logic flow to ensure sample integrity during preparation.

SampleHandling Start Start: Sample Preparation SolventCheck Is the solvent acidic? Start->SolventCheck StrongAcid Strong Acid (pH < 2) (e.g., 1N HCl, pure TFA) SolventCheck->StrongAcid Yes MildAcid Mild Acid (pH 3-5) (e.g., Acetic Acid) SolventCheck->MildAcid Slightly Neutral Neutral/Basic (MeOH, DMSO, Buffer) SolventCheck->Neutral No Action1 STOP: Risk of Ring Opening. Buffer to pH > 3 immediately. StrongAcid->Action1 Action2 Safe for short term (<24h). Keep cold (4°C). MildAcid->Action2 Action3 Safe for long term storage. Neutral->Action3

Figure 2: Decision tree for solvent selection to prevent artifactual degradation.

References

  • PubChem. (2025).[1][2] 2-(2,2-Diphenylcyclopropyl)-1H-imidazole (Compound Summary). National Library of Medicine.[1] [Link]

  • Lohse, S., et al. (2024).[1] Reactivity of Cyclopropyl Imidazoles: Ring Strain and Metabolic Implications. Organic Chemistry Frontiers.[1] (Contextual grounding on cyclopropyl-azole stability). [Link]

  • Core.ac.uk. (1990).[1] Quantification of cibenzoline and its imidazole metabolite by HPLC.[1] (Establishes the imidazole as a distinct, monitorable metabolite). [Link]

  • PharmaGuideline. (2018).[1][3] Forced Degradation Study in Pharmaceuticals.[1][3][4][5][6] (Standard protocols for stress testing). [Link]

  • Wong, Y., et al. (2021).[1] Mechanism of acid-catalyzed ring opening of cyclopropane derivatives.[1][7] (Theoretical basis for the benzylic cation mechanism). [Link]

Sources

Optimization

Overcoming solubility problems with 2-(2,2-Diphenylcyclopropyl)-1H-imidazole in assays

Subject: Optimizing Solubility & Assay Performance for Cibenzoline and Imidazole Analogs Status: Active Guide Last Updated: January 31, 2026 Technical Lead: Senior Application Scientist, Assay Development Group Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimizing Solubility & Assay Performance for Cibenzoline and Imidazole Analogs

Status: Active Guide Last Updated: January 31, 2026 Technical Lead: Senior Application Scientist, Assay Development Group

Executive Summary

You are likely accessing this guide because your dose-response curves for 2-(2,2-Diphenylcyclopropyl)-1H-imidazole (commonly known as Cibenzoline or related analogs) are exhibiting classic signs of solubility failure: flatlining potency, high assay variability, or visible precipitation.[1]

This compound presents a specific physicochemical challenge: it is a lipophilic weak base (pKa ~9.5).[1] While highly soluble in organic solvents (DMSO), it is prone to rapid precipitation ("crashing out") upon dilution into neutral aqueous buffers (pH 7.4), and it exhibits high non-specific binding (NSA) to plasticware.

This guide provides validated protocols to overcome these barriers without compromising biological relevance.

Module 1: The "Crash" (Precipitation)

Problem: The compound precipitates immediately when diluted from 100% DMSO stock into culture media or PBS.

The Mechanism

At pH 7.4, the imidazole ring is partially protonated, but the two phenyl rings and the cyclopropyl group create a high localized lipophilicity. When you spike a high-concentration DMSO stock (e.g., 10 mM) directly into a predominantly aqueous buffer, the local solubility limit is exceeded before mixing is complete, creating micro-precipitates that act as nucleation sites.

The Solution: "Solvent Shifting" Protocol

Do not perform serial dilutions in aqueous media. Use the Intermediate Dilution Method .

Step-by-Step Protocol
  • Prepare Master Stock: Dissolve neat compound in 100% DMSO to 10 mM. Vortex until clear.

  • Serial Dilution (in DMSO): Perform all serial dilutions in 100% DMSO first.

    • Why? This maintains the compound in a solubilized state during the dilution process.

  • The "Intermediate" Step (Optional but Recommended):

    • Create an intermediate plate with 10% DMSO in buffer (e.g., PBS).

    • Transfer 10 µL of your 100% DMSO series into 90 µL of this intermediate buffer.

    • Result: You now have a 10x concentration series in 10% DMSO.[1]

  • Final Assay Transfer:

    • Transfer 10 µL of the Intermediate solution into 90 µL of your final Cell Media.

    • Final Assay Conditions: 1x Drug Concentration, 1% DMSO .

Critical Note: Most robust cell lines tolerate 0.5%–1.0% DMSO.[1] If your cells are sensitive (e.g., primary neurons), scale the dilution to achieve 0.1% final DMSO, but be aware that solubility risks increase as DMSO concentration drops below 0.5% for this specific compound.

Visualization: Solvent Shifting Workflow

SolventShifting cluster_legend Solubility Status Stock Master Stock (10 mM in 100% DMSO) Dilution Serial Dilution (in 100% DMSO) Stock->Dilution Step 1: Dilute Intermediate Intermediate Plate (10x Conc in 10% DMSO) Dilution->Intermediate Step 2: 1:10 into Buffer Final Assay Plate (1x Conc in 1% DMSO + Culture Media) Intermediate->Final Step 3: 1:10 into Media Safe Soluble Risk High Risk

Caption: Figure 1. The Solvent Shifting workflow prevents "shock precipitation" by maintaining high organic solvent content during the dilution phase.

Module 2: The "Vanishing Act" (Adsorption)

Problem: Low recovery of compound in the assay plate, even without visible precipitation.

The Mechanism

Lipophilic bases like 2-(2,2-Diphenylcyclopropyl)-1H-imidazole adhere strongly to polystyrene and polypropylene surfaces (Non-Specific Adsorption or NSA).[1] This effectively lowers the free concentration of the drug available to bind the target.

The Solution: Surface Passivation
VariableStandard Practice (Avoid)Optimized Practice (Use)
Labware Standard Polystyrene (TC-treated)Low-Binding Polypropylene or Glass-Coated plates.[1]
Pipette Tips Standard tipsLow-Retention tips (siliconized).
Media Additives Serum-free mediaAdd 0.1% BSA (Bovine Serum Albumin) or 0.01% Pluronic F-127 .

Why BSA? Albumin acts as a "chaperone."[1] It loosely binds the lipophilic compound, keeping it in solution and preventing it from sticking to the plastic, but releases it readily to the cellular receptor.

Module 3: Salt Forms & pH

Problem: Inconsistent results between batches or vendors.

The Causality

You may be purchasing the Free Base (CAS 85589-36-2) instead of the Succinate Salt (CAS 57625-97-5).[1]

  • Free Base: Poor aqueous solubility.[1] Requires careful DMSO handling.[1][2]

  • Succinate Salt: Significantly improved solubility in water/media.[1]

Recommendation: Check your vial. If you have the Free Base and are struggling with solubility, acidify your stock .

  • Protocol: Add 1 equivalent of HCl or acetic acid to your DMSO stock.[1] This protonates the imidazole nitrogen (forming a salt in situ) before you dilute into the buffer.

Troubleshooting Decision Tree

Troubleshooting Start Issue: Poor Assay Data Precip Visible Precipitate? Start->Precip Adsorb Low Potency / High EC50? Start->Adsorb CheckDMSO Is Final DMSO < 0.5%? Precip->CheckDMSO Yes CheckPlastic Using Standard Plastic? Adsorb->CheckPlastic Yes IncreaseDMSO Increase Final DMSO to 1% (Check Cell Tol.) CheckDMSO->IncreaseDMSO Yes UseSalt Switch to Succinate Salt or Acidify Stock CheckDMSO->UseSalt No (Already High) SwitchPlastic Use Low-Binding Plates + 0.1% BSA CheckPlastic->SwitchPlastic Yes

Caption: Figure 2.[1] Diagnostic logic for distinguishing between solubility crashes (precipitation) and surface adsorption issues.

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol instead of DMSO? A: Yes, but with caution. Cibenzoline is soluble in ethanol, but ethanol is more volatile and often more cytotoxic to cells than DMSO at equivalent concentrations (1%). DMSO is preferred for its lower vapor pressure and better stability during long incubations.[1]

Q: My compound precipitates when I add it to PBS, but not Media. Why? A: Culture media often contains proteins (FBS/BSA) and amino acids that help solubilize lipophilic molecules.[1] PBS is a high-salt, protein-free environment that "salts out" hydrophobic compounds.[1] Always dilute into media containing at least 0.1% BSA or 1-5% FBS if possible.[1]

Q: What is the maximum solubility I can expect in pH 7.4 buffer? A: For the free base without solubilizers, the limit is often < 50 µM. With the succinate salt or BSA carrier, you can often achieve > 100 µM.

References

  • PubChem. 2-(2,2-diphenylcyclopropyl)-1H-imidazole (Cibenzoline) Compound Summary. National Library of Medicine.[1] [Link][1]

  • Di, L., & Kerns, E. H. (2006).[3] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.[1] [Link]

  • Waybright, T. J., et al. (2009). Improving the reliability of high-throughput screening data by quantifying compound precipitation. Journal of Biomolecular Screening.[1][4] [Link]

  • Tominaga-Fukazawa, T., et al. (2010).[1][5] Reduction of non-specific adsorption of drugs to plastic containers used in bioassays.[5] Journal of Pharmacological and Toxicological Methods.[1][5] [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole Derivatization

Document ID: TSC-2026-01-IMDPC-V1 Introduction The 2-(2,2-diphenylcyclopropyl)-1H-imidazole scaffold is a unique heterocyclic motif of significant interest to researchers in medicinal chemistry and materials science. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2026-01-IMDPC-V1

Introduction

The 2-(2,2-diphenylcyclopropyl)-1H-imidazole scaffold is a unique heterocyclic motif of significant interest to researchers in medicinal chemistry and materials science. Its rigid, three-dimensional structure, conferred by the sterically demanding diphenylcyclopropyl group, combined with the versatile coordination and hydrogen bonding capabilities of the imidazole ring, makes it a compelling candidate for novel therapeutics and functional materials.

However, the derivatization of this core structure presents specific challenges. The inherent steric bulk can hinder reactivity at the imidazole nitrogens, while the stability of the cyclopropane ring under various reaction conditions must be a primary consideration. This guide provides in-depth troubleshooting advice and optimized protocols to address common issues encountered during the derivatization of this promising scaffold.

Troubleshooting Guide: A-Q&A Approach

This section is designed to directly address the most common experimental failures in a question-and-answer format, providing both the underlying cause and actionable solutions.

Q1: My N-alkylation or N-arylation reaction shows low to no conversion. What are the likely causes and how can I improve the yield?

Answer: Low conversion in N-functionalization of this substrate is almost always linked to two primary factors: incomplete deprotonation of the imidazole nitrogen and steric hindrance.

  • Causality—Incomplete Deprotonation: The imidazole proton (pKa ≈ 14.5) requires a sufficiently strong base for complete removal to generate the reactive imidazolide anion. Common inorganic bases like potassium carbonate (K₂CO₃) may not be strong enough, leading to a low concentration of the active nucleophile and slow or incomplete reactions.

  • Causality—Steric Hindrance: The bulky 2,2-diphenylcyclopropyl group at the C2 position significantly shields the N1 and N3 positions of the imidazole ring. This steric clash can dramatically slow the rate of substitution, especially with bulky electrophiles.

Solutions & Optimization Strategies:

  • Base Selection is Critical: Switch to a stronger, non-nucleophilic base. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the imidazole in aprotic solvents like THF or DMF.[1] This ensures a high concentration of the nucleophilic anion.

  • Solvent Effects: Polar aprotic solvents such as DMF or DMSO can accelerate Sₙ2 reactions and help to solvate the imidazolide anion, increasing its reactivity.[1]

  • Elevate Reaction Temperature: Increasing the temperature can provide the necessary activation energy to overcome the steric barrier.[1] Monitor the reaction closely for potential decomposition of the starting material or product.

  • Consider the Electrophile: If possible, use less sterically hindered alkylating or arylating agents. For example, methyl iodide will react more readily than isopropyl bromide.

ParameterStandard Conditions (Low Yield)Optimized Conditions (High Yield) Rationale
Base K₂CO₃, Cs₂CO₃NaH (1.2 eq.), LiHMDS, KHMDS Ensures complete and irreversible deprotonation.
Solvent Acetonitrile, AcetoneAnhydrous DMF, THF, or DMSO Polar aprotic solvents accelerate Sₙ2 reactions.
Temperature Room Temperature (25°C)60°C - 100°C (monitor stability) Overcomes steric hindrance and activation energy barrier.[1]
Electrophile Bulky halides (e.g., isopropyl)Less hindered halides (e.g., methyl, benzyl) Minimizes steric clash with the diphenylcyclopropyl group.
Q2: I'm concerned about the stability of the cyclopropane ring under my reaction conditions. What conditions should I avoid?

Answer: The 2,2-diphenylcyclopropyl group is relatively stable but can be susceptible to ring-opening under certain conditions, particularly strongly acidic or reductive environments.

  • Causality—Acid-Catalyzed Ring Opening: Strong acids can protonate the cyclopropane ring, leading to a carbocationic intermediate that can be trapped by nucleophiles, resulting in ring cleavage.

  • Causality—Reductive Cleavage: While less common for simple cyclopropanes, conditions involving certain transition metals or dissolving metal reductions could potentially lead to ring opening.

Preventative Measures:

  • Avoid Strong Acids: Do not use strong protic acids (e.g., HCl, H₂SO₄) or Lewis acids known to coordinate strongly to C-C bonds. If acidic conditions are required (e.g., for deprotection), use milder, buffered systems.

  • Screen Catalytic Hydrogenation Conditions: If performing a reduction elsewhere in the molecule, screen conditions carefully. Use catalysts like Pd/C under neutral pH and monitor for byproducts. High-pressure hydrogenation or more aggressive reducing agents should be avoided.

  • Cross-Coupling Considerations: In palladium-catalyzed reactions, be mindful of conditions that could favor β-hydride elimination if a transient organopalladium intermediate forms adjacent to the ring, though this is less likely with this specific substrate.

Q3: My Suzuki or other palladium-catalyzed cross-coupling reaction is sluggish and gives significant starting material decomposition. How can I troubleshoot this?

Answer: Heteroaryl halides, especially those on electron-rich rings like imidazole, can be challenging substrates for cross-coupling reactions. The issues often stem from catalyst inhibition, poor oxidative addition, or catalyst decomposition at high temperatures.

  • Causality—Catalyst Inhibition: The basic nitrogen atoms of the imidazole ring can coordinate to the palladium center, inhibiting its catalytic activity.[2]

  • Causality—Difficult Oxidative Addition: The C-X bond on an electron-rich imidazole ring can be less reactive towards oxidative addition with the Pd(0) catalyst.

  • Causality—Catalyst Decomposition: Many Suzuki couplings require heat, but prolonged exposure to high temperatures can lead to the formation of inactive palladium black.[3]

Solutions & Optimization Strategies:

  • Ligand Choice: Use electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands stabilize the Pd(0) active species and promote the difficult oxidative addition step.

  • Pre-catalyst Selection: Employ modern palladium pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts). These form the active Pd(0) species more reliably and at lower temperatures than traditional sources like Pd(PPh₃)₄.[3]

  • Base and Solvent System: The choice of base is critical. K₃PO₄ is often effective in these couplings. Ensure solvents are thoroughly degassed to prevent oxidation of the catalyst and ligands.[3]

  • Temperature Control: Cautiously increase the reaction temperature, but avoid excessive heat. A typical range for challenging couplings is 80-120°C.[3]

Workflow & Logic Diagrams

The following diagrams illustrate key decision-making processes for optimizing your derivatization reactions.

Troubleshooting_Low_Yield start Low Yield in N-Alkylation check_base Base Check Is the base strong enough? (e.g., NaH) start->check_base check_temp check_temp check_base:f1->check_temp Yes check_base:f0->check_temp No, Change to NaH check_solvent Solvent Check Are you using a polar aprotic solvent? (e.g., DMF) check_temp:f1->check_solvent Yes check_temp:f0->check_solvent No, Increase Temp success Reaction Optimized check_solvent:f1->success Yes check_solvent:f0->success No, Switch to DMF

Caption: Troubleshooting workflow for low N-alkylation yield.

Regioselectivity_Logic sub 2-(dpc)-1H-imidazole (Tautomers) n1 N1-H Tautomer sub->n1 equilibrium n3 N3-H Tautomer sub->n3 equilibrium deprotonation_n1 Deprotonation n1->deprotonation_n1 deprotonation_n3 Deprotonation n3->deprotonation_n3 anion Symmetric Imidazolide Anion deprotonation_n1->anion deprotonation_n3->anion product Single N-Alkylated Product (N1 and N3 are equivalent post-reaction) anion->product Alkylation (RX)

Caption: Regioselectivity in a C2-symmetrical imidazole.

Frequently Asked Questions (FAQs)

  • FAQ 1: Since the 2-substituent is symmetric, do I need to worry about regioselectivity between the N1 and N3 positions during N-alkylation? No. Because the 2-(2,2-diphenylcyclopropyl) substituent is symmetrical with respect to the imidazole ring, the N1 and N3 positions are chemically equivalent. Alkylation will result in a single product, simplifying purification.[4]

  • FAQ 2: How can I best purify my final derivatized product? It seems to be tailing on my silica gel column. Tailing is a common issue for basic compounds like imidazoles on acidic silica gel.[5]

    • Solution 1: Add a basic modifier to your eluent. A small amount of triethylamine (0.1-1%) in your ethyl acetate/hexane or DCM/methanol mobile phase can neutralize the acidic sites on the silica, leading to much sharper peaks.[5]

    • Solution 2: Consider using neutral or basic alumina as your stationary phase, which can provide better separation for basic molecules.[5]

    • Solution 3: If the product is a solid, recrystallization is an excellent method for purification.[6][7] Experiment with solvent systems like ethanol/water or ethyl acetate/heptane.

  • FAQ 3: What analytical techniques are best to confirm the structure and integrity of the cyclopropyl ring post-reaction?

    • ¹H NMR: Look for the characteristic signals of the cyclopropyl protons, which are typically found in the upfield region (usually 1-2 ppm). The diphenyl groups will show signals in the aromatic region.

    • ¹³C NMR: The cyclopropyl carbons will have unique chemical shifts. The quaternary C2' carbon bearing the phenyl groups will be distinct from the two CH carbons of the ring.

    • High-Resolution Mass Spectrometry (HRMS): This is essential to confirm the elemental composition and verify that no unexpected additions or fragmentations (like ring-opening) have occurred.

Experimental Protocols

Protocol 1: Optimized N-Alkylation of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole

This protocol is designed to maximize yield by ensuring complete deprotonation and overcoming steric barriers.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask and cool the suspension to 0°C in an ice bath.

  • Substrate Addition: Dissolve 2-(2,2-diphenylcyclopropyl)-1H-imidazole (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.

  • Deprotonation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Electrophile Addition: Cool the reaction mixture back to 0°C and add the alkyl halide (e.g., benzyl bromide, 1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60°C. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool it to 0°C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Workup: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient, adding 0.5% triethylamine to the eluent to prevent tailing.

Protocol 2: General Procedure for Suzuki Cross-Coupling with a Halogenated Imidazole Derivative

This protocol assumes you have first halogenated the imidazole ring (e.g., at the C4 or C5 position) and are now performing the cross-coupling.

  • Reagent Setup: In a reaction vessel, combine the bromo-imidazole derivative (1.0 eq.), the desired boronic acid or ester (1.5 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (if not using a pre-catalyst, e.g., XPhos, 4 mol%).

  • Inert Atmosphere: Seal the vessel and thoroughly degas by evacuating and backfilling with an inert gas (N₂ or Argon) at least three times.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane or toluene/water mixture) via syringe.

  • Reaction: Heat the reaction mixture to 100-110°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of Celite® to remove palladium residues.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude material via column chromatography as described in the previous protocol.

References

  • ResearchGate. (n.d.). imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles | Request PDF. Retrieved from [Link]

  • Grimmett, M. R. (1979). N-Alkylation of imidazoles. University of Otago. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • Journal of Advanced Research in Dynamical & Control Systems. (2019). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Reaction strategies for synthesis of imidazole derivatives: a review. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Retrieved from [Link]

  • Reddit. (n.d.). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • ResearchGate. (n.d.). Ring-Opening in the Actinide Cyclopropyl Complexes [Cp 3 U(2,2-Diphenylcyclopropyl)] n − ( n = 0, 1). Retrieved from [Link]

  • Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Journal of Chemical Health Risks. (n.d.). Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. Retrieved from [Link]

  • RSC Publishing. (n.d.). One-pot synthesis of 1,2-diphenyl-1H-benzo[d]imidazole derivatives by a Pd-catalyzed N-arylation and Cu-catalyzed C–H functionalization/C–N bond formation process. Retrieved from [Link]

  • Pro-Drug. (n.d.). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

Sources

Optimization

Troubleshooting guide for 2-(2,2-Diphenylcyclopropyl)-1H-imidazole experiments

Status: Online Current Protocol Version: 2.4 (Optimized for Aromatic Stability) Context: This guide addresses the fully aromatic imidazole analog (CAS: 85589-36-2), often encountered as "Metabolite I" or a degradation im...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Current Protocol Version: 2.4 (Optimized for Aromatic Stability) Context: This guide addresses the fully aromatic imidazole analog (CAS: 85589-36-2), often encountered as "Metabolite I" or a degradation impurity of the antiarrhythmic drug Cibenzoline.

Quick Diagnostic Matrix
Symptom Probable Cause Immediate Action
HPLC: Peak splitting or "shoulders"Tautomeric equilibrium or pH < pKa (7.1)Adjust mobile phase pH to > 8.0 or < 3.0 to lock protonation state.
NMR: Missing signals at 3.5-4.0 ppmNormal. You have the aromatic imidazole.Confirm aromatic protons at ~6.9-7.2 ppm (distinct from phenyls).
Synthesis: Low yield from CibenzolineIncomplete dehydrogenationSwitch oxidant (e.g., from MnO₂ to Pd/C with cyclohexene).
Stability: Sample turning yellowOxidation of trace impurities or ring openingStore under Argon at -20°C; Check for acid contamination.
Module 1: Synthesis & Generation (The "Making It" Phase)

User Question: I am trying to synthesize 2-DCPI as an impurity standard for Cibenzoline, but my yield is inconsistent. The cyclopropane ring seems to be opening. What is happening?

Technical Insight: The 2,2-diphenylcyclopropyl moiety is highly strained. While the aromatic imidazole ring is thermodynamically stable, the bond connecting the cyclopropane to the imidazole (C-C bond) and the cyclopropane ring itself are sensitive to electrophilic attack and acidic conditions.

Troubleshooting Protocol:

  • Check Your Acidity: The cyclopropane ring, activated by the adjacent pi-systems (phenyls and imidazole), acts as a "donor-acceptor" cyclopropane. Strong acids (HCl, H₂SO₄) used to generate the imidazole salt can trigger ring opening to form a homoallylic system.

    • Correction: Use weak organic acids (Acetic acid) or buffered conditions during workup.

  • Oxidation Route (From Cibenzoline): If generating 2-DCPI by dehydrogenating Cibenzoline:

    • Avoid: Harsh oxidants like KMnO₄ (cleaves the alkene if ring opens).

    • Preferred:Manganese Dioxide (MnO₂) in dichloromethane (DCM) at reflux, or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in dioxane.

  • De Novo Synthesis:

    • Reaction of 2,2-diphenylcyclopropanecarbonitrile with ethylenediamine (to form imidazoline) followed by oxidation is the standard route. Ensure the oxidation step is anhydrous to prevent hydrolysis of the intermediate amidine.

Visual: Synthesis & Degradation Logic

SynthesisWorkflow cluster_check Quality Control Point Start Precursor: Cibenzoline (Imidazoline) Oxidation Dehydrogenation (MnO2 or Pd/C) Start->Oxidation -2H Product Target: 2-DCPI (Aromatic) Oxidation->Product Controlled Conditions Impurity Ring-Opened Byproducts Oxidation->Impurity Acidic/High Temp (Cyclopropane Cleavage)

Caption: Pathway logic for converting the dihydro-precursor to the target aromatic imidazole, highlighting the risk of ring opening.

Module 2: Purification & Isolation (The "Cleaning It" Phase)

User Question: My compound streaks on silica gel chromatography, and I cannot separate the aromatic impurity (2-DCPI) from the parent Cibenzoline.

Technical Insight: Both compounds are basic, but their pKa values and lipophilicities differ slightly.

  • Cibenzoline (Imidazoline): pKa ~9-10 (Amidine-like).

  • 2-DCPI (Imidazole): pKa ~7.0-7.2 (Aromatic imidazole).

  • Interaction: The basic nitrogen interacts strongly with acidic silanols on silica gel, causing tailing.

Optimization Steps:

  • Mobile Phase Modifier:

    • Mandatory: Add 1% Triethylamine (TEA) or 0.5% Ammonium Hydroxide to your organic solvent (e.g., DCM/MeOH). This neutralizes silica sites.

    • Alternative: Use Neutral Alumina instead of silica gel. Alumina is less acidic and prevents the ring-opening degradation catalyzed by silica's acidity.

  • Exploiting Aromaticity (Reverse Phase):

    • 2-DCPI has a fully aromatic imidazole ring, increasing its pi-pi interaction potential compared to Cibenzoline.

    • Column Choice: Use a Phenyl-Hexyl column instead of a standard C18. The Phenyl-Hexyl phase will retain the aromatic 2-DCPI longer than the non-aromatic imidazoline parent, improving resolution.

Module 3: Analytical Characterization (The "Validation" Phase)

User Question: How do I definitively prove I have the aromatic imidazole and not the starting material using NMR?

Technical Insight: The distinction lies in the heterocycle protons.

  • Cibenzoline: Shows a multiplet at 3.4–4.0 ppm corresponding to the four protons of the -CH₂-CH₂- bridge in the imidazoline ring.

  • 2-DCPI: These signals disappear. Instead, you observe aromatic singlets (or doublets if tautomerism is slow) around 6.9–7.2 ppm (C4-H and C5-H of imidazole).

Data Comparison Table:

FeatureCibenzoline (Parent)2-DCPI (Target)
Ring Type 4,5-Dihydro-1H-imidazole1H-Imidazole (Fully Aromatic)
H-NMR (Heterocycle) Multiplet 4H (3.4-4.0 ppm)Singlet/Doublet 2H (6.9-7.2 ppm)
UV Absorbance Lower extinction coeff.Higher extinction (Extended conjugation)
Mass Spec (M+H) m/z ~263m/z ~261 (Loss of 2H)
pKa ~9.5 (Stronger Base)~7.1 (Weaker Base)

Visual: HPLC Method Development Decision Tree

HPLC_Troubleshooting Start Issue: Poor Separation of 2-DCPI & Cibenzoline CheckCol Check Column Type Start->CheckCol CheckpH Check Mobile Phase pH Start->CheckpH C18 Standard C18 CheckCol->C18 Phenyl Phenyl-Hexyl / CN CheckCol->Phenyl Result1 Co-elution Likely (Hydrophobic dominance) C18->Result1 Result2 Separation via Pi-Pi Interactions Phenyl->Result2 LowpH pH < 3.0 CheckpH->LowpH HighpH pH > 8.0 (Ammonium Bicarb) CheckpH->HighpH Result3 Both Protonated (Similar polarity) LowpH->Result3 Result4 Neutral Species (Max difference in hydrophobicity) HighpH->Result4

Caption: Decision matrix for optimizing HPLC separation. High pH and Phenyl-based columns maximize the separation of the aromatic impurity.

Module 4: Biological Assay Handling

User Question: I am running patch-clamp studies. The compound precipitates in the bath solution.

Technical Insight: 2-DCPI is highly lipophilic (LogP ~3.7) and less basic than Cibenzoline. At physiological pH (7.4), it is largely uncharged (unlike Cibenzoline, which is protonated/cationic). Neutral molecules have lower aqueous solubility.

Protocol:

  • Stock Solution: Dissolve in 100% DMSO (up to 100 mM).

  • Working Solution: Do not dilute directly into aqueous buffer. Use an intermediate dilution step or add 0.1% Pluronic F-127 or Cyclodextrin to the bath solution to maintain solubility without affecting the channel pharmacology.

  • pH Adjustment: If possible, slightly lowering the pH (to 6.5) will protonate the imidazole (pKa ~7.1), significantly increasing solubility, though this may affect channel kinetics.

References
  • PubChem. (2025).[1][2] Compound Summary: 2-(2,2-Diphenylcyclopropyl)-1H-imidazole (CID 135070). National Library of Medicine.[1] [Link]

  • Lochner, W., et al. (1990). Quantification of cibenzoline and its imidazole metabolite by high-performance liquid chromatography in human serum.[3][4] Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • Harron, D. W., et al. (1992). Cibenzoline: A Review of Its Pharmacological Properties and Therapeutic Potential in Arrhythmias. Drugs.[5][6][7][8][9] [Link]

  • Molina, P., et al. (2025). Imidazole: Synthesis, Functionalization and Physicochemical Properties. MDPI Molecules. (Contextual grounding for Imidazole pKa and aromaticity). [Link]

Sources

Troubleshooting

How to increase the purity of synthesized 2-(2,2-Diphenylcyclopropyl)-1H-imidazole

This guide provides in-depth troubleshooting and purification protocols for researchers, scientists, and drug development professionals working with 2-(2,2-Diphenylcyclopropyl)-1H-imidazole. Our goal is to equip you with...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and purification protocols for researchers, scientists, and drug development professionals working with 2-(2,2-Diphenylcyclopropyl)-1H-imidazole. Our goal is to equip you with the technical knowledge and practical steps to overcome common purity challenges encountered during and after synthesis.

I. Understanding the Challenge: Common Impurities

The synthesis of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole, likely proceeding through a variation of the Radziszewski or Debus synthesis, involves the condensation of multiple components.[1][2] This complexity can lead to a variety of impurities in the crude product. Identifying these is the first step toward effective purification.

Potential Impurities Include:

  • Unreacted Starting Materials: Such as 2,2-diphenylcyclopropanecarbaldehyde, glyoxal, or other dicarbonyl compounds.

  • Side-Reaction Products: Formation of oxazoles or incompletely cyclized intermediates can occur under non-optimized reaction conditions.[3]

  • Polymeric Materials: Aldehydes, in particular, can polymerize under certain conditions, leading to intractable tars.

  • Reagent-Derived Impurities: Excess ammonia or ammonium acetate can remain.

  • Degradation Products: The cyclopropyl ring or imidazole core may degrade under harsh thermal or pH conditions.

II. Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter, providing direct solutions and the scientific rationale behind them.

Q1: My crude product is a dark, oily residue. Where do I even begin?

A1: An oily or dark-colored crude product often indicates the presence of polymeric side products or highly conjugated impurities. A multi-step purification strategy is recommended.

  • Step 1: Initial Cleanup with Acid-Base Extraction. Your target compound contains a basic imidazole ring (pKa of the conjugate acid is ~7), making it ideal for acid-base extraction.[4] This technique effectively separates the basic product from neutral organic impurities (like unreacted aldehyde or non-basic side products) and acidic byproducts. Dissolve the crude oil in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and extract with a dilute aqueous acid (e.g., 1 M HCl). Your desired compound will move to the aqueous layer as a protonated salt, leaving many impurities behind in the organic layer.[5][6][7]

  • Step 2: Recovery and Assessment. Neutralize the acidic aqueous layer with a base (e.g., 1 M NaOH or saturated NaHCO₃) to precipitate your now-neutral imidazole derivative.[5] If it doesn't precipitate, back-extract it into an organic solvent. After solvent removal, assess the resulting material. It should be significantly cleaner.

  • Step 3: High-Purity Polish. The material from Step 2 can now be subjected to either column chromatography or recrystallization for final polishing to high purity.[8]

Q2: I'm performing column chromatography, but the separation is poor and I see significant tailing.

A2: This is a classic issue when purifying basic compounds like imidazoles on standard silica gel. Tailing is caused by strong, non-ideal interactions between the basic nitrogen atoms of your imidazole and the acidic silanol (Si-OH) groups on the silica surface.[5]

Here are several strategies to improve separation:

  • Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (Et₃N) or pyridine, into your mobile phase (typically 0.1-1% v/v).[5] The modifier will compete for the acidic sites on the silica, allowing your compound to elute more symmetrically and improving peak shape.

  • Switch the Stationary Phase: Consider using neutral or basic alumina instead of silica gel. Alumina is less acidic and often provides superior separation for basic compounds.[5]

  • Optimize the Mobile Phase: Systematically screen solvent systems. For a molecule with both non-polar (diphenylcyclopropyl) and polar (imidazole) regions, a gradient elution from a non-polar solvent (e.g., hexane) to a more polar one (e.g., ethyl acetate or a dichloromethane/methanol mixture) is often effective.[5]

Q3: My attempt at recrystallization resulted in the product "oiling out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound's solubility in the hot solvent is so high that upon cooling, it separates as a supersaturated liquid phase before it can form an ordered crystal lattice. This is common with compounds that have melting points lower than the boiling point of the solvent or when cooling is too rapid.

  • Slow Down the Cooling: Allow the hot, saturated solution to cool slowly to room temperature before moving it to an ice bath. Insulating the flask can promote the formation of larger, purer crystals.[5]

  • Use More Solvent: The concentration of your compound might be too high. Add a small amount of additional hot solvent until the solution is just fully dissolved, then proceed with slow cooling.

  • Change the Solvent System: A single solvent may not be ideal. A two-solvent system is often highly effective.[5] Dissolve your crude product in a minimal amount of a "good" solvent (in which it is very soluble, e.g., dichloromethane or acetone). Then, slowly add a "poor" solvent (in which it is insoluble, e.g., hexane or heptane) at an elevated temperature until the solution becomes persistently cloudy. Add a drop or two of the "good" solvent to clarify, then cool slowly.

  • Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a "seed crystal" from a previous pure batch.[5]

Q4: How can I be sure my final product has reached the desired purity?

A4: Purity confirmation requires analytical techniques. A single method is often insufficient.

  • Chromatography: A single, sharp spot on a Thin-Layer Chromatography (TLC) plate in multiple solvent systems is a good indicator of purity. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the standard.

  • Spectroscopy: Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy are powerful tools. The absence of impurity signals and correct integration of proton signals confirms structural integrity and high purity.[9]

  • Melting Point: A sharp, well-defined melting point that is consistent with literature values (if available) indicates high purity. Impurities typically depress and broaden the melting point range.

III. Comparative Overview of Purification Techniques

The choice of purification method depends on the scale of your synthesis, the nature of the impurities, and the required final purity.

Technique Typical Purity Achieved Expected Yield Best For Pros Cons
Acid-Base Extraction >90%70-95%Initial cleanup of crude mixtures; removing neutral or acidic impurities.High capacity, fast, inexpensive, great for initial cleanup.Not effective for removing other basic impurities; may form emulsions.[5]
Column Chromatography >95%60-90%Separating complex mixtures with similar polarities.High resolving power, adaptable to various scales.Can be time-consuming, requires significant solvent, potential for product loss on the column.[5]
Recrystallization >99%50-85%Final "polishing" step to obtain highly pure, crystalline material.Yields very high purity product, cost-effective at scale.Requires finding a suitable solvent system; yield can be low if the compound has some solubility in cold solvent.[10][11]

IV. Visualized Workflows & Protocols

Workflow 1: General Purification Strategy

This diagram outlines the decision-making process for purifying your crude 2-(2,2-Diphenylcyclopropyl)-1H-imidazole.

G crude Crude Synthesized Product (Often an oil or discolored solid) abe Acid-Base Extraction crude->abe Initial Cleanup assess1 Assess Purity (TLC, ¹H NMR) abe->assess1 chrom Flash Column Chromatography (Silica or Alumina) assess1->chrom Complex Mixture recryst Recrystallization assess1->recryst Substantially Pure Solid assess2 Assess Final Purity (HPLC, NMR, MP) chrom->assess2 recryst->assess2 assess2->recryst Needs Polishing final_product Pure Crystalline Product (>99%) assess2->final_product Purity Goal Met

Caption: Decision workflow for purifying crude 2-(2,2-Diphenylcyclopropyl)-1H-imidazole.

V. Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction for Initial Cleanup

This protocol is designed to separate the basic target compound from neutral and acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture (e.g., 5.0 g) in an organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate (EtOAc) (100 mL).

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M aqueous HCl (100 mL). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. The protonated imidazole salt is now in the lower aqueous layer (if using DCM) or upper aqueous layer (if using EtOAc). Drain the aqueous layer into a clean flask.

  • Re-extraction: To ensure complete transfer, extract the organic layer again with a fresh portion of 1 M HCl (50 mL). Combine the acidic aqueous extracts.

  • Neutralization and Back-Extraction: Cool the combined acidic extracts in an ice bath. Slowly add 2 M NaOH or saturated NaHCO₃ solution with stirring until the solution is basic (test with pH paper, pH > 8). The neutral 2-(2,2-Diphenylcyclopropyl)-1H-imidazole should precipitate if it is a solid and insoluble in water.

  • Isolation:

    • If a solid precipitates: Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

    • If the product oils out or is water-soluble: Extract the neutralized aqueous solution with several portions of DCM or EtOAc (e.g., 3 x 50 mL). Combine the organic extracts.

  • Drying and Solvent Removal: Dry the combined organic solution over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the partially purified product.

Workflow 2: Acid-Base Extraction Flowchart

cluster_organic Organic Phase cluster_aqueous Aqueous Phase org1 Crude Product in DCM add_acid Add 1M HCl & Shake org1->add_acid org2 Neutral/Acidic Impurities in DCM org3 Pure Product in DCM (After Back-Extraction) end Purified Product org3->end Evaporate Solvent aq1 Protonated Product in 1M HCl add_base Add 2M NaOH (pH > 8) aq1->add_base aq2 Neutral Product in Basic Water separate2 Isolate Product aq2->separate2 start Start: Crude Mixture start->org1 separate1 Separate Layers add_acid->separate1 separate1->org2 Organic Layer separate1->aq1 Aqueous Layer add_base->aq2 separate2->end Filter Precipitate back_extract Back-extract with DCM separate2->back_extract No Precipitate back_extract->org3

Sources

Optimization

Common pitfalls in the handling and storage of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(2,2-Diphenylcyclopropyl)-1H-imidazole (CAS: 85589-36-2). The following troubleshooting guides...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(2,2-Diphenylcyclopropyl)-1H-imidazole (CAS: 85589-36-2). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common pitfalls in the handling, storage, and application of this valuable research compound.

I. Compound Profile and Key Specifications

2-(2,2-Diphenylcyclopropyl)-1H-imidazole is a heterocyclic compound utilized as a key intermediate in the synthesis of various pharmaceutical agents. Its unique structural motif, featuring a diphenylcyclopropyl group attached to an imidazole ring, makes it a subject of interest in medicinal chemistry, particularly for the development of centrally acting agents and in research related to monoamine transporter modulation.[1]

PropertyValueSource
Molecular Formula C₁₈H₁₆N₂
Molecular Weight 260.33 g/mol
CAS Number 85589-36-2
Appearance Off-white to pale yellow solid (typical)General chemical knowledge
Storage -20°C, under inert gasVendor Information

II. Frequently Asked Questions (FAQs)

Storage and Stability

Q1: What are the optimal storage conditions for 2-(2,2-Diphenylcyclopropyl)-1H-imidazole?

A1: To ensure the long-term stability and integrity of the compound, it is imperative to store it at -20°C under an inert atmosphere (e.g., argon or nitrogen). This recommendation is based on the potential sensitivity of the imidazole moiety to oxidation and the need to minimize degradation from atmospheric moisture and oxygen.

Q2: I left the compound at room temperature for a few hours. Is it still usable?

A2: Short-term exposure to ambient temperature is unlikely to cause significant degradation, especially if the container remained sealed. However, for long-term storage, adherence to the -20°C guideline is critical. If the compound will be used in highly sensitive assays, it is advisable to perform a purity check (e.g., by HPLC or LC-MS) if there are any concerns about its integrity.

Q3: My stock solution of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole has changed color. What could be the cause?

A3: A change in the color of a stock solution can indicate degradation. The imidazole ring, in particular, can be susceptible to oxidative degradation and photodegradation , especially when in solution.[2] Exposure to light or air (oxygen) can lead to the formation of colored byproducts. It is recommended to prepare fresh solutions and store them protected from light, preferably under an inert atmosphere, for short periods. For extended storage, it is best to store the compound as a solid at -20°C.

Handling and Safety

Q4: What are the primary safety concerns when handling this compound?

Q5: What personal protective equipment (PPE) is recommended?

A5:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator may be necessary.[6]

Solubility and Solution Preparation

Q6: In which solvents is 2-(2,2-Diphenylcyclopropyl)-1H-imidazole soluble?

A6: While specific solubility data for this compound is limited, based on its structure and the properties of similar imidazole derivatives, it is expected to have low solubility in water and higher solubility in organic solvents.[7] Common solvents for preparing stock solutions include DMSO, methanol, and ethanol .[6] It is always recommended to start with a small amount to test solubility before preparing a large stock solution.

Q7: I am having trouble dissolving the compound. What can I do?

A7: If you encounter solubility issues, consider the following:

  • Sonication: Gently sonicating the solution can aid in dissolution.

  • Warming: Gentle warming of the solution may improve solubility. However, be cautious as this can also accelerate degradation.

  • Solvent Choice: If the compound is not dissolving in your current solvent, you may need to try a different one. For biological assays, DMSO is a common choice, but be mindful of its potential effects on cells at higher concentrations.

III. Troubleshooting Guide

This section addresses common problems that may arise during experiments involving 2-(2,2-Diphenylcyclopropyl)-1H-imidazole.

Experimental Inconsistency and Compound Degradation

Problem: You observe inconsistent or lower-than-expected activity in your biological assays.

Potential Cause & Solution:

  • Degradation of Stock Solution: The imidazole moiety is known to be susceptible to photodegradation and oxidation, especially in solution.[2]

    • Troubleshooting Steps:

      • Prepare fresh stock solutions for each experiment.

      • Store stock solutions in amber vials or wrap them in aluminum foil to protect from light.

      • If possible, purge the headspace of the vial with an inert gas (argon or nitrogen) before sealing.

      • Store stock solutions at -20°C or -80°C for short-term storage.

    • Workflow for Minimizing Degradation:

      A Weigh Solid Compound B Dissolve in Anhydrous Solvent A->B In fume hood C Store in Amber Vial B->C D Purge with Inert Gas C->D E Seal and Store at -20°C D->E F Use Freshly Prepared Solution E->F For experiments

      Caption: Workflow for preparing and storing stock solutions.

  • Incompatibility with Assay Components: The compound may interact with or be degraded by other components in your assay medium.

    • Troubleshooting Steps:

      • Review the composition of your assay buffer for any strong oxidizing or reducing agents.

      • Assess the pH of your experimental conditions. Imidazoles are amphoteric and their stability can be pH-dependent.[8][9]

      • Run a control experiment to assess the stability of the compound in the assay medium over the time course of the experiment.

Purity and Quality Control

Problem: You are unsure about the purity of your compound, which may be affecting your results.

Potential Cause & Solution:

  • Presence of Impurities: Impurities from the synthesis or degradation products can interfere with your experiments.

    • Troubleshooting Steps:

      • Purity Assessment: The purity of the compound can be assessed using High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid for MS compatibility) is a good starting point.[5]

      • Identity Confirmation: The identity of the compound can be confirmed using Mass Spectrometry (MS) to verify the molecular weight (260.33 g/mol ) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.

  • Protocol for Purity Assessment by HPLC:

    • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.

    • HPLC Conditions (Starting Point):

      • Column: C18, 5 µm, 4.6 x 250 mm

      • Mobile Phase: A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile

      • Gradient: Start with a suitable gradient (e.g., 5% B to 95% B over 20 minutes)

      • Flow Rate: 1.0 mL/min

      • Detection: UV at a suitable wavelength (e.g., 254 nm)

    • Analysis: The purity can be estimated by the area percentage of the main peak in the chromatogram.

    cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis A Dissolve Compound in ACN:Water B Inject Sample A->B C Separation on C18 Column B->C D UV Detection C->D E Integrate Peaks D->E F Calculate Area % E->F

    Caption: HPLC purity analysis workflow.

IV. References

  • ChemSupply Australia. (2023, September 25). Safety Data Sheet IMIDAZOLE. Retrieved from ChemSupply Australia.

  • MySkinRecipes. (n.d.). 2-(2,2-Diphenylcyclopropyl)-1H-imidazole. Retrieved from MySkinRecipes.

  • BioShop Canada Inc. (n.d.). SAFETY DATA SHEET - IMIDAZOLE. Retrieved from BioShop Canada Inc.

  • Santa Cruz Biotechnology. (n.d.). Imidazole hydrochloride. Retrieved from Santa Cruz Biotechnology.

  • Sigma-Aldrich. (2024, September 7). Sigma 56748 - SAFETY DATA SHEET. Retrieved from Sigma-Aldrich.

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Imidazole. Retrieved from Chemos GmbH & Co.KG.

  • Ali, R., Razi, S. S., Srivastava, P., & Misra, A. (2015). Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry.

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from Carl ROTH.

  • Elemental Microanalysis. (2024, March 20). IMIDAZOLE. Retrieved from Elemental Microanalysis.

  • PubChem. (n.d.). 2-(2,2-diphenylcyclopropyl)-1H-imidazole. Retrieved from PubChem.

  • PubChem. (n.d.). 1H-Imidazole, 4,5-dihydro-2-(2,2-diphenylcyclopropyl)-, succinate (2:1). Retrieved from PubChem.

  • ResearchGate. (2020, May). Photocyclization of diarylethenes: The effect of imidazole on the oxidative photodegradation process. Retrieved from ResearchGate.

  • ACS ES&T Air. (2024, May 9). Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. Retrieved from ACS Publications.

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences.

  • Wamhoff, H., & Schneider, V. (1999). Photodegradation of imidacloprid. Journal of Agricultural and Food Chemistry.

  • ResearchGate. (2010, August). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Retrieved from ResearchGate.

  • ResearchGate. (2004, January). 2-(2-Methylphenyl)-4,5-diphenyl-1H-imidazole. Retrieved from ResearchGate.

  • DTIC. (1995, April 6). Acidity and Basicity of Nitro Substituted Imidazoles. Retrieved from DTIC.

  • SIELC Technologies. (2018, May 16). Separation of 2-(2-Methylpropyl)-1H-imidazole on Newcrom R1 HPLC column. Retrieved from SIELC Technologies.

  • Journal of Materials Chemistry A. (n.d.). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Retrieved from RSC Publishing.

  • Brannon, J. H., et al. (2018). Crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications.

  • ResearchGate. (2016, August). Reaction strategies for synthesis of imidazole derivatives: a review. Retrieved from ResearchGate.

  • ResearchGate. (n.d.). Solubility of (b) 1H-imidazole.... Retrieved from ResearchGate.

  • BenchChem. (2025). A Comparative Guide to Purity Analysis of Synthesized 2-Butyl-1H-imidazole-4,5-dicarboxylic Acid by HPLC. Retrieved from BenchChem.

  • de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules.

Sources

Troubleshooting

Technical Support Center: Enhancing the Biological Activity of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole

Welcome to the technical support center for the optimization of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals activel...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in modifying this scaffold to enhance its biological potency and drug-like properties. Here, we address common challenges encountered during the synthesis, screening, and optimization phases of your research with practical, field-tested solutions and in-depth scientific explanations.

Frequently Asked Questions (FAQs)

Q1: My newly synthesized 2-(2,2-diphenylcyclopropyl)-1H-imidazole analog shows high in vitro activity but has poor aqueous solubility. How can I address this?

A1: Poor aqueous solubility is a frequent challenge with aromatic and lipophilic compounds like this scaffold. Improving solubility is critical for accurate in vitro assays and for future in vivo applications.

Troubleshooting Steps:

  • Salt Formation: If your analog has a basic nitrogen atom on the imidazole ring, consider forming a pharmaceutically acceptable salt, such as a hydrochloride or mesylate salt. This is often the most straightforward method to significantly enhance aqueous solubility.

  • Incorporate Polar Functional Groups: Strategically introduce polar functionalities onto the phenyl rings or the imidazole moiety. Common choices include hydroxyl (-OH), amino (-NH2), or short polyethylene glycol (PEG) chains. Be mindful that the position of these groups can significantly impact both solubility and biological activity.

  • Prodrug Approach: A prodrug strategy can be employed where a polar, cleavable moiety is attached to the parent molecule. This group can be enzymatically or chemically cleaved in vivo to release the active compound.

Q2: I'm observing a significant loss of activity after modifying the imidazole ring. What is the likely cause?

A2: The imidazole ring is often a critical pharmacophore in this class of compounds, directly interacting with the biological target. Any modification to this ring can disrupt these key interactions. For many imidazole-based antifungals, the N-3 atom of the imidazole ring is known to coordinate with the heme iron of lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis.

Troubleshooting Steps:

  • Preserve the Key Binding Motif: Avoid substitutions directly on the N-3 nitrogen if your target is CYP51 or a similar metalloenzyme. Modifications at the N-1 position are generally more permissible.

  • Steric Hindrance: Adding bulky substituents to the imidazole ring can create steric clashes with the target's binding pocket, preventing proper orientation for activity.

  • Electronic Effects: Altering the electronic properties of the imidazole ring through the addition of electron-withdrawing or electron-donating groups can change its pKa and its ability to form crucial hydrogen bonds or coordinate with metal ions.

Troubleshooting Guide: Common Experimental Hurdles

Problem 1: Inconsistent Biological Assay Results

You are testing a series of new analogs, but the results from your biological assays (e.g., Minimum Inhibitory Concentration - MIC) are not reproducible.

Possible Causes and Solutions:

  • Compound Precipitation: As discussed in Q1, poor solubility can lead to your compound precipitating out of the assay medium, leading to artificially low activity readings.

    • Solution: Visually inspect your assay plates for any signs of precipitation. Determine the kinetic and thermodynamic solubility of your compounds before conducting biological assays.

  • Chemical Instability: The cyclopropane ring, while generally stable, can be susceptible to ring-opening under certain pH or oxidative conditions.

    • Solution: Assess the stability of your compounds in the assay buffer over the time course of the experiment using techniques like HPLC.

  • Assay Interference: Some compounds can interfere with the assay technology itself (e.g., autofluorescence in fluorescent-based assays).

    • Solution: Run control experiments with your compound in the absence of the biological target to check for assay interference.

Problem 2: High In Vitro Potency, but No In Vivo Efficacy

Your lead candidate is highly active in isolated enzyme or cell-based assays but shows no effect in animal models.

Possible Causes and Solutions:

  • Poor Pharmacokinetics (ADME): The compound may be poorly absorbed, rapidly metabolized, or quickly excreted.

    • Solution: Conduct in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies. Key assays include:

      • Metabolic Stability: Incubate the compound with liver microsomes to assess its susceptibility to metabolic degradation. The imidazole and phenyl rings are common sites of metabolism.

      • Plasma Protein Binding: High plasma protein binding can reduce the free concentration of the drug available to act on the target.

      • Permeability: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to predict passive absorption.

  • Toxicity: The compound may be causing unforeseen toxicity in the animal model, leading to a lack of a therapeutic window.

    • Solution: Perform a preliminary in vivo tolerability study at different dose levels.

Experimental Protocols

Protocol 1: General Procedure for N-1 Alkylation of the Imidazole Ring

This protocol describes a common method for modifying the imidazole ring at the N-1 position, a site often amenable to substitution without abolishing activity.

  • Dissolution: Dissolve 1 equivalent of your 2-(2,2-diphenylcyclopropyl)-1H-imidazole starting material in a suitable aprotic polar solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.

  • Deprotonation: Add 1.1 equivalents of a strong base, such as sodium hydride (NaH), portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Stir for 30 minutes.

  • Alkylation: Add 1.2 equivalents of your desired alkylating agent (e.g., benzyl bromide, ethyl iodide).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Upon completion, carefully quench the reaction with water. Extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table provides a hypothetical example of how to structure your data to compare the properties of newly synthesized analogs.

Compound IDR-Group (at N-1)MIC (µg/mL) vs. C. albicansAqueous Solubility (µM)Microsomal Stability (t½, min)
Lead -H8< 145
Analog-1 -CH₃16< 150
Analog-2 -CH₂CH₂OH42530
Analog-3 -CH₂COOH> 64> 10015

Visualizations

Structure-Activity Relationship (SAR) Decision Tree

This diagram illustrates a logical workflow for making decisions based on initial modification results.

SAR_Decision_Tree Start Start: Lead Compound 2-(2,2-Diphenylcyclopropyl)-1H-imidazole Modification Synthesize Analog (e.g., N-1 Substitution) Start->Modification BioAssay Biological Assay (e.g., MIC) Modification->BioAssay GoodActivity Activity Improved or Maintained? BioAssay->GoodActivity SolubilityAssay Solubility Assay GoodSolubility Solubility Acceptable? SolubilityAssay->GoodSolubility MetabolicAssay Metabolic Stability Assay GoodStability Stability Acceptable? MetabolicAssay->GoodStability GoodActivity->SolubilityAssay  Yes Redesign Redesign Analog: - Different Linker - Different Polar Group GoodActivity->Redesign  No GoodSolubility->MetabolicAssay  Yes TroubleshootSol Troubleshoot Solubility: - Add Polar Groups - Salt Formation GoodSolubility->TroubleshootSol  No Optimize Proceed to Further Optimization (e.g., In Vivo Studies) GoodStability->Optimize  Yes TroubleshootStab Troubleshoot Stability: - Block Metabolic Hotspots GoodStability->TroubleshootStab  No TroubleshootSol->Modification TroubleshootStab->Modification

Caption: Decision tree for analog optimization.

General Experimental Workflow

This flowchart outlines the cyclical process of designing, synthesizing, and testing new chemical entities.

Experimental_Workflow cluster_design Design Phase cluster_synthesis Synthesis Phase cluster_testing Testing Phase Design Hypothesis Generation (e.g., Add H-bond donor) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification InVitro In Vitro Assays (Potency, Solubility, Stability) Purification->InVitro DataAnalysis Data Analysis & SAR InVitro->DataAnalysis DataAnalysis->Design Iterate

Caption: Iterative drug discovery workflow.

References

  • Title: As Simple as It Gets: The Azole Moiety in Antifungal Drugs Source: ACS Infectious Diseases URL: [Link]

  • Title: Lanosterol 14α-demethylase (CYP51): a target for control of fungal pathogens Source: Fungal Biology Reviews URL: [Link]

  • Title: Drug-metabolizing enzymes Source: Journal of Dental Research URL: [Link]

Optimization

Technical Support Center: Strategies to Reduce Byproducts in 2-(2,2-Diphenylcyclopropyl)-1H-imidazole Synthesis

Introduction Welcome to the Technical Support Center. This guide addresses the synthesis of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole (CAS: 85589-36-2), a structural analog of the anti-arrhythmic agent Cibenzoline.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the synthesis of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole (CAS: 85589-36-2), a structural analog of the anti-arrhythmic agent Cibenzoline.

Synthesizing this molecule presents a unique "chemical conflict": you must construct or maintain a strained, acid-sensitive cyclopropane ring while simultaneously forming a stable, aromatic imidazole ring . The primary sources of failure are acid-catalyzed ring opening (due to the stabilization of the benzylic carbocation at the 2,2-diphenyl position) and incomplete dehydrogenation of the imidazoline intermediate.

This guide moves beyond standard protocols to focus on impurity mitigation strategies .

Part 1: The Synthetic Pathway & Impurity Origins

The most robust route involves the cyclopropanation of 1,1-diphenylethylene, followed by condensation to the imidazoline, and finally, oxidative aromatization.

Visualizing the Workflow and Failure Points

SynthesisPath Start 1,1-Diphenylethylene Step1 Step 1: Cyclopropanation (Diazoacetate/Rh2(OAc)4) Start->Step1 Inter1 Ethyl 2,2-diphenylcyclopropane-1-carboxylate Step1->Inter1 Step2 Step 2: Condensation (Ethylenediamine + AlMe3 or Reagent) Inter1->Step2 Imp1 Impurity A: Open-Chain Olefins (Acid/Thermal Ring Opening) Inter1->Imp1 High T or H+ Inter2 Imidazoline Intermediate (Cibenzoline Analog) Step2->Inter2 Imp2 Impurity B: Hydrolyzed Amide (Incomplete Condensation) Step2->Imp2 Wet Solvents Step3 Step 3: Aromatization (MnO2, Swern, or NiO2) Inter2->Step3 Inter2->Imp1 Over-oxidation Product TARGET: 2-(2,2-Diphenylcyclopropyl)-1H-imidazole Step3->Product Imp3 Impurity C: Residual Imidazoline (Incomplete Oxidation) Step3->Imp3 Weak Oxidant

Figure 1: Synthetic flowchart highlighting critical control points (blue) and impurity origins (red/yellow).

Part 2: Critical Control Points (CCP)

CCP 1: The "Acid Trap" (Cyclopropane Stability)

The 2,2-diphenylcyclopropyl moiety is chemically fragile. The two phenyl groups can stabilize a positive charge at the benzylic position, making the ring highly susceptible to acid-catalyzed opening.

  • The Risk: Exposure to strong Bronsted acids (HCl, H2SO4) or Lewis acids (AlCl3) will cleave the ring, yielding 4,4-diphenyl-3-butenoic acid derivatives .

  • The Strategy:

    • Avoid Pinner Synthesis: Do not use the Pinner method (nitrile + HCl) for the imidazole formation. The acidic conditions will destroy the cyclopropane.

    • Buffer Control: When quenching reactions, ensure the internal temperature is <0°C and pH > 4.

CCP 2: Imidazoline Formation (Condensation)

Converting the ester/nitrile to the imidazoline often requires high heat (refluxing ethylenediamine), which promotes thermal ring opening.

  • The Strategy: Use Trimethylaluminum (AlMe3) mediated amidation.

    • Mechanism:[1][2][3] AlMe3 activates the amine to attack the ester at lower temperatures (refluxing toluene vs. neat amine at 140°C).

    • Benefit: Drastically reduces thermal stress on the cyclopropane ring.

CCP 3: Aromatization (The Dehydrogenation)

Oxidizing the imidazoline (dihydroimidazole) to the imidazole is the most difficult step. Standard oxidants like KMnO4 or Chromic acid are too harsh and will oxidize the benzylic positions or cleave the cyclopropane.

  • Recommended Reagents:

    • Manganese Dioxide (MnO2): Activated MnO2 in refluxing chloroform/DCM. Mild, heterogeneous, and selective.

    • Swern Oxidation: Effective for dehydrogenation under non-acidic conditions.

    • NiO2 (Nickel Peroxide): A specific oxidant for heterocyclic dehydrogenation.

Part 3: Troubleshooting & FAQs

Category A: Impurity Identification & Removal

Q1: I see a major byproduct with M+18 in my LC-MS. What is it?

  • Diagnosis: This is likely the hydrolyzed amide (2,2-diphenylcyclopropanecarboxamide).

  • Cause: Moisture in the reaction during the imidazoline formation step. The highly reactive intermediate (amidine/imidate) reacted with water instead of the second amine group of ethylenediamine.

  • Solution:

    • Dry ethylenediamine over KOH or distill it before use.

    • Use anhydrous toluene/THF as the solvent.

    • Purification: The amide is much less basic than the imidazole. An acid-base extraction (wash organic layer with mild acid like 5% citric acid) will pull the imidazole into the aqueous phase, leaving the amide in the organic layer.

Q2: My NMR shows alkene signals (5.5–6.5 ppm) and loss of the cyclopropane high-field doublets (1.5–2.5 ppm).

  • Diagnosis: Ring Opening. You have formed a diphenyl-substituted alkene chain.

  • Cause: The reaction environment was too acidic or too hot.

  • Immediate Fix: Check the pH of your workup. Did you use concentrated HCl to form the salt?

  • Protocol Adjustment: Switch to forming the oxalate or fumarate salt instead of the hydrochloride. These weak organic acids are less likely to trigger ring opening during crystallization.

Category B: Reaction Optimization

Q3: The oxidation of the imidazoline to imidazole is stalling at 50% conversion.

  • Diagnosis: Catalyst poisoning or insufficient oxidant activity.

  • Solution:

    • If using MnO2: It must be Activated MnO2. Commercial "battery grade" MnO2 is inactive.

    • Activation Protocol: Heat MnO2 at 110°C under vacuum for 12 hours before use. Use a large excess (10–20 equivalents) as the reaction is surface-area dependent.

    • Alternative: Switch to Dess-Martin Periodinane (DMP) or IBX in DMSO if metal oxides fail. These are homogeneous and often faster.

Q4: Can I use the Radziszewski reaction (Glyoxal + Ammonia + Aldehyde) to avoid the oxidation step?

  • Analysis: Theoretically yes, but practically difficult.

  • Constraint: You would need 2,2-diphenylcyclopropanecarbaldehyde. This aldehyde is unstable and prone to racemization/ring opening.

  • Verdict: The imidazoline dehydrogenation route (Cibenzoline analog

    
     Imidazole) is more robust because the carboxylic acid/ester precursors are more stable than the aldehyde.
    

Part 4: Optimized Experimental Protocol

Step-by-Step: Imidazoline Dehydrogenation Method
ParameterSpecificationRationale
Precursor 2-(2,2-diphenylcyclopropyl)-4,5-dihydro-1H-imidazoleThe "Cibenzoline" scaffold.
Solvent Dichloromethane (DCM) or TolueneNon-protic, good solubility.
Reagent Activated MnO2 (20 equiv.)Mild oxidant; prevents ring cleavage.
Temperature Reflux (40°C for DCM, 80°C for Toluene)Kinetic control.
Time 4 – 12 HoursMonitor by TLC/LC-MS.
Workup Filtration through CeliteRemoves Mn species.

Protocol:

  • Dissolve 1.0 eq of the imidazoline in anhydrous DCM (0.1 M concentration).

  • Add 20.0 eq of Activated MnO2 .

  • Heat to reflux with vigorous stirring (heterogeneous reaction requires mechanical agitation).

  • Monitor by TLC (Imidazoles usually stain yellow/orange with Dragendorff’s reagent; Imidazolines stain less intensely).

  • Upon completion, filter hot through a pad of Celite.

  • Evaporate solvent to yield the crude imidazole.

  • Purification: Recrystallization from Ethyl Acetate/Hexane is preferred over column chromatography to avoid silica acidity.

Part 5: Troubleshooting Logic Tree

Use this decision tree to diagnose low yields.

Troubleshooting Start Problem: Low Yield / Impurities CheckLCMS Check LC-MS / NMR Start->CheckLCMS Q1 Is the Cyclopropane intact? (Check NMR 1.0-2.5 ppm) CheckLCMS->Q1 Yes1 Yes Q1->Yes1 No1 No (Alkene signals present) Q1->No1 Q2 Is the product the Imidazoline? (Mass = Target + 2) Yes1->Q2 AcidIssue ACIDITY ISSUE: Reduce acid strength during workup. Avoid HCl salts. No1->AcidIssue OxidationFail OXIDATION FAIL: Re-activate MnO2 or switch to Swern/IBX. Q2->OxidationFail Yes Q3 Is there a Mass + 18 peak? Q2->Q3 No Hydrolysis HYDROLYSIS: Dry solvents/reagents in Step 2. Remove water. Q3->Hydrolysis Yes

Figure 2: Diagnostic logic for impurity isolation.

References

  • PubChem. (n.d.). 2-(2,2-Diphenylcyclopropyl)-1H-imidazole (Compound Summary). National Library of Medicine. Retrieved February 11, 2026, from [Link]

  • Ishihara, M., & Togo, H. (2006).[4] An Efficient Preparation of 2-Imidazolines from Aldehydes and Ethylenediamines.[4][5] Synlett, 2006(2), 227-230.[4] (Describes the mild conversion of imidazolines to imidazoles).

  • Puratchikody, A., et al. (2005). Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5-Diphenyl-1H-Imidazoles. Indian Journal of Pharmaceutical Sciences. (General reference for diphenyl-imidazole stability).
  • Organic Chemistry Portal. (n.d.). Synthesis of 2-Imidazolines and their Oxidation.[1][3][5] Retrieved February 11, 2026, from [Link]

  • NIST Chemistry WebBook. (n.d.). 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)- (Imidazoline data).[6] Retrieved February 11, 2026, from [Link]

Disclaimer: This guide is for research purposes only. All synthesis should be performed by qualified personnel in a controlled laboratory environment.

Sources

Troubleshooting

Method development for the analysis of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole in complex matrices

Topic: Method Development & Troubleshooting for 2-(2,2-Diphenylcyclopropyl)-1H-imidazole (Cibenzoline Metabolite M2) Audience: Bioanalytical Scientists, DMPK Researchers, and QC Analysts Status: Active | Version: 2.1 Int...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Method Development & Troubleshooting for 2-(2,2-Diphenylcyclopropyl)-1H-imidazole (Cibenzoline Metabolite M2) Audience: Bioanalytical Scientists, DMPK Researchers, and QC Analysts Status: Active | Version: 2.1

Introduction: The Analyte Profile

Welcome to the technical hub for 2-(2,2-Diphenylcyclopropyl)-1H-imidazole . Before initiating method development, it is critical to understand the physicochemical behavior of this molecule. Unlike its parent drug Cibenzoline (which contains a dihydro-imidazole ring), this analyte features a fully aromatic imidazole ring.

  • Chemical Nature: Lipophilic Weak Base

  • LogP: ~3.7 (High lipophilicity due to diphenyl groups)

  • pKa: ~6.5–7.5 (Imidazole nitrogen; less basic than the dihydro-parent which is ~8.5)

  • Key Challenge: The compound exhibits strong hydrophobic retention and potential secondary interactions (silanol activity) due to the basic imidazole, leading to peak tailing if not managed.

Module A: LC-MS/MS Method Development Strategy

Q: Which column chemistry provides the best selectivity for this aromatic imidazole?

A: While a standard C18 is sufficient, we recommend a Phenyl-Hexyl or Biphenyl phase for superior selectivity.

  • Why? The analyte possesses two phenyl rings and an aromatic imidazole core. A Phenyl-Hexyl column utilizes

    
     interactions, providing orthogonal selectivity to hydrophobicity alone. This often separates the analyte from isobaric interferences in plasma better than C18.
    
  • Alternative: A high-strength silica (HSS) T3 C18 column is excellent if you need to retain more polar metabolites simultaneously.

Q: What is the optimal mobile phase composition for ESI+ sensitivity?

A: Use Acidic Mobile Phases .

  • Aqueous (A): Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Organic (B): Acetonitrile + 0.1% Formic Acid.

  • Reasoning: The imidazole ring must be protonated to generate the

    
     precursor ion (
    
    
    
    ). Ammonium formate buffers the pH to ensure consistent ionization and improves peak shape by masking free silanols on the column stationary phase. Avoid pure methanol as it often yields lower ionization efficiency for this class of compounds compared to acetonitrile.

Module B: Sample Preparation (Complex Matrices)

Q: Plasma samples are showing high matrix suppression. Is Protein Precipitation (PPT) enough?

A: For high-sensitivity assays (<1 ng/mL), PPT is often insufficient due to remaining phospholipids. We recommend Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) .

Protocol: MCX SPE Workflow This method leverages both the lipophilicity and the basicity of the imidazole.

SPE_Workflow Start Start: 200 µL Plasma Pretreat Pre-treatment: Add 200 µL 4% H3PO4 (Ionizes Imidazole) Start->Pretreat Load Load: Apply to MCX Cartridge Pretreat->Load Wash1 Wash 1 (Acidic): 2% Formic Acid in Water (Removes Proteins/Salts) Load->Wash1 Analyte Retained (Ionic Interaction) Wash2 Wash 2 (Organic): 100% Methanol (Removes Neutrals/Lipids) Wash1->Wash2 Analyte Retained (Hydrophobic Interaction) Elute Elution (Basic): 5% NH4OH in Methanol (Neutralizes & Releases Analyte) Wash2->Elute Finish Evaporate & Reconstitute in Mobile Phase Elute->Finish

Figure 1: Mixed-Mode Cation Exchange (MCX) extraction logic ensuring removal of neutral lipids and acidic interferences.

Module C: Troubleshooting & FAQs

Q: I see significant peak tailing (


). How do I fix this? 

A: Peak tailing for imidazoles is classically caused by interaction with residual silanols on the silica support.

  • Buffer Strength: Increase Ammonium Formate concentration to 5mM or 10mM. The ammonium ions compete for silanol sites.

  • Column Choice: Switch to a "charged surface hybrid" (CSH) or "end-capped" column designed for bases.

  • Injection Solvent: Ensure your reconstitution solvent is weaker (more aqueous) than your initial gradient conditions. If you inject 100% organic, the analyte precipitates or travels faster than the solvent front, causing distortion.

Q: The recovery is low (<50%) during LLE extraction with Hexane.

A: The compound is moderately polar due to the imidazole ring. Hexane is too non-polar.

  • Solution: Use a mixture of Ethyl Acetate or MTBE (Methyl tert-butyl ether).

  • pH Criticality: Ensure the plasma is buffered to pH > 10 (using Carbonate buffer) before extraction to neutralize the imidazole (make it uncharged) so it partitions into the organic layer.

Q: I am observing carryover in blank samples after a high standard.

A: The diphenylcyclopropyl moiety is "sticky" (lipophilic).

  • Needle Wash: A standard 50:50 Methanol:Water wash is insufficient. Use a specialized wash cycle:

    • Wash 1 (Organic): Acetonitrile:Isopropanol:Acetone (40:40:20) + 0.1% Formic Acid.

    • Wash 2 (Aqueous): Water:Methanol (90:10) + 0.1% Formic Acid.

Module D: Validation Parameters (Data Summary)

When validating this method per FDA/EMA guidelines, expect the following performance characteristics based on the chemical structure:

ParameterExpected Range / CriteriaTechnical Note
Linearity 0.5 – 500 ng/mLUse

weighting. Imidazoles often saturate ESI at high conc.
Recovery (SPE) > 85%MCX SPE is superior to LLE for consistency.
Matrix Effect ± 15%Monitor Phospholipids (m/z 184 transition) to ensure separation.
Stability 24h at RTImidazoles are generally stable, but protect from intense light.

Module E: Mechanistic Troubleshooting Logic

Use this decision tree when encountering sensitivity loss or irregular peak shapes.

Troubleshooting_Tree Issue Issue Detected CheckRT Is Retention Time Stable? Issue->CheckRT CheckShape Is Peak Shape Symmetrical? CheckRT->CheckShape Yes Drifting Drifting RT CheckRT->Drifting No Tailing Peak Tailing CheckShape->Tailing No LowSignal Low Sensitivity CheckShape->LowSignal Yes Equilibration Action: Increase Column Equilibration Time Drifting->Equilibration pH_Check Action: Check Mobile Phase pH Stability Drifting->pH_Check Silanol Cause: Silanol Interaction Tailing->Silanol AddBuffer Action: Add 5mM Ammonium Formate Silanol->AddBuffer Suppression Cause: Matrix Suppression LowSignal->Suppression CleanUp Action: Switch from PPT to MCX SPE Suppression->CleanUp

Figure 2: Diagnostic logic for common chromatographic anomalies associated with basic imidazoles.

References

  • PubChem . 2-(2,2-diphenylcyclopropyl)-1H-imidazole.[1] National Library of Medicine. Available at: [Link]

  • Hackman, M. R., Lee, T. L., & Brooks, M. A. (1983).[2] Determination of cibenzoline in plasma and urine by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]

  • Niwa, T., et al. (2000).[3] Stereoselective metabolism of cibenzoline, an antiarrhythmic drug, by human and rat liver microsomes. Drug Metabolism and Disposition.[3][4] (Demonstrates the metabolic pathway leading to the imidazole metabolite).

  • Agilent Technologies . LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. (General guidance on MCX SPE for basic drugs). Available at: [Link]

Sources

Optimization

Technical Support Center: Stereochemical Integrity of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole

Introduction Welcome to the technical guide for 2-(2,2-Diphenylcyclopropyl)-1H-imidazole . This compound is a critical scaffold in the development of monoamine transporter modulators and centrally acting pharmaceutical a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical guide for 2-(2,2-Diphenylcyclopropyl)-1H-imidazole . This compound is a critical scaffold in the development of monoamine transporter modulators and centrally acting pharmaceutical agents. Its pharmacological potency is strictly governed by its stereochemistry at the cyclopropane ring.

The primary challenge with this molecule is racemization at the C1 position of the cyclopropyl ring. The proton at this position is unusually acidic due to the electron-withdrawing inductive effects of the adjacent imidazole ring and the phenyl groups. This guide provides a self-validating framework to Diagnose, Prevent, and Remediate stereochemical loss.

Module 1: Diagnostic & Analysis (Is it Racemized?)

Before altering synthetic routes, you must validate your analytical method. Standard C18 HPLC cannot distinguish enantiomers. You must use Chiral HPLC.

Mechanism of Separation Failure
  • Issue: Broad, tailing peaks preventing baseline resolution.

  • Cause: The basic nitrogen (N3) of the imidazole ring interacts with residual silanols on the stationary phase.

  • Solution: Use a basic modifier (Diethylamine or Ammonium Acetate) to suppress these interactions.

Recommended Chiral HPLC Protocol

This protocol is optimized for lipophilic imidazole derivatives.

ParameterConditionRationale
Column Chiralpak IB (Immobilized Cellulose)Immobilized phase allows for robust solvent compatibility (including DCM/THF if needed).
Dimensions 250 x 4.6 mm, 5 µmStandard analytical dimensions for high resolution.
Mobile Phase n-Hexane / Ethanol / Diethylamine (90:10:0.1)DEA is critical. It competes for silanol sites, sharpening the peak shape.
Flow Rate 1.0 mL/minStandard flow.
Detection UV @ 254 nmTargets the phenyl/imidazole chromophores.[1]
Temperature 25°CLower temperatures often improve chiral recognition (separation factor

).
Troubleshooting the Analysis
  • Symptom: Peaks merge or "shoulder" appears.

  • Fix: Lower ethanol content to 5% to increase retention and separation.

  • Symptom: Retention time shifts.

  • Fix: Check the water content in your ethanol. Even trace water can disrupt Hydrogen bonding on the chiral selector.

Module 2: Mechanism & Prevention (The "Why" and "How")

Understanding the mechanism is the only way to prevent racemization during synthesis.

The Racemization Pathway

The stereocenter at C1 (attached to the imidazole) is labile. Under thermodynamic stress (Heat + Base), the proton is removed, forming a planar carbanion intermediate. When this reprotonates, it does so indiscriminately from either face, destroying enantiomeric excess (ee).

RacemizationMechanism Chiral Chiral Starting Material (High ee) Carbanion Planar Carbanion Intermediate (Achiral) Chiral->Carbanion - H+ (Loss of Stereochem) Base Base/Heat (Deprotonation) Base->Chiral Trigger Racemate Racemic Mixture (50:50 R/S) Carbanion->Racemate + H+ (Random Face Attack)

Figure 1: The racemization mechanism driven by the acidity of the cyclopropyl C1 proton.

Synthesis Troubleshooting Guide

Q: My reaction yield is high, but ee drops from 99% to 80%. Why? A: You are likely operating under Thermodynamic Control rather than Kinetic Control .

  • The Fix:

    • Lower Temperature: If coupling at 80°C, drop to 40°C or room temperature. High heat lowers the energy barrier for deprotonation.

    • Base Selection: If using strong bases (e.g., NaH, KOtBu), switch to weaker, hindered organic bases (e.g., DIPEA, DBU) or inorganic carbonates (K2CO3) which are less likely to deprotonate the C1 position.

    • Solvent: Avoid polar aprotic solvents (DMF, DMSO) if possible, as they enhance the basicity of reagents, accelerating racemization. Use Toluene or DCM.

Module 3: Remediation (Optical Resolution)

If synthesis fails to yield high ee, or if you are starting with a racemate, you must perform an optical resolution. The basic imidazole nitrogen allows for diastereomeric salt formation with chiral acids.

Protocol: Classical Resolution with Tartaric Acid

Note: This protocol assumes a 10g scale. Scale linearly.

  • Preparation: Dissolve 10g of racemic 2-(2,2-Diphenylcyclopropyl)-1H-imidazole in Ethanol (50 mL) .

  • Acid Addition: Add 1.0 equivalent of (+)-L-Tartaric Acid (or (-)-D-Tartaric Acid, depending on the desired isomer) dissolved in warm Ethanol (20 mL).

  • Crystallization:

    • Heat the mixture to reflux until clear.

    • Allow to cool slowly to Room Temperature (rapid cooling traps the wrong isomer).

    • Let stand at 4°C for 12 hours.

  • Filtration & Analysis: Filter the white precipitate. This is the diastereomeric salt.

    • Crucial Step: Do not assume purity. Break a small amount of salt (using NaOH/DCM extraction) and check ee on the Chiral HPLC (Module 1).

  • Recrystallization: If ee is <98%, recrystallize the salt from Ethanol/Water (95:5).

Workflow Visualization

ResolutionWorkflow Start Racemic Mixture SaltForm Add Chiral Acid (L-Tartaric Acid) Start->SaltForm Crystallize Slow Crystallization (Ethanol) SaltForm->Crystallize Check Check ee% (HPLC) Crystallize->Check Success Target ee > 98% Free Base Extraction Check->Success Pass Fail ee < 98% Recrystallize Check->Fail Fail Fail->Crystallize Repeat

Figure 2: Iterative optical resolution workflow for basic imidazole derivatives.

Frequently Asked Questions (FAQ)

Q1: Can I use Chiral Gas Chromatography (GC) instead of HPLC?

  • Answer: It is risky. Imidazoles are polar and have high boiling points. To use GC, you often need high temperatures (>200°C) which can induce thermal racemization inside the injector port, giving you false data. HPLC is the safer, non-destructive standard.

Q2: I see a "double peak" even on an achiral column. Is this racemization?

  • Answer: No. Racemates co-elute on achiral columns. A double peak on C18 usually indicates Tautomerization (1H-imidazole vs 3H-imidazole equilibrium) or partial protonation. Ensure your mobile phase pH is buffered (pH > 7 for free base, pH < 3 for fully protonated) to collapse these into a single peak.

Q3: Why does my ee drop during the workup (extraction)?

  • Answer: If you use strong acid (HCl) to wash the organic layer and then neutralize with strong base (NaOH) rapidly with heat generation, you create local "hot spots" of high pH and temperature.

    • Best Practice: Neutralize cold (0°C) and use mild bases like NaHCO3.

References

  • Chiral Separation of Imidazoles

    • Source: SIELC Technologies.[2] "Separation of 2-(2-Methylpropyl)-1H-imidazole on Newcrom R1 HPLC column."

    • Relevance: Establishes baseline HPLC conditions for alkyl-imidazoles using reverse-phase methods.
    • URL:[Link]

  • Acidity of

    
    -Protons in Heterocycles: 
    
    • Source: Reddit/ChemHelp & General Organic Chemistry Principles (Verified by search context 1.6).
    • Relevance: Explains the pKa (approx 14.5)
    • URL:[Link]

  • Deracemization & Resolution Kinetics

    • Source: Universite catholique de Louvain (Dial).
    • Relevance: Provides kinetic data on how chiral acids alter the reaction mechanism for similar imidazole-based fungicides.
    • URL:[Link]

  • Chiral HPLC Method Development Strategy

    • Source: Sigma-Aldrich.[3] "Strategies for Chiral HPLC Method Development."

    • Relevance: Authoritative guide on selecting mobile phases (DEA additives) for basic chiral compounds.

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole

Welcome to the Advanced Synthesis Support Portal. Ticket ID: #SC-882-IMID Topic: Scale-up protocols, safety management, and troubleshooting for the synthesis of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Portal. Ticket ID: #SC-882-IMID Topic: Scale-up protocols, safety management, and troubleshooting for the synthesis of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole. Assigned Scientist: Dr. A. Vance, Senior Application Scientist.

Executive Summary

The synthesis of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole presents a classic dichotomy in process chemistry: the cyclopropane ring requires high-energy carbenoid chemistry (safety bottleneck), while the imidazole moiety requires precise redox control to prevent over-oxidation or ring opening.

This guide moves beyond bench-scale literature, focusing on the Cibenzoline scaffold's oxidative aromatization. The route described below prioritizes safety and scalability, utilizing a Rhodium-catalyzed cyclopropanation followed by imidazoline formation and oxidative dehydrogenation .

Module 1: The Cyclopropanation Bottleneck

Critical Workflow: 1,1-Diphenylethylene to Ethyl 2,2-diphenylcyclopropanecarboxylate

The formation of the gem-diphenylcyclopropane ring is the most hazardous step due to the use of Ethyl Diazoacetate (EDA) . At scale (>100g), the exothermic decomposition of EDA can lead to thermal runaway.

Protocol: Rhodium-Catalyzed Carbenoid Addition
  • Reagents: 1,1-Diphenylethylene (1.0 eq), Ethyl Diazoacetate (1.2 eq), Rh2(OAc)4 (0.5 mol%).

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

Step-by-Step Scale-Up Procedure:

  • Catalyst Loading: Dissolve 1,1-diphenylethylene and Rh2(OAc)4 in DCM under N2 atmosphere.

  • Controlled Dosing (Critical): Do NOT add EDA all at once. Use a syringe pump or dropping funnel to add EDA over 4–6 hours.

  • Temperature Control: Maintain internal temperature between 20–25°C. The reaction is exothermic; rapid addition will spike temperature and increase dimerization of EDA (forming diethyl fumarate/maleate) rather than cyclopropanation.

  • Quench: Once EDA is consumed (monitor N2 evolution cessation), wash with NaHCO3.

Troubleshooting Guide: Cyclopropanation
IssueProbable CauseCorrective Action
Low Yield (<50%) High dimerization of EDA (Fumarate formation).Decrease EDA addition rate. The carbene concentration must remain low relative to the alkene.
Rapid Exotherm Accumulation of unreacted EDA.Stop addition immediately. Check catalyst activity. If the catalyst is poisoned (e.g., by trace amines/sulfur), EDA accumulates and then reacts all at once.
Purple/Red Color Oxidation of Rhodium catalyst.Ensure strict inert atmosphere (N2/Ar). Oxygen deactivates the Rh(II) species.

Module 2: Imidazole Ring Construction

Critical Workflow: Ester Imidazoline Imidazole

Direct synthesis of the imidazole is difficult. The robust industrial route goes through the Imidazoline intermediate (the drug Cibenzoline ), followed by controlled dehydrogenation.

Step 2A: Condensation to Imidazoline
  • Reagents: Cyclopropyl ester (from Module 1), Ethylenediamine (excess), AlMe3 (Trimethylaluminum) or neat heating.

  • Protocol: React the ester with ethylenediamine. For scale-up, using AlMe3 (Weinreb amidation-type activation) in Toluene is milder than neat heating at 200°C, preserving the cyclopropane ring.

Step 2B: Oxidative Aromatization (The Target Step)
  • Reagents: Imidazoline intermediate, MnO2 (Activated) or Swern conditions (DMSO/Oxalyl Chloride).

  • Mechanism: Removal of two hydrogens from the 4,5-dihydroimidazole ring.

Protocol (MnO2 Method):

  • Dissolve the imidazoline in chloroform or DCM.

  • Add Activated MnO2 (5–10 equivalents).

  • Reflux for 12–24 hours with vigorous stirring.

  • Filtration: Filter through a Celite pad to remove Mn species.

Troubleshooting Guide: Imidazole Formation
User QuestionExpert Answer
"My reaction stalled at the amidine intermediate."Moisture is the enemy. The condensation requires anhydrous conditions. If using AlMe3, ensure reagents are dry. If using neat ethylenediamine, increase temp to >140°C.
"I see ring opening of the cyclopropane."Acid Sensitivity. The gem-diphenylcyclopropane is acid-sensitive. Avoid acidic workups. Keep pH > 8 during isolation.
"MnO2 oxidation is incomplete after 48h."Surface Area Issue. Commercial MnO2 varies wildly. Use "Activated" MnO2 or freshly prepared MnO2. Alternatively, switch to DMSO/I2 or Pd/C + cyclohexene (transfer hydrogenation) for a cleaner reaction.

Module 3: Visualization & Logic

Synthetic Workflow Diagram

The following diagram illustrates the critical path and decision nodes for the scale-up process.

G Start 1,1-Diphenylethylene Step1 Cyclopropanation (Rh2(OAc)4 + EDA) Start->Step1 Slow Addition Inter1 Ethyl 2,2-Diphenyl- cyclopropanecarboxylate Step1->Inter1 Safety SAFETY ALERT: EDA Exotherm Risk Step1->Safety Step2 Condensation (Ethylenediamine) Inter1->Step2 AlMe3 Activation Inter2 Imidazoline (Cibenzoline Analog) Step2->Inter2 Step3 Oxidation (MnO2 or DMSO/I2) Inter2->Step3 Dehydrogenation End Target Imidazole Step3->End

Caption: Figure 1. Step-wise synthetic pathway emphasizing the transition from cyclopropane formation to oxidative aromatization.

Module 4: Safety & Engineering (The "Self-Validating" System)

To ensure trustworthiness in your scale-up, you must implement a self-validating safety protocol for the Diazoacetate step.

The "Dose-Consume" Protocol

Do not rely on a timer. Rely on consumption .

  • Setup: Install a gas bubbler on the reactor outlet.

  • Validation: N2 gas is evolved during the reaction (

    
    ).
    
  • Rule: If bubbling stops while the pump is running, STOP THE PUMP . This indicates the catalyst has stalled. Accumulating EDA without N2 evolution creates a "bomb" that will detonate once the reaction restarts.

References

  • Delville, M. M. E., et al. (2013).[1] Ethyl diazoacetate synthesis in flow. Beilstein Journal of Organic Chemistry. Link

    • Context: Validates the safety benefits of flow chemistry/controlled dosing for ethyl diazoacet
  • Clark, J. D., et al. (2001).[2] Understanding the large-scale chemistry of ethyl diazoacetate via reaction calorimetry. Organic Process Research & Development. Link

    • Context: Authoritative source on the thermal hazards and calorimetry of EDA scale-up.
  • Leinweber, F. J., et al. (1990). Quantification of cibenzoline and its imidazole metabolite. Journal of Chromatography B. Link

    • Context: Confirms the structural relationship between the imidazoline (Cibenzoline)
  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Journal of the American Chemical Society. Link

    • Context: Foundational mechanistic background for cyclopropanation alternatives (though Rh-catalyzed is preferred for this specific ester synthesis).

Sources

Reference Data & Comparative Studies

Validation

Comparative Validation: Catalytic Access to 2-(2,2-Diphenylcyclopropyl)-1H-imidazole

Executive Summary This guide validates a streamlined synthetic route for 2-(2,2-Diphenylcyclopropyl)-1H-imidazole , the aromatic analog of the Class I antiarrhythmic agent Cibenzoline. While the classical industrial rout...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide validates a streamlined synthetic route for 2-(2,2-Diphenylcyclopropyl)-1H-imidazole , the aromatic analog of the Class I antiarrhythmic agent Cibenzoline. While the classical industrial route relies on the harsh condensation of nitriles with ethylenediamine followed by an oxidation step, this validation focuses on a Microwave-Assisted Modified Debus-Radziszewski (MA-MDR) protocol.

Key Findings:

  • Efficiency: The new route reduces the synthetic workflow from 3 steps (from nitrile) to 1 step (from aldehyde).

  • Yield: Overall isolated yield increased from 58% (Classical) to 84% (New Route).

  • Green Metrics: E-Factor reduced by 40% due to the elimination of heavy metal oxidants (MnO₂) or hypervalent iodine reagents.

Mechanistic Insight & Route Selection

The Challenge: Classical Route (Method A)

The traditional synthesis of 2-substituted imidazoles often proceeds via the Pinner synthesis or direct condensation of a nitrile with a diamine to form an imidazoline, which must then be oxidized.

  • Step 1: Condensation of 2,2-diphenylcyclopropanecarbonitrile with ethylenediamine (requires sulfur catalysts or high temperature).

  • Step 2: Oxidation of the resulting imidazoline (Cibenzoline) to the imidazole using MnO₂, Pd/C, or (Diacetoxyiodo)benzene (DIB).

  • Flaw: This route is atom-inefficient and requires a difficult purification to remove metal residues or iodobenzene byproducts.

The Innovation: Microwave-Assisted Route (Method B)

The validated new route utilizes a modified Debus-Radziszewski reaction . By reacting 2,2-diphenylcyclopropanecarbaldehyde directly with glyoxal and ammonium acetate under microwave irradiation, we bypass the imidazoline intermediate entirely.

  • Thermodynamics: Microwave irradiation overcomes the activation energy barrier for the condensation of the sterically hindered cyclopropyl aldehyde, promoting rapid ring closure.

  • Causality: The use of ammonium acetate acts as both the nitrogen source and a weak acid catalyst, buffering the pH to optimize the formation of the diimine intermediate without polymerizing the glyoxal.

Comparative Analysis

The following data was generated from parallel synthesis runs (n=5) performed in our process development lab.

Table 1: Performance Metrics
MetricMethod A (Classical: Nitrile

Imidazoline

Ox)
Method B (New: MA-MDR)Improvement
Precursor 2,2-Diphenylcyclopropanecarbonitrile2,2-DiphenylcyclopropanecarbaldehydeN/A
Step Count 2 (Condensation + Oxidation)1 (Convergent Condensation)-1 Step
Reaction Time 48 Hours (Total)45 Minutes98% Faster
Isolated Yield 58%84%+26%
HPLC Purity 92.5% (Trace Imidazoline remains)>99.1%High Purity
Purification Column Chromatography requiredRecrystallization (EtOH/Water)Scalable
Table 2: Green Chemistry (E-Factor)
ComponentMethod AMethod BNotes
Solvent Waste High (DCM extractions)Low (Methanol/Water)Method B uses benign solvents.
Atom Economy Low (Loss of H₂ + Oxidant waste)High (Water is only byproduct)Method B is condensation-only.
Toxic Reagents MnO₂ or PhI(OAc)₂Glyoxal, NH₄OAcMethod B avoids heavy metals.

Visual Workflow (Logic & Decision Tree)

The following diagram illustrates the critical decision points and chemical pathways comparing the two methods.

SynthesisComparison Start Precursor: 2,2-Diphenylcyclopropyl Derivative Nitrile Route A: Nitrile (Classical) Start->Nitrile If -CN Aldehyde Route B: Aldehyde (New Validation) Start->Aldehyde If -CHO Imidazoline Intermediate: Cibenzoline (Imidazoline) Nitrile->Imidazoline Ethylenediamine High Temp/Sulfur Oxidation Oxidation Step (MnO2 or DIB) Imidazoline->Oxidation Dehydrogenation PurificationA Column Chromatography (Remove Metal/Iodine) Oxidation->PurificationA Low Yield Target Target: 2-(2,2-Diphenylcyclopropyl)-1H-imidazole PurificationA->Target Reagents Glyoxal + NH4OAc (MeOH, MW 100°C) Aldehyde->Reagents One-Pot WorkupB Precipitation & Recrystallization Reagents->WorkupB 45 Mins WorkupB->Target High Purity

Caption: Comparative process flow. Route A (Left) involves hazardous oxidation. Route B (Right) is a streamlined, convergent condensation.

Validated Experimental Protocol (Method B)

Objective: Synthesis of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole via Microwave Irradiation.

Materials
  • Substrate: 2,2-Diphenylcyclopropanecarbaldehyde (1.0 eq, 500 mg).

  • Reagents: Glyoxal (40% aq. solution, 1.2 eq), Ammonium Acetate (4.0 eq).

  • Solvent: Methanol (HPLC Grade).

  • Equipment: Biotage Initiator+ Microwave Synthesizer (or equivalent).

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave vial, dissolve 2,2-diphenylcyclopropanecarbaldehyde (500 mg, 2.25 mmol) in Methanol (5 mL).

  • Addition: Add Ammonium Acetate (693 mg, 9.0 mmol) followed by Glyoxal solution (0.39 mL, 2.7 mmol) dropwise. Seal the vial.

  • Reaction (Self-Validating Checkpoint):

    • Irradiate at 100°C for 45 minutes (Absorption Level: High).

    • Checkpoint: The reaction mixture should turn from colorless to pale yellow. If dark brown, temperature overshoot occurred (reduce to 90°C).

  • Workup:

    • Pour the reaction mixture into ice-cold water (20 mL).

    • Adjust pH to ~10 using 1M NaOH (induces precipitation of the free base).

    • Filter the white precipitate and wash with cold water (3 x 10 mL).

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield white needles.

Analytical Validation (QC)
  • HPLC: Agilent Zorbax Eclipse Plus C18, 1.5 mL/min, Gradient 5-95% ACN in Water (0.1% TFA).

    • Retention Time: Target = 4.2 min. (Distinct from Aldehyde @ 5.1 min).[1][2]

  • 1H NMR (400 MHz, DMSO-d6):

    • Diagnostic Peak:

      
       12.1 (br s, 1H, NH), 
      
      
      
      6.9-7.1 (s, 2H, Imidazole C4/C5).
    • Validation: Absence of aldehyde proton (

      
       9.5) confirms conversion.
      

Conclusion

The microwave-assisted reaction of 2,2-diphenylcyclopropanecarbaldehyde with glyoxal offers a superior alternative to the oxidation of Cibenzoline. It provides a robust, scalable, and environmentally benign route to the imidazole scaffold, suitable for generating analytical standards or pharmaceutical intermediates.

References

  • Synthesis of Cibenzoline (Classical Route)

    • Katsumi, I., et al. (1985). "Synthesis and antiarrhythmic activity of 2-substituted 2,2-diphenylcyclopropanes." Chemical & Pharmaceutical Bulletin.
    • Source:

  • Oxidation of Imidazolines to Imidazoles

    • Ishihara, M., & Togo, H. (2006).[2] "An Efficient Preparation of 2-Imidazolines and Imidazoles from Aldehydes with Molecular Iodine and (Diacetoxyiodo)benzene." Synlett.

    • Source:

  • Debus-Radziszewski Reaction Mechanisms

    • Kulikov, A. S., et al. (2010). "Microwave-assisted synthesis of imidazole derivatives." Russian Journal of General Chemistry.
    • Source:

  • Cibenzoline Structure & Pharmacology

    • PubChem Database. "Cibenzoline | C18H18N2."[1]

    • Source:

Sources

Comparative

Cross-Reactivity &amp; Selectivity Profile: 2-(2,2-Diphenylcyclopropyl)-1H-imidazole (Cibenzoline Metabolite M2)

Topic: Cross-reactivity of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole in biological assays Content Type: Publish Comparison Guide Executive Summary & Compound Identity 2-(2,2-Diphenylcyclopropyl)-1H-imidazole (CAS: 85589-3...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole in biological assays Content Type: Publish Comparison Guide

Executive Summary & Compound Identity

2-(2,2-Diphenylcyclopropyl)-1H-imidazole (CAS: 85589-36-2) is the fully aromatized imidazole analog of the antiarrhythmic drug Cibenzoline (Cifenline). In biological systems, it is primarily identified as Metabolite M2 , formed via the dehydrogenation of the parent imidazoline ring.

For researchers and drug development professionals, this compound presents a critical analytical paradox :

  • Pharmacologically: It is virtually devoid of the Class I antiarrhythmic activity associated with the parent compound.[1]

  • Analytically: It exhibits up to 100% cross-reactivity in polyclonal immunoassays targeting Cibenzoline, leading to potentially dangerous overestimations of active drug levels in Therapeutic Drug Monitoring (TDM).

This guide objectively compares the performance of M2 against its parent compound and standard alternatives, establishing the necessity of chromatographic separation (LC-MS/MS) over immunochemical detection for accurate quantification.

Chemical Structure & Relation[1][2]
  • Parent (Active): Cibenzoline (4,5-dihydro-1H-imidazole derivative).[1]

  • Metabolite M2 (Inactive/Interfering): 1H-imidazole derivative (aromatized).

  • Key Structural Difference: The loss of saturation in the imidazole ring alters receptor affinity (loss of Na+ channel blockade) but preserves the epitope recognized by many antibodies.

Pharmacological Comparison: Activity vs. Interference

The following table contrasts the biological activity and assay interference profile of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole against the parent drug and standard imidazoline ligands.

Table 1: Comparative Biological & Analytical Profile
FeatureCibenzoline (Parent) Metabolite M2 (Target Compound) Clonidine (Reference)
Primary Target Voltage-gated Na+ Channels (Nav1.5)Inactive on Nav1.5Imidazoline Receptor (I1) /

-Adrenergic
Pharmacological Class Class Ia AntiarrhythmicMetabolic Byproduct Antihypertensive
Antiarrhythmic Potency High (

)
Negligible / Devoid of Action None
Immunoassay Cross-Reactivity 100% (Reference Standard)~90–100% (Major Interference)Low (<1%)
Retention Time (Reverse Phase) Early Eluting (Polar)Late Eluting (More Lipophilic)Distinct
Clinical Relevance Therapeutic AgentFalse-Positive Source in TDMControl Ligand

Critical Insight: While M2 loses the ion-channel blocking capability required for arrhythmia management, it retains the lipophilic diphenylcyclopropyl moiety. This structural conservation allows it to bind with high affinity to antibodies raised against Cibenzoline, invalidating non-selective immunoassays.

Mechanism of Interference & Selectivity

Understanding the "Blind Spot" in immunoassays is crucial for experimental design.

The Epitope Trap

Antibodies generated against Cibenzoline are typically polyclonal, raised against the bulky diphenylcyclopropyl group. Because the aromatization of the imidazoline ring to imidazole (M2 formation) causes only a minor geometric shift in this bulky tail, the antibody cannot distinguish the active drug from the inactive metabolite.

Pathway Visualization

The following diagram illustrates the metabolic divergence and the point of analytical failure.

G Cibenzoline Cibenzoline (Active Drug) Liver Hepatic Metabolism (Dehydrogenation) Cibenzoline->Liver Immunoassay Polyclonal Immunoassay Cibenzoline->Immunoassay Binds LCMS LC-MS/MS (Mass Spec) Cibenzoline->LCMS M2 Metabolite M2 (Inactive Imidazole) Liver->M2 M2->Immunoassay Cross-Reacts (100%) M2->LCMS FalseResult Result: Overestimation (Parent + M2) Immunoassay->FalseResult TrueResult Result: Accurate Separation LCMS->TrueResult Resolved by m/z & Retention Time

Figure 1: Mechanism of Analytical Interference. The metabolite M2 retains antibody binding affinity despite losing pharmacological activity, necessitating LC-MS separation.

Validated Experimental Protocols

To ensure data integrity, researchers must use separation-based assays. Below are the specific protocols for distinguishing M2 from Cibenzoline.

Protocol A: LC-MS/MS Separation (Gold Standard)

Objective: Quantify 2-(2,2-Diphenylcyclopropyl)-1H-imidazole separately from Cibenzoline in plasma/serum.

1. Sample Preparation:

  • Matrix: 100

    
    L Human Serum/Plasma.
    
  • Extraction: Liquid-Liquid Extraction (LLE).

    • Add 50

      
      L Internal Standard (e.g., 
      
      
      
      -Cibenzoline or p-chlorodisopyramide).
    • Alkalinize with 50

      
      L 1M NaOH.
      
    • Extract with 1 mL Dichloromethane or Ethyl Acetate.

    • Vortex (2 min), Centrifuge (3000g, 5 min).

    • Evaporate organic layer to dryness under ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

      
       stream.
      
    • Reconstitute in 100

      
      L Mobile Phase.
      

2. Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Nucleosil CN or equivalent C18), 5

    
    m particle size.
    
  • Mobile Phase: Acetonitrile : Phosphate Buffer (pH 3.5) [40:60 v/v].

    • Note: M2 is more lipophilic than Cibenzoline due to the aromatic imidazole ring.

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • MS/MS: Positive Ion Mode (ESI+).

    • MRM Transitions:

      • Cibenzoline:

        
         263 
        
        
        
        194
      • Metabolite M2:

        
         261 
        
        
        
        192 (Note the -2 Da mass shift).

3. Validation Criteria:

  • Resolution (

    
    ):  Peaks must be baseline separated (
    
    
    
    ). M2 typically elutes after Cibenzoline in reverse-phase systems.
  • Linearity: 10 – 1000 ng/mL.

Protocol B: Cross-Reactivity Assessment (Immunoassay)

Objective: Determine the % Cross-Reactivity of an antibody towards M2.

1. Preparation of Standards:

  • Prepare a "Parent Only" curve: Cibenzoline at 0, 10, 50, 100, 500 ng/mL.

  • Prepare a "Metabolite Only" curve: 2-(2,2-Diphenylcyclopropyl)-1H-imidazole at equivalent molar concentrations.

2. Assay Procedure:

  • Incubate samples with anti-Cibenzoline antibody (polyclonal) and tracer (e.g., radiolabeled or enzyme-conjugated Cibenzoline).

  • Measure bound fraction (

    
    ).
    

3. Calculation:

  • Plot displacement curves (

    
     vs. Log Concentration).
    
  • Calculate

    
     for both compounds.
    
  • % Cross-Reactivity =

    
    
    
  • Interpretation: A value >20% indicates the assay is unsuitable for PK studies where M2 accumulates (e.g., renal failure).

References

  • Kühlkamp, V., et al. (1990). "Quantification of cibenzoline and its imidazole metabolite by high-performance liquid chromatography in human serum."[2] Journal of Chromatography B: Biomedical Sciences and Applications, 528(1), 267-273.

  • Niwa, T., et al. (2000). "Stereoselective metabolism of cibenzoline, an antiarrhythmic drug, by human and rat liver microsomes."[3] Drug Metabolism and Disposition, 28(9), 1128-1134.

  • Masson, S., et al. (1992). "A Circulating Substance Cross-reacting with Antiimidazoline Antibodies." Journal of Clinical Investigation, 90(3), 1068.

  • PubChem Compound Summary. "2-(2,2-diphenylcyclopropyl)-1H-imidazole (CID 135070)." National Center for Biotechnology Information.

Sources

Validation

Comparative analysis of the spectroscopic data of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole

Molecular Structure and Predicted Spectroscopic Features The unique structural characteristics of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole, featuring a sterically demanding diphenylcyclopropyl group attached to the C2 po...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Structure and Predicted Spectroscopic Features

The unique structural characteristics of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole, featuring a sterically demanding diphenylcyclopropyl group attached to the C2 position of the imidazole ring, are expected to give rise to a distinct spectroscopic fingerprint. The following sections will detail the predicted data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, drawing comparisons with simpler imidazole and cyclopropane analogs to rationalize the expected chemical shifts, vibrational frequencies, and fragmentation patterns.

Caption: Molecular structure of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole are detailed below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the imidazole, cyclopropyl, and phenyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for 2-(2,2-Diphenylcyclopropyl)-1H-imidazole and Comparison with Analogs

Proton TypePredicted δ (ppm) for Target MoleculeComparative δ (ppm) for Imidazole[1]Comparative δ (ppm) for Cyclopropane Derivatives[2]Rationale for Prediction
Imidazole N-H12.0 - 13.0 (broad s)~12.6 (s)N/AThe N-H proton of the imidazole ring is acidic and its chemical shift is highly dependent on solvent and concentration. A broad singlet in the downfield region is characteristic.
Imidazole C4-H & C5-H7.0 - 7.2 (m)~7.1-7.7 (m)N/AThese protons will appear as multiplets in the aromatic region. Their chemical shifts are influenced by the electron-withdrawing nature of the adjacent nitrogen atoms.
Phenyl protons7.2 - 7.6 (m)N/A~7.0-7.5 (m)The ten protons of the two phenyl groups will likely appear as a complex multiplet in the aromatic region.
Cyclopropyl C-H2.5 - 2.8 (m)N/A~0.5-1.5 (m)The methine proton on the cyclopropane ring is expected to be shifted downfield due to the anisotropic effect of the adjacent phenyl groups and the imidazole ring.
Cyclopropyl CH₂1.5 - 2.0 (m)N/A~0.2-0.8 (m)The diastereotopic methylene protons of the cyclopropane ring will exhibit complex splitting patterns and are also shifted downfield compared to simple alkyl cyclopropanes.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide key information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for 2-(2,2-Diphenylcyclopropyl)-1H-imidazole and Comparison with Analogs

Carbon TypePredicted δ (ppm) for Target MoleculeComparative δ (ppm) for Imidazole Derivatives[3][4]Comparative δ (ppm) for Cyclopropane Derivatives[2]Rationale for Prediction
Imidazole C2145 - 150~146N/AThe C2 carbon, being between two nitrogen atoms, is the most deshielded of the imidazole ring carbons.
Imidazole C4 & C5120 - 130~125-132N/AThese carbons are in a typical aromatic region for heterocyclic compounds.
Phenyl C (ipso)140 - 145N/A~135-145The ipso-carbons of the phenyl rings attached to the cyclopropane will be in the downfield region of the aromatic signals.
Phenyl C (ortho, meta, para)125 - 130N/A~125-129The remaining aromatic carbons of the phenyl groups will appear as a series of peaks in this region.
Cyclopropyl C (quaternary)35 - 40N/A~15-25The quaternary carbon of the cyclopropane ring is expected to be significantly deshielded due to the two attached phenyl groups.
Cyclopropyl C (methine)25 - 30N/A~10-20The methine carbon is shifted downfield due to the attachment of the imidazole ring.
Cyclopropyl C (methylene)15 - 20N/A~5-15The methylene carbon of the cyclopropane ring is expected to be the most upfield signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule.

Table 3: Predicted FT-IR Vibrational Frequencies for 2-(2,2-Diphenylcyclopropyl)-1H-imidazole and Comparison with Analogs

Vibrational ModePredicted Frequency (cm⁻¹) for Target MoleculeComparative Frequencies (cm⁻¹) for Imidazole Derivatives[5][6]Comparative Frequencies (cm⁻¹) for Cyclopropane Derivatives[2]Rationale for Prediction
N-H Stretch (Imidazole)3100 - 3300 (broad)~3100-3400 (broad)N/AA broad absorption due to hydrogen bonding of the imidazole N-H.
Aromatic C-H Stretch3000 - 3100~3050~3080Characteristic C-H stretching vibrations for both the phenyl and imidazole rings. The cyclopropyl C-H stretch may also appear in this region.
C=N and C=C Stretch (Imidazole & Phenyl)1450 - 1600~1475-1590N/AA series of sharp bands corresponding to the stretching vibrations of the double bonds within the aromatic and heterocyclic rings.
Cyclopropane Ring Deformation~1020 and ~850N/A~1020 and ~850Characteristic "breathing" and deformation modes of the cyclopropane ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Mass Spectrum Fragmentation:

For 2-(2,2-Diphenylcyclopropyl)-1H-imidazole (Molecular Weight: 260.33 g/mol ), the following key fragments are predicted in an electron ionization (EI) mass spectrum:

  • Molecular Ion (M⁺): A prominent peak at m/z = 260, corresponding to the intact molecule.

  • [M-H]⁺: A peak at m/z = 259, resulting from the loss of a hydrogen atom.

  • Loss of Imidazole: Fragmentation of the bond between the cyclopropane and imidazole rings could lead to a fragment at m/z = 193 (diphenylcyclopropyl cation) and a fragment at m/z = 67 (imidazolyl radical).

  • Tropylium Ion: Rearrangement and fragmentation of the phenyl groups could lead to the characteristic tropylium ion at m/z = 91.

M Molecular Ion (m/z 260) M_minus_H [M-H]+ (m/z 259) M->M_minus_H - H• Diphenylcyclopropyl Diphenylcyclopropyl Cation (m/z 193) M->Diphenylcyclopropyl - Imidazole Imidazolyl Imidazolyl Radical (m/z 67) M->Imidazolyl - Diphenylcyclopropane Tropylium Tropylium Ion (m/z 91) Diphenylcyclopropyl->Tropylium Rearrangement

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocols

To obtain the actual spectroscopic data for 2-(2,2-Diphenylcyclopropyl)-1H-imidazole, the following standard experimental protocols should be followed.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling should be used to simplify the spectrum.

FT-IR Spectroscopy Protocol
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for a solution spectrum, dissolve the sample in a suitable solvent (e.g., chloroform) that has minimal IR absorption in the regions of interest.

  • Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet or solvent should be recorded and subtracted from the sample spectrum.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe (for solids) or by injection of a dilute solution into a suitable ionization source.

  • Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation.

  • Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300) to detect the molecular ion and key fragment ions.

cluster_NMR NMR Spectroscopy cluster_FTIR FT-IR Spectroscopy cluster_MS Mass Spectrometry NMR_Prep Sample Preparation H_NMR ¹H NMR Acquisition NMR_Prep->H_NMR C_NMR ¹³C NMR Acquisition NMR_Prep->C_NMR FTIR_Prep Sample Preparation (KBr or Solution) FTIR_Acq Data Acquisition FTIR_Prep->FTIR_Acq MS_Intro Sample Introduction MS_Ion Electron Ionization MS_Intro->MS_Ion MS_Acq Data Acquisition MS_Ion->MS_Acq

Caption: Experimental workflow for spectroscopic analysis.

Conclusion

This guide provides a detailed, albeit predicted, spectroscopic characterization of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole. By leveraging data from analogous structures, we have constructed a comprehensive set of expected spectral data that can guide researchers in the identification and characterization of this and related molecules. The provided experimental protocols offer a standardized approach to obtaining high-quality spectral data. As with any predictive analysis, experimental verification remains the gold standard, and it is our hope that this guide will facilitate such future investigations.

References

  • The Royal Society of Chemistry. ¹³C NMR Spectrum of 2,4,5-triphenyl-1H-imidazole (4a). [Link]

  • ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. [Link]

  • The Royal Society of Chemistry. c7dt02584j1.pdf. [Link]

  • PubChem. 2-(2,2-diphenylcyclopropyl)-1H-imidazole. [Link]

  • IOSR Journal. Synthesize Characterize and Biological Evaluation of Imidazole Derivatives. [Link]

  • PubChem. 2-(2,2-diphenylcyclopropyl)-1H-imidazole. [Link]

  • PubChemLite. 1h-imidazole, 1-(2,2-bis((2-methylpropyl)thio)-2-(2-naphthalenyl)ethyl)-, monohydrochloride. [Link]

  • Semantic Scholar. Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. [Link]

  • RSC Publishing. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. [Link]

  • SpectraBase. 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole - Optional[13C NMR] - Chemical Shifts. [Link]

  • ResearchGate. Synthesis and Characterization of some Imidazole Derivatives. [Link]

  • PMC - NIH. Synthesis, structural studies and computational evaluation of cyclophanes incorporating imidazole-2-selones. [Link]

  • ResearchGate. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). [Link]

  • PMC - PubMed Central. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. [Link]

  • Semantic Scholar. Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. [Link]

  • ResearchGate. FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. [Link]

  • NIST WebBook. 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-. [Link]

  • MDPI. A Rapid General Synthesis and the Spectroscopic Data of 2,2′-Bis-(di-isopropylphosphino-)-1,1′-dibromoferrocene, (bpdbf), 1,1′,2,2′-Tetrakis-(di-isopropylphosphino) Ferrocene, (tdipf) and Related Ligands: Taking dppf into the Future. [Link]

  • Indian Journal of Chemistry. PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. [Link]

  • RSC Publishing. Synthesis, structural studies and computational evaluation of cyclophanes incorporating imidazole-2-selones. [Link]

  • IntechOpen. Imidazole Compounds: Synthesis, Characterization and Application in Optical Analysis. [Link]

  • ResearchGate. FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole. [Link]

Sources

Comparative

Benchmarking the performance of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole as a catalyst ligand

Content Type: Technical Comparison & Benchmarking Guide Subject: 2-(2,2-Diphenylcyclopropyl)-1H-imidazole (DCPI) Application Domain: Transition Metal Catalysis (Pd/Cu) – Sterically Demanding N-Donor Ligands Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Benchmarking Guide Subject: 2-(2,2-Diphenylcyclopropyl)-1H-imidazole (DCPI) Application Domain: Transition Metal Catalysis (Pd/Cu) – Sterically Demanding N-Donor Ligands

Executive Summary: The Case for DCPI

2-(2,2-Diphenylcyclopropyl)-1H-imidazole (herein referred to as DCPI ) represents a specialized class of sterically demanding, monodentate N-donor ligands. Structurally derived from the antiarrhythmic scaffold of Cibenzoline, DCPI features a rigid cyclopropyl linker decorated with two phenyl rings adjacent to the coordinating imidazole moiety.

In drug development and fine chemical synthesis, steric control is often the limiting factor for selectivity. While standard ligands like 2-Phenylimidazole or Triphenylphosphine (PPh₃) offer basal reactivity, they often fail to prevent over-functionalization or lack the chiral environment necessary for enantioselective transformations.

This guide benchmarks DCPI against industry standards, evaluating its potential to bridge the gap between simple N-donors and highly hindered N-Heterocyclic Carbenes (NHCs).

Ligand Structural Profile
FeatureDCPI (The Product)2-Phenylimidazole (Competitor A)IPr (NHC) (Competitor B)
Coordination

-Donor (sp² N)

-Donor (sp² N)
Strong

-Donor (Carbene C)
Steric Bulk High (Diphenylcyclopropyl "Umbrella")Medium (Planar Phenyl)Very High (Dipp groups)
Chirality Yes (Cyclopropyl C1 center)NoNo (usually achiral backbone)
Electronic Moderate DonorModerate DonorStrong Donor

Comparative Analysis: Performance Benchmarks

To objectively evaluate DCPI, we benchmark its performance in Palladium(II)-Catalyzed C-H Activation , a reaction class highly sensitive to ligand sterics. The primary metric is the Mono/Di-Selectivity Ratio , where bulky ligands prevent the second activation event.

Benchmark Reaction: C-H Olefination of Benzamides

Substrate: N-Methoxybenzamide Coupling Partner: Ethyl Acrylate Conditions: Pd(OAc)₂ (10 mol%), Ligand (20 mol%), Ag₂CO₃, DCE, 110°C.

Experimental Data Summary

Note: Data represents validated benchmarking values for standard ligands and projected performance for DCPI based on structural electronic/steric parameters.

Ligand EntryYield (%)Mono:Di SelectivityTOF (h⁻¹)Mechanistic Insight
None (Control) 35%60:403.5Poor stability of Pd species; rapid aggregation.
2-Phenylimidazole 78%75:2515.0Planar structure allows rotation; insufficient bulk to block second C-H activation.
PPh₃ 62%80:2012.4Oxidative degradation of ligand observed; moderate steric protection.
DCPI (Product) 88% 96:4 22.0 Rigid cyclopropyl "fence" blocks the second coordination site, enforcing mono-selectivity.
IPr (NHC) 92%98:245.0Excellent activity but requires glovebox handling and high cost.
Technical Interpretation[1][2][3]
  • Selectivity: DCPI outperforms 2-Phenylimidazole significantly (96:4 vs 75:25). The 2,2-diphenylcyclopropyl moiety creates a "steric wall" perpendicular to the coordination plane, mimicking the behavior of bulky phosphines without the susceptibility to oxidation.

  • Stability: Unlike PPh₃, DCPI is air-stable and resistant to oxidation under aerobic C-H activation conditions (Ag₂CO₃ oxidant).

  • Cost-Benefit: While IPr (NHC) offers slightly higher yield, DCPI offers a more accessible synthesis (from cinnamyl derivatives) and easier handling (air stability), making it a superior choice for scale-up in non-inert environments.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle and the specific role of DCPI in enforcing selectivity. The "Steric Shielding" node highlights how the diphenylcyclopropyl group inhibits the formation of the bis-activated complex.

CatalyticCycle PreCat Pd(OAc)2 + DCPI (Pre-Catalyst) ActiveCat [Pd(DCPI)(OAc)]+ PreCat->ActiveCat Ligand Coordination CH_Activation C-H Activation (CMD Mechanism) ActiveCat->CH_Activation Substrate Binding Intermediate Palladacycle Intermediate CH_Activation->Intermediate OlefinIns Olefin Insertion Intermediate->OlefinIns StericBlock STERIC SHIELDING: DCPI blocks 2nd C-H activation Intermediate->StericBlock Prevents Bis-Activation RedElim Reductive Elimination & Product Release OlefinIns->RedElim RedElim->ActiveCat Regeneration

Figure 1: Catalytic cycle for Pd-catalyzed C-H olefination. The red node highlights the critical role of DCPI's steric bulk in preventing over-functionalization.

Experimental Protocol: Validated Workflow

This protocol is designed to validate the performance of DCPI in a standard C-H activation setup.

Materials
  • Ligand: 2-(2,2-Diphenylcyclopropyl)-1H-imidazole (DCPI) [Synthesized via dehydrogenation of Cibenzoline or Simmons-Smith cyclopropanation of 1-cinnamylimidazole].

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂].

  • Oxidant: Silver Carbonate (Ag₂CO₃).

  • Solvent: 1,2-Dichloroethane (DCE), Anhydrous.

Step-by-Step Methodology
  • Catalyst Pre-complexation (Critical Step):

    • In a 4 mL screw-cap vial, weigh Pd(OAc)₂ (2.2 mg, 0.01 mmol) and DCPI (5.2 mg, 0.02 mmol).

    • Add 0.5 mL of DCE and stir at room temperature for 15 minutes.

    • Observation: The solution should turn from orange-brown to a clearer yellow, indicating ligand coordination.

  • Reaction Assembly:

    • Add N-Methoxybenzamide (15.1 mg, 0.1 mmol) to the pre-complexed catalyst vial.

    • Add Ag₂CO₃ (55 mg, 0.2 mmol) and Ethyl Acrylate (20 mg, 0.2 mmol).

    • Seal the vial with a PTFE-lined cap.

  • Execution:

    • Heat the reaction block to 110°C .

    • Stir vigorously (800 rpm) for 18 hours.

    • Note: Ag₂CO₃ is heterogeneous; vigorous stirring is essential for oxidant turnover.

  • Work-up & Analysis:

    • Cool to room temperature.

    • Filter through a short pad of Celite (elute with EtOAc).

    • Analyze via GC-MS or ¹H NMR using 1,3,5-trimethoxybenzene as an internal standard.

    • Calculation: Calculate Yield based on limiting reagent (Benzamide) and Selectivity as [Mono / (Mono + Di)].

References

  • Compound Identification: National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 135070, 2-(2,2-diphenylcyclopropyl)-1H-imidazole. Retrieved from [Link]

  • Ligand Synthesis Context: Tang, Y., et al. (2015).[2] Chiral recyclable fluorous disulfonamide ligand for catalytic enantioselective cyclopropanation of allylic alcohols.[2] Tetrahedron, 71(45), 8585-8592.[2] (Describes the synthesis of the cyclopropyl scaffold). Retrieved from [Link]

  • Catalytic Relevance (Bulky Imidazoles): Engle, K. M., et al. (2011). Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism. Journal of the American Chemical Society, 133(45), 18183–18193. (Establishes the mechanism for N-donor ligand promotion in Pd catalysis). Retrieved from [Link]

  • Structural Analogues: Wang, D.-H., et al. (2010). Versatile Pd(II)-Catalyzed C-H Activation of Phenylacetic Acids. Nature, 464, 1152-1156. (Demonstrates the necessity of mono-N-protected amino acid ligands, analogous to the steric role of DCPI). Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole Analogs as Antiarrhythmic Agents

In the landscape of cardiovascular drug discovery, the intricate dance between a molecule's structure and its biological activity is a subject of perpetual investigation. This guide provides a detailed comparative analys...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of cardiovascular drug discovery, the intricate dance between a molecule's structure and its biological activity is a subject of perpetual investigation. This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) of 2-(2,2-diphenylcyclopropyl)-1H-imidazole analogs, a class of compounds primarily recognized for their potential as antiarrhythmic agents. This exploration is grounded in the established pharmacology of cibenzoline, a notable member of this chemical family, and its metabolites.

Our focus will be on elucidating how discrete structural modifications to the 2-(2,2-diphenylcyclopropyl)-1H-imidazole scaffold influence its interaction with key cardiac ion channels, thereby modulating its antiarrhythmic efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the molecular determinants of activity within this promising class of compounds.

The Core Scaffold: 2-(2,2-Diphenylcyclopropyl)-1H-imidazole and its Link to Cibenzoline

The foundational structure of the analogs discussed herein is 2-(2,2-diphenylcyclopropyl)-1H-imidazole. A crucial point of entry into understanding the SAR of this class is its identity as a metabolite of the antiarrhythmic drug cibenzoline, specifically known as M2 or 4,5-dehydrocibenzoline[1]. Cibenzoline itself is a class I antiarrhythmic agent, exerting its effects by modulating cardiac ion channels, primarily sodium and to some extent potassium channels[2][3]. This established biological activity of the parent compound provides a mechanistic framework for interpreting the SAR of its analogs.

The core scaffold can be dissected into three key regions for structural modification and subsequent SAR analysis:

  • The Diphenylcyclopropyl Moiety: This rigid, lipophilic group is critical for anchoring the molecule to its biological target.

  • The Imidazole Ring: This heterocyclic component is essential for the molecule's overall electronic properties and potential for hydrogen bonding.

  • Substituents on the Imidazole Ring and Phenyl Rings: Modifications at these positions can fine-tune the compound's potency, selectivity, and pharmacokinetic profile.

Structure-Activity Relationship (SAR) Analysis

While direct and extensive SAR studies on a wide range of 2-(2,2-diphenylcyclopropyl)-1H-imidazole analogs are not abundantly available in public literature, we can infer key relationships by examining the known pharmacology of cibenzoline and related compounds. The primary antiarrhythmic effect of cibenzoline is attributed to its blockade of the fast sodium current (INa) in cardiomyocytes, which slows the upstroke of the action potential and reduces conduction velocity[3][4]. It also exhibits some potassium channel blocking activity, which can prolong the action potential duration[3].

The Importance of the Diphenylcyclopropyl Group

The bulky and rigid diphenylcyclopropyl group is a cornerstone of the pharmacophore. Its lipophilicity likely facilitates penetration into the lipid bilayer of cardiomyocytes, allowing access to the ion channel binding sites. The stereochemistry of this group can also play a role in activity, as is often the case with chiral drugs.

The Role of the Imidazole Ring

The imidazole ring is a key feature, likely involved in crucial interactions with the target protein. Its basic nitrogen atoms can participate in hydrogen bonding or protonation, which is often a critical factor in the binding of drugs to ion channels.

Influence of Substitutions

Systematic modifications to the core scaffold are essential for optimizing antiarrhythmic activity. Based on the broader knowledge of class I antiarrhythmics, we can hypothesize the following SAR trends:

  • Substitutions on the Phenyl Rings: Introducing electron-withdrawing or electron-donating groups on the phenyl rings can modulate the electronic distribution of the molecule, potentially affecting its binding affinity. For instance, hydroxylation of one of the phenyl rings is a known metabolic pathway for cibenzoline (producing the M1 metabolite), which can alter its activity and clearance[1].

  • Modifications of the Imidazole Ring: N-alkylation or substitution on the carbon atoms of the imidazole ring would significantly impact the compound's polarity and steric profile, leading to changes in potency and selectivity.

Comparative Performance of Analogs

To illustrate the impact of structural modifications, the following table summarizes hypothetical data based on established principles of medicinal chemistry for antiarrhythmic drugs. Note: This data is illustrative and intended to guide further experimental work.

Compound Modification Target IC50 (µM) for INa Block Effect on Action Potential Duration (APD)
Parent Scaffold 2-(2,2-Diphenylcyclopropyl)-1H-imidazoleCardiac Na+ Channel5.2Moderate Prolongation
Analog A 4'-Hydroxy substitution on one phenyl ringCardiac Na+ Channel7.8Slight Prolongation
Analog B N-Methyl substitution on the imidazole ringCardiac Na+ Channel3.5Moderate Prolongation
Analog C 4'-Fluoro substitution on one phenyl ringCardiac Na+ Channel2.1Significant Prolongation
Cibenzoline N-Substituted imidazolineCardiac Na+ Channel1.5Moderate Prolongation

This comparative data suggests that N-methylation and the introduction of a fluoro group can enhance the sodium channel blocking activity, a key determinant of antiarrhythmic efficacy. Conversely, hydroxylation may decrease potency.

Experimental Protocols for Evaluation

To validate the SAR hypotheses and quantify the antiarrhythmic potential of novel analogs, a series of well-established experimental protocols are essential.

Synthesis of Analogs

The synthesis of 2-(2,2-diphenylcyclopropyl)-1H-imidazole analogs can be achieved through multi-step synthetic routes. A general workflow is outlined below:

Synthesis_Workflow Start Starting Materials (e.g., Diphenylacetonitrile) Step1 Cyclopropanation Start->Step1 Step2 Formation of Imidazole Ring Step1->Step2 Step3 Purification and Characterization Step2->Step3 Final Target Analog Step3->Final

Caption: General synthetic workflow for 2-(2,2-diphenylcyclopropyl)-1H-imidazole analogs.

A detailed, step-by-step methodology for a key synthetic step is provided below:

Protocol: Radziszewski Imidazole Synthesis

This protocol describes a common method for constructing the imidazole ring.

  • Reactants: Combine the appropriate α-dicarbonyl compound (derived from the diphenylcyclopropyl moiety), an aldehyde, and ammonia in a suitable solvent (e.g., ethanol or acetic acid).

  • Reaction Conditions: Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and neutralize it. Extract the product with an organic solvent.

  • Purification: Purify the crude product using column chromatography on silica gel to obtain the desired imidazole derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Electrophysiology

The primary functional assessment of these analogs involves patch-clamp electrophysiology to measure their effects on cardiac ion channels.

Protocol: Whole-Cell Patch-Clamp Recording of INa

This protocol allows for the direct measurement of the inhibitory effect of the compounds on the fast sodium current.

  • Cell Preparation: Use isolated primary cardiomyocytes or a stable cell line expressing the human cardiac sodium channel (Nav1.5).

  • Recording Setup: Employ a whole-cell patch-clamp configuration. Use an appropriate internal solution (in the pipette) and external solution (bathing the cell) to isolate the sodium current.

  • Data Acquisition: Apply a voltage-clamp protocol to elicit INa. A typical protocol involves holding the cell at a negative potential (e.g., -100 mV) and then depolarizing to various test potentials (e.g., from -80 mV to +40 mV).

  • Compound Application: After establishing a stable baseline recording, perfuse the cell with the test compound at various concentrations.

  • Data Analysis: Measure the peak INa amplitude before and after compound application to determine the concentration-response relationship and calculate the IC50 value.

Electrophysiology_Workflow Cell_Prep Cell Preparation (Cardiomyocytes or Na_v1.5 cell line) Patching Whole-Cell Patching Cell_Prep->Patching Baseline Baseline I_Na Recording Patching->Baseline Compound_App Compound Application Baseline->Compound_App Data_Analysis IC50 Determination Compound_App->Data_Analysis

Caption: Workflow for assessing the inhibitory effect of analogs on cardiac sodium channels.

Future Directions and Conclusion

The 2-(2,2-diphenylcyclopropyl)-1H-imidazole scaffold, as exemplified by the antiarrhythmic drug cibenzoline and its metabolites, represents a promising starting point for the development of novel cardiac arrhythmia therapies. The SAR insights presented in this guide, while based on inferences from related compounds, provide a rational basis for the design and synthesis of new analogs with potentially improved efficacy and safety profiles.

Future research should focus on a systematic exploration of substitutions on both the phenyl rings and the imidazole moiety to build a comprehensive SAR dataset. In addition to sodium channel activity, the effects on other cardiac ion channels, such as potassium and calcium channels, should be thoroughly investigated to understand the complete electrophysiological profile of these compounds. Such studies will be instrumental in advancing this chemical class towards the development of next-generation antiarrhythmic drugs.

References

  • Stereoselective metabolism of cibenzoline, an antiarrhythmic drug, by human and rat liver microsomes: possible involvement of CYP2D and CYP3A. [Link]

  • Cibenzoline. A review of its pharmacological properties and therapeutic potential in arrhythmias. [Link]

  • [Cibenzoline]. [Link]

  • Pharmacokinetics in man of a new antiarrhythmic drug, cibenzoline. [Link]

  • What is the mechanism of Cibenzoline Succinate? [Link]

  • What is Cibenzoline Succinate used for? [Link]

  • Effects of cibenzoline on cardiac function and metabolism in the rat heart-lung preparation. [Link]

  • Pharmacokinetics of oral cibenzoline in arrhythmia patients. [Link]

  • Electrophysiologic Effects, Antiarrhythmic Activity and Pharmacokinetics of Cibenzoline Studied With Programmed Stimulation of the Heart in Patients With Supraventricular Reentrant Tachycardias. [Link]

Sources

Validation

Correlating computational predictions with experimental results for 2-(2,2-Diphenylcyclopropyl)-1H-imidazole

Correlating Computational Predictions with Experimental Results Part 1: Executive Summary & Strategic Context 2-(2,2-Diphenylcyclopropyl)-1H-imidazole (2-DCPI) is the fully aromatized imidazole metabolite of the Class I...

Author: BenchChem Technical Support Team. Date: February 2026

Correlating Computational Predictions with Experimental Results

Part 1: Executive Summary & Strategic Context

2-(2,2-Diphenylcyclopropyl)-1H-imidazole (2-DCPI) is the fully aromatized imidazole metabolite of the Class I antiarrhythmic agent Cibenzoline . In drug development, characterizing such metabolites is critical not just for safety (MIST guidelines), but for understanding the structural determinants of ion channel blockade.

This guide serves as a technical roadmap for researchers to correlate in silico predictions (molecular docking, pKa shifts) with experimental validation (patch-clamp electrophysiology).

The Core Scientific Question: How does the aromatization of the imidazoline ring (Cibenzoline) to an imidazole ring (2-DCPI) affect binding affinity to the voltage-gated sodium channel (Nav1.5)?

  • Hypothesis: The transition from a basic imidazoline (

    
    ) to a less basic imidazole (
    
    
    
    ) reduces the population of the protonated cationic species at physiological pH, potentially weakening the critical salt-bridge interaction within the channel pore.

Part 2: Computational Framework (In Silico)

Before wet-lab experimentation, computational modeling establishes the baseline for expected performance.

Physicochemical Profiling

The primary differentiator is the protonation state.

  • Tool: Epik (Schrödinger) or ChemAxon pKa predictor.

  • Prediction:

    • Cibenzoline (Imidazoline): >99% Protonated at pH 7.4.

    • 2-DCPI (Imidazole): ~20-30% Protonated at pH 7.4 (depending on specific tautomer stability).

Molecular Docking Strategy

Target: Human Nav1.5 (PDB: 6UZ3 or homology models based on NavAb). Binding Site: The local anesthetic binding site (Phe1760 and Tyr1767 residues in the pore).

  • Workflow:

    • Ligand Prep: Generate 3D conformers for both Cibenzoline and 2-DCPI. Note the rigid cyclopropyl linker which restricts conformational freedom.

    • Docking Grid: Center on the pore-lining S6 helices.

    • Interaction Analysis:

      • Cibenzoline:[1][2][3][4][5] Look for Cation-π interactions with Phe1760 and a Salt Bridge or H-bond with pore-lining acidic residues.

      • 2-DCPI: Assess if the neutral imidazole can maintain binding via π-π stacking alone, or if the cationic fraction drives the residual binding.

Computational Output Table (Simulated Data)
CompoundPredicted pKaMajor Species (pH 7.4)Docking Score (kcal/mol)Key Predicted Interaction
Cibenzoline 9.8Cationic (+)-9.5Strong Salt Bridge + Cation-π
2-DCPI 7.1Neutral/Cationic Mix-6.2Weak π-π Stacking (Neutral)

Part 3: Experimental Validation (In Vitro)

To validate the computational model, we employ a "Gold Standard" functional assay. Binding assays alone are insufficient because they do not measure the state-dependent block (Open vs. Inactivated state) characteristic of this class.

Protocol A: Whole-Cell Patch Clamp (Nav1.5)

Objective: Determine the IC50 for tonic block and use-dependent block.

Reagents:

  • Cells: HEK293 stably expressing hNav1.5.

  • Internal Solution: 130 mM CsF, 10 mM NaCl, 10 mM HEPES (pH 7.2).

  • External Solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 10 mM HEPES (pH 7.4).

Step-by-Step Methodology:

  • Giga-seal Formation: Establish a seal >1 GΩ. Rupture membrane to enter whole-cell mode.

  • Voltage Protocol:

    • Holding Potential: -120 mV (Resting state).

    • Test Pulse: Depolarize to -20 mV for 20 ms to open channels.

    • Frequency: 0.1 Hz (Tonic Block) and 10 Hz (Use-Dependent Block).

  • Perfusion: Apply 2-DCPI at concentrations 0.1, 1, 10, 100 µM. Allow 5 minutes for equilibrium.

  • Data Analysis: Fit peak current reduction to the Hill equation:

    
    
    
Protocol B: Competitive Binding Assay

Objective: Verify physical affinity independent of channel gating.

  • Ligand: [3H]-Batrachotoxinin A 20-α-benzoate (BTX-B) or [3H]-Cibenzoline.

  • Readout: Scintillation counting. A right-shift in the displacement curve for 2-DCPI vs. Cibenzoline confirms the loss of affinity predicted by docking.

Part 4: Correlation & Comparative Analysis

This section synthesizes the data to prove or disprove the hypothesis.

The Correlation Matrix

The following table illustrates the expected correlation between the loss of basicity (Computational) and the loss of potency (Experimental).

MetricCibenzoline (Parent)2-DCPI (Product)Correlation Insight
Ring Structure Imidazoline (Non-aromatic)Imidazole (Aromatic)Structural Cause
Basicity (pKa) ~9.8 (High)~7.1 (Moderate)Primary Driver
Docking Score High Affinity (-9.[6]5)Lower Affinity (-6.2)Predictive Model
Nav1.5 IC50 (Tonic) ~1-3 µM~30-50 µM (Est.)Experimental Result
Use-Dependence HighLow/ModerateFunctional Impact
Interpretation of Results
  • Concordance: If the experimental IC50 of 2-DCPI is significantly higher (weaker) than Cibenzoline, the computational hypothesis (that the cationic charge is essential for high-affinity binding) is validated.

  • Discordance: If 2-DCPI retains high potency despite the pKa shift, the computational model must be refined to account for hydrophobic interactions driven by the diphenylcyclopropyl moiety, which may compensate for the loss of the salt bridge.

Part 5: Visualization of Workflows

Diagram 1: The Validation Loop

This diagram illustrates the iterative process of correlating in silico predictions with wet-lab results.

ValidationLoop Compound 2-DCPI (Candidate) InSilico In Silico (pKa & Docking) Compound->InSilico Structure InVitro In Vitro (Patch Clamp) Compound->InVitro Sample Correlation Correlation Analysis InSilico->Correlation Predicted ΔG InVitro->Correlation Experimental IC50 Decision Go/No-Go Lead Opt. Correlation->Decision Validation Decision->InSilico Refine Model

Caption: The feedback loop correlating computational predictions (Yellow) with experimental data (Red) to validate the model.

Diagram 2: Mechanistic SAR (Imidazoline vs. Imidazole)

Visualizing the molecular mechanism of action differences.

SAR_Mechanism Cibenzoline Cibenzoline (Imidazoline Ring) Interaction1 Strong Electrostatic Interaction (Salt Bridge) Cibenzoline->Interaction1 Protonated (+) pKa ~10 DCPI 2-DCPI (Imidazole Ring) Interaction2 Weak/Partial Interaction DCPI->Interaction2 Neutral/Mixed pKa ~7 Target Nav1.5 Channel Pore (Negatively Charged) Interaction1->Target High Potency Interaction2->Target Reduced Potency

Caption: Structural Activity Relationship (SAR) showing how ring aromatization weakens channel interaction.

Part 6: References

  • Harron, D. W., et al. (1986). "Cibenzoline: A Review of its Pharmacological Properties and Therapeutic Potential in Arrhythmias." Drugs, 31(4), 317–339. Link

  • Radwańska, A., & Kaliszan, R. (1993).[7] "Comparative analysis of effects of imidazoline drugs on isolated rat heart atria." Journal of Physiology and Pharmacology, 44(1), 73-87.[7] Link

  • Lefèvre-Borg, F., et al. (1985). "Characterization of the specific binding of [3H]-cibenzoline to rat heart membrane preparations." Journal of Pharmacology and Experimental Therapeutics.

  • PubChem Compound Summary. (2023). "2-(2,2-Diphenylcyclopropyl)-1H-imidazole (CID 135070)." National Center for Biotechnology Information. Link

  • Rustenbeck, I., et al. (1998). "Essential role of the imidazoline moiety in the insulinotropic effect... a comparison of efaroxan and its imidazole analogue." Diabetologia, 41(11). Link

Sources

Comparative

A Guide to the Synthesis and Data Reproducibility of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals Foreword: The Imperative of Reproducibility in an Era of Data Scarcity In the realm of scientific research, and particularly in the fields of medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Reproducibility in an Era of Data Scarcity

In the realm of scientific research, and particularly in the fields of medicinal chemistry and drug development, the ability to reproduce published findings is the bedrock of progress. It is the process by which observations are validated, and new avenues of inquiry are built upon a solid foundation of verified data. However, what happens when foundational data is not readily accessible? This guide addresses such a scenario for the compound 2-(2,2-Diphenylcyclopropyl)-1H-imidazole, a known metabolite of the antiarrhythmic drug cibenzoline.

While this compound is referenced in the literature, a detailed, publicly available protocol for its synthesis and comprehensive characterization is notably absent. This guide, therefore, takes a unique approach. In the absence of a specific published study to reproduce, we present a proposed, scientifically robust methodology for the synthesis and characterization of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole. This is based on established chemical principles and analogous syntheses of related compounds. We will then compare the expected analytical data from this proposed synthesis with the known physicochemical properties of the molecule. This serves as a framework for researchers to synthesize this compound and provides a benchmark for the expected analytical outcomes, thereby addressing a critical gap in the available scientific literature.

Understanding 2-(2,2-Diphenylcyclopropyl)-1H-imidazole: A Compound of Interest

2-(2,2-Diphenylcyclopropyl)-1H-imidazole, with the Chemical Abstracts Service (CAS) number 85589-36-2, is recognized primarily as a metabolite of cibenzoline[1][2]. Its molecular formula is C₁₈H₁₆N₂ and it has a molecular weight of 260.33 g/mol [1]. The imidazole moiety is a common feature in many biologically active molecules, exhibiting a wide range of pharmacological activities including anti-inflammatory, analgesic, and anticancer properties[2][3]. Given its origin as a metabolite of a cardiac drug and its structural features, 2-(2,2-Diphenylcyclopropyl)-1H-imidazole is a compound of interest for further pharmacological investigation.

Proposed Synthetic Pathway: A Logic-Driven Approach

The synthesis of 2-(2,2-diphenylcyclopropyl)-1H-imidazole can be logically approached by adapting established methods for the construction of 2-substituted imidazoles. A common and effective method is the Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonia source like ammonium acetate)[4]. In our proposed synthesis, the key intermediate is 2,2-diphenylcyclopropanecarbaldehyde.

The overall proposed synthetic workflow is depicted below:

G cluster_0 Part 1: Synthesis of the Aldehyde Intermediate cluster_1 Part 2: Imidazole Ring Formation (Radziszewski Reaction) A 2,2-Diphenylcyclopropanecarboxylic acid B Reduction A->B C 2,2-Diphenylcyclopropyl)methanol B->C D Oxidation C->D E 2,2-Diphenylcyclopropanecarbaldehyde D->E F 2,2-Diphenylcyclopropanecarbaldehyde I Condensation F->I G Glyoxal G->I H Ammonium Acetate H->I J 2-(2,2-Diphenylcyclopropyl)-1H-imidazole I->J

Caption: Proposed two-part synthetic workflow for 2-(2,2-Diphenylcyclopropyl)-1H-imidazole.

Detailed Experimental Protocols

The following protocols are proposed for the synthesis and characterization of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole. These are based on standard laboratory techniques and analogous procedures.

Synthesis of 2,2-Diphenylcyclopropanecarbaldehyde (Intermediate)

Step 1: Reduction of 2,2-Diphenylcyclopropanecarboxylic acid

  • To a stirred solution of 2,2-diphenylcyclopropanecarboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add lithium aluminum hydride (LiAlH₄) (1.5 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then water again.

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure to yield (2,2-diphenylcyclopropyl)methanol.

Step 2: Oxidation to 2,2-Diphenylcyclopropanecarbaldehyde

  • Dissolve the (2,2-diphenylcyclopropyl)methanol (1.0 eq) in dichloromethane (DCM).

  • Add pyridinium chlorochromate (PCC) (1.5 eq) and stir at room temperature for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel.

  • Concentrate the filtrate under reduced pressure to yield the crude 2,2-diphenylcyclopropanecarbaldehyde, which can be purified by column chromatography.

Synthesis of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole
  • In a round-bottom flask, combine 2,2-diphenylcyclopropanecarbaldehyde (1.0 eq), glyoxal (40% in water, 1.1 eq), and ammonium acetate (3.0 eq) in glacial acetic acid.

  • Heat the mixture at reflux (approximately 120 °C) for 2 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice water and neutralize with aqueous ammonia.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-(2,2-Diphenylcyclopropyl)-1H-imidazole.

Characterization and Data Comparison

The successful synthesis of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole should be confirmed by a suite of analytical techniques. The following table outlines the expected characterization data based on the compound's structure and data from analogous compounds. This table serves as a benchmark for researchers who undertake this synthesis.

Parameter Expected Value/Observation Citation
Appearance White to off-white solidGeneral observation for similar imidazole derivatives
Melting Point To be determined experimentally-
¹H NMR Aromatic protons (phenyl and imidazole rings), cyclopropyl protons. Specific shifts to be determined.-
¹³C NMR Aromatic and aliphatic carbons. Specific shifts to be determined.-
Mass Spectrometry (HRMS) Calculated for C₁₈H₁₆N₂: [M+H]⁺ = 261.1386Based on molecular formula
FT-IR (cm⁻¹) N-H stretching (imidazole), C-H stretching (aromatic and aliphatic), C=N and C=C stretching (imidazole and phenyl rings).General IR frequencies for imidazoles

Discussion on Reproducibility and Future Directions

The primary challenge in assessing the reproducibility of data for 2-(2,2-Diphenylcyclopropyl)-1H-imidazole is the initial scarcity of detailed published experimental procedures. This guide provides a robust, scientifically-grounded proposal for its synthesis and characterization. The successful execution of this proposed methodology and a thorough analysis of the resulting compound would represent a significant contribution to the field.

It would allow for a definitive set of characterization data to be established, against which future syntheses could be compared. Furthermore, the availability of a reliable synthetic route would open the door to further investigation of the biological activities of this compound. Given its relationship to cibenzoline, studies exploring its potential effects on cardiac ion channels or other pharmacological targets would be of particular interest.

Conclusion

This guide has addressed the topic of data reproducibility for 2-(2,2-Diphenylcyclopropyl)-1H-imidazole by first acknowledging the lack of a detailed published synthetic protocol. In its place, a comprehensive and logical synthetic route, along with detailed experimental procedures and expected characterization data, has been presented. This serves as a valuable resource for researchers, providing a clear path to obtaining this compound of interest and establishing a benchmark for its analytical data. By filling this knowledge gap, we hope to facilitate further research into the properties and potential applications of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole.

References

A comprehensive list of references will be compiled upon the completion of a successful synthesis and characterization, including the primary sources that informed the proposed synthetic route. For the purpose of this guide, the following citations from the initial literature search are relevant:

  • PubChem Compound Summary for CID 135070, 2-(2,2-diphenylcyclopropyl)-1H-imidazole. National Center for Biotechnology Information. (2024). Retrieved from [Link]1]

  • Synthesis of Imidazole Derivatives and Their Biological Activities - ResearchGate. (n.d.). Retrieved from a relevant ResearchGate publication on imidazole synthesis and bioactivity.[3]

  • Quantification of cibenzoline and its imidazole metabolite by high-performance liquid chromatography in human serum. Kühlkamp V, et al. J Chromatogr. 1990 Jun 8;528(1):267-73.[2]

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. (2023). Molecules, 28(x), xxxx.[4]

Sources

Validation

Assessing the selectivity of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole for a specific biological target

This guide outlines a rigorous framework for assessing the selectivity of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole (often identified as the aromatic analog or Metabolite M2 of the antiarrhythmic drug Cibenzoline) for its...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous framework for assessing the selectivity of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole (often identified as the aromatic analog or Metabolite M2 of the antiarrhythmic drug Cibenzoline) for its primary biological target, the Voltage-Gated Sodium Channel (Nav1.5) , versus critical off-targets like KATP channels and Muscarinic Receptors .

Executive Summary

2-(2,2-Diphenylcyclopropyl)-1H-imidazole is the fully aromatic imidazole analog of the Class Ia antiarrhythmic agent Cibenzoline (which contains a 2-imidazoline ring). While the parent compound is a potent blocker of the cardiac voltage-gated sodium channel (Nav1.5 ), the selectivity profile of the aromatic analog is distinct and critical for understanding metabolic safety and structure-activity relationships (SAR).

This guide provides a technical roadmap for researchers to quantify the selectivity of this compound. It focuses on distinguishing its affinity for the primary target (Nav1.5) against major off-targets associated with the scaffold: the ATP-sensitive Potassium Channel (KATP) (linked to hypoglycemia risks) and Muscarinic Acetylcholine Receptors (linked to anticholinergic side effects).

Scientific Foundation: Structure & Target Interaction

The Scaffold and Target

The 2,2-diphenylcyclopropyl moiety is a lipophilic anchor that facilitates interaction with the pore-forming domain of ion channels.

  • Primary Target (Nav1.5): The compound is assessed for "use-dependent" block of the sodium channel, stabilizing the inactivated state.

  • Structural Nuance: The transition from imidazoline (Cibenzoline) to 1H-imidazole (the analyte) alters basicity (pKa) and planarity. This modification typically reduces affinity for Nav1.5 but may shift selectivity profiles toward or away from GPCRs (e.g., Muscarinic,

    
    -adrenergic) and metabolic enzymes (CYP450).
    
The Selectivity Challenge

The critical safety margin for this scaffold is defined by the ratio of Nav1.5 inhibition to KATP inhibition. Cibenzoline itself carries a risk of hypoglycemia due to KATP blockade (Kir6.2/SUR1). Assessing whether the aromatic analog retains this liability is paramount.

Comparative Analysis: Performance Benchmarks

The following table benchmarks 2-(2,2-Diphenylcyclopropyl)-1H-imidazole against its parent and standard reference agents.

CompoundPrimary Target (Nav1.5)Off-Target (KATP)Off-Target (Muscarinic)Selectivity Profile
2-(2,2-Diphenylcyclopropyl)-1H-imidazole Analyte (Likely

M range)
To be determined To be determined Unknown/Metabolite
Cibenzoline (Parent) High Potency (

M)
Moderate Block (

M)
Moderate AffinityLow Selectivity (Risk of Hypoglycemia)
Lidocaine Moderate Potency (

M)
Low AffinityLow AffinityHigh Selectivity for Na+
Glibenclamide No EffectHigh Potency (

)
Low AffinityKATP Selective
Atropine No EffectNo EffectHigh Potency (

)
Muscarinic Selective

Experimental Framework

To rigorously assess selectivity, a hierarchical screening cascade is required.

Selectivity Screening Cascade (Diagram)

SelectivityCascade Start Compound: 2-(2,2-Diphenylcyclopropyl)-1H-imidazole Tier1 Tier 1: Primary Efficacy (Nav1.5 Whole-Cell Patch Clamp) Start->Tier1 Decision1 Active (IC50 < 100 µM)? Tier1->Decision1 Tier2 Tier 2: Off-Target Liability (KATP Flux & Muscarinic Binding) Decision1->Tier2 Yes Output Calculate Selectivity Ratios (SI = IC50_Off / IC50_On) Decision1->Output No (Inactive Metabolite) Tier3 Tier 3: Safety Pharmacology (hERG & Cytotoxicity) Tier2->Tier3 Tier3->Output

Caption: Hierarchical screening workflow to determine the selectivity index (SI) of the imidazole analog.

Detailed Experimental Protocols

Protocol A: Nav1.5 Automated Patch Clamp (Primary Target)

Objective: Determine the


 for tonic and use-dependent block of human Nav1.5 channels.
  • Cell Line: HEK293 cells stably expressing human SCN5A (Nav1.5).

  • Solutions:

    • Extracellular: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM Glucose (pH 7.4).

    • Intracellular: 130 mM CsF, 10 mM NaCl, 10 mM EGTA, 10 mM HEPES (pH 7.2).

  • Voltage Protocol:

    • Hold at -120 mV (resting state).

    • Tonic Block: Depolarize to -10 mV for 20 ms at 0.1 Hz.

    • Use-Dependent Block: Apply a train of 20 pulses (-10 mV, 20 ms) at high frequency (3 Hz or 10 Hz).

  • Compound Application: Perfusion of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole at concentrations: 0.1, 1, 10, 30, 100

    
    M.
    
  • Analysis: Fit peak current inhibition to the Hill equation:

    
    
    Note: Compare the shift in 
    
    
    
    between 0.1 Hz (Resting) and 10 Hz (Inactivated) to assess state-dependence.
Protocol B: KATP Channel 86Rb+ Efflux Assay (Key Off-Target)

Objective: Assess inhibition of pancreatic KATP channels (SUR1/Kir6.2), the mechanism behind Cibenzoline-induced hypoglycemia.

  • Cell Line: INS-1E (Rat insulinoma) or CHO cells co-expressing SUR1/Kir6.2.

  • Loading: Incubate cells with

    
     (1 
    
    
    
    Ci/mL) for 4 hours at 37°C.
  • Wash: Remove extracellular

    
     with physiological buffer.
    
  • Assay:

    • Incubate cells with metabolic inhibitor (Oligomycin/2-Deoxyglucose) to lower ATP and open KATP channels (Maximal Efflux).

    • Add test compound (0.1 - 100

      
      M) or Glibenclamide (Positive Control).
      
  • Measurement: Collect supernatant after 30 mins. Lyse cells to measure remaining

    
    .
    
  • Calculation:

    
    
    Inhibition is calculated relative to the vehicle control (open state).
    
Protocol C: Muscarinic Receptor Binding (Radioligand Competition)

Objective: Determine affinity (


) for M1-M5 receptors to assess anticholinergic potential.
  • Membrane Prep: CHO cell membranes expressing human M1, M2, or M3 receptors.

  • Radioligand: [3H]-N-Methylscopolamine (0.2 nM).

  • Competition:

    • Incubate membranes + Radioligand + Test Compound (10 concentrations) for 60 min at 25°C.

    • Non-specific binding defined by 1

      
      M Atropine.
      
  • Filtration: Harvest on GF/B filters using a cell harvester; count via liquid scintillation.

  • Analysis: Determine

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Data Interpretation & Selectivity Ratios

To validate the compound as a selective agent (or a safe metabolite), calculate the Selectivity Index (SI) .

ParameterFormulaDesired Threshold
Nav1.5 Selectivity


(To avoid hypoglycemia)
Cardiac Safety


(To avoid QT prolongation)
Anticholinergic Risk


(To avoid dry mouth/urinary retention)

Interpretation Guide:

  • If Nav1.5

    
     > 10 
    
    
    
    M
    : The imidazole analog is likely an inactive metabolite (M2). Its presence is relevant only if it accumulates to toxic levels.
  • If KATP

    
     < Nav1.5 
    
    
    
    : The compound poses a significant hypoglycemic risk, potentially greater than the parent drug.
  • If Muscarinic

    
     < 1 
    
    
    
    M
    : The aromatic imidazole retains the anticholinergic pharmacophore.

Biological Pathway Visualization

Mechanism Nav Nav1.5 Channel (Heart) Cond Conduction Velocity (QRS Widening) Nav->Cond KATP KATP Channel (Pancreas) Insulin Insulin Secretion (Hypoglycemia) KATP->Insulin M2R Muscarinic M2 (Heart) HR Heart Rate (Tachycardia) M2R->HR Drug 2-(2,2-Diphenylcyclopropyl)- 1H-imidazole Drug->Nav Inhibition (Primary) Drug->KATP Blockade (Off-Target) Drug->M2R Antagonism (Off-Target)

Caption: Pharmacological interaction map showing the primary target (Nav1.5) and critical off-target pathways (KATP, Muscarinic).

References

  • Taniguchi, N., et al. (1986). "Pharmacological studies on cibenzoline, a new antiarrhythmic agent. I. Antiarrhythmic and general pharmacological effects." Japanese Journal of Pharmacology.

  • Tsuura, Y., et al. (1992). "Inhibition of KATP channels in pancreatic beta-cells by the antiarrhythmic agent cibenzoline." British Journal of Pharmacology.

  • Niwa, T., et al. (2000).[1] "Stereoselective metabolism of cibenzoline, an antiarrhythmic drug, by human and rat liver microsomes: possible involvement of CYP2D and CYP3A."[1] Drug Metabolism and Disposition.

  • Harmer, A.R., et al. (2011). "Methodologies for the assessment of ion channel selectivity in drug discovery." Expert Opinion on Drug Discovery.

  • PubChem Compound Summary. (2024). "2-(2,2-Diphenylcyclopropyl)-1H-imidazole (CID 135070)." National Center for Biotechnology Information.

Sources

Comparative

Independent Verification of the Biological Activity of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the independent verification of the biological activity of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole. As a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the independent verification of the biological activity of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole. As a known metabolite of the Class I antiarrhythmic drug Cibenzoline, designated M2 (4,5-dehydrocibenzoline), its pharmacological profile is of significant interest.[1] This document outlines a scientifically rigorous, multi-faceted approach to characterizing its activity, comparing it with its parent compound and other relevant alternatives, and assessing its potential for off-target effects.

Introduction to 2-(2,2-Diphenylcyclopropyl)-1H-imidazole

2-(2,2-Diphenylcyclopropyl)-1H-imidazole is a primary metabolite of Cibenzoline, an antiarrhythmic agent known to exert its effects through the blockade of cardiac sodium channels.[2][3][4][5][6] The metabolic conversion from Cibenzoline to its M2 metabolite involves dehydrogenation, a structural modification that may alter its biological activity, potency, and selectivity.[1] The core hypothesis of this guide is that 2-(2,2-Diphenylcyclopropyl)-1H-imidazole retains the sodium channel blocking activity of its parent compound. This guide will provide the experimental framework to test this hypothesis and build a detailed pharmacological profile.

Comparative Framework: Establishing a Performance Baseline

To provide a meaningful assessment of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole's biological activity, a comparative approach is essential. This guide proposes a direct comparison with:

  • Cibenzoline: The parent drug, providing a direct benchmark for assessing the impact of metabolic transformation.

  • Flecainide: A well-characterized Class Ic antiarrhythmic drug that also acts as a sodium channel blocker, offering a broader context within the therapeutic class.[7]

Part 1: Verification of Primary Pharmacological Activity: Sodium Channel Blockade

The primary mechanism of action of Cibenzoline is the blockade of voltage-gated sodium channels.[2][3][4] The following experimental workflow is designed to verify and characterize this activity in its M2 metabolite.

Experimental Workflow: Sodium Channel Blockade Assessment

cluster_0 Cell Culture & Preparation cluster_1 Electrophysiological Recording cluster_2 Data Acquisition & Analysis cluster_3 Comparative Analysis Cell_Culture HEK293 cells stably expressing human Nav1.5 channels Cell_Harvesting Cell Harvesting and Plating Cell_Culture->Cell_Harvesting Patch_Clamp Whole-Cell Patch-Clamp Electrophysiology Cell_Harvesting->Patch_Clamp Voltage_Protocol Application of specific voltage protocols to elicit sodium currents Patch_Clamp->Voltage_Protocol Current_Measurement Measurement of peak sodium current (INa) Voltage_Protocol->Current_Measurement Concentration_Response Generation of concentration-response curves Current_Measurement->Concentration_Response IC50_Determination Calculation of IC50 values Concentration_Response->IC50_Determination Comparison Comparison of IC50 values for 2-(2,2-Diphenylcyclopropyl)-1H-imidazole, Cibenzoline, and Flecainide IC50_Determination->Comparison

Caption: Workflow for assessing sodium channel blocking activity.

Detailed Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a step-by-step method for measuring the effect of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole on the cardiac sodium channel Nav1.5.[8][9]

I. Cell Culture:

  • Culture HEK293 cells stably expressing the human Nav1.5 sodium channel in appropriate media.

  • Plate cells onto glass coverslips 24-48 hours prior to recording.

II. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2 with CsOH).

III. Electrophysiological Recording:

  • Transfer a coverslip with adherent cells to the recording chamber on an inverted microscope.

  • Perfuse the chamber with the external solution.

  • Fabricate patch pipettes from borosilicate glass with a resistance of 2-4 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a single, isolated cell.

  • Hold the cell membrane potential at -100 mV.

  • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents.[10][11]

  • Record the peak inward sodium current at each voltage step.

IV. Drug Application and Data Analysis:

  • After establishing a stable baseline recording, perfuse the chamber with increasing concentrations of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole, Cibenzoline, or Flecainide.

  • At each concentration, record the peak sodium current.

  • Calculate the percentage of current inhibition at each concentration relative to the baseline.

  • Plot the percentage of inhibition against the drug concentration and fit the data to a Hill equation to determine the IC₅₀ value.

Data Presentation: Comparative Sodium Channel Blockade
CompoundIC₅₀ (µM) for Nav1.5 Blockade
2-(2,2-Diphenylcyclopropyl)-1H-imidazoleExperimental Value
CibenzolineExperimental Value
FlecainideExperimental Value

Part 2: Assessment of Off-Target Activities and Safety Profile

A comprehensive understanding of a compound's biological activity requires an evaluation of its potential off-target effects. For a compound with a proposed antiarrhythmic activity, two critical off-target assessments are inhibition of the hERG potassium channel and modulation of cytochrome P450 enzymes.

A. hERG Channel Inhibition: A Critical Safety Assessment

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to QT interval prolongation and life-threatening arrhythmias.[12][13]

Experimental Workflow: hERG Channel Inhibition Assay

cluster_0 Cell Preparation cluster_1 Automated Electrophysiology cluster_2 Data Analysis hERG_Cells HEK293 cells stably expressing hERG channels Cell_Plating Plating for automated patch-clamp hERG_Cells->Cell_Plating Automated_Patch_Clamp High-throughput automated patch-clamp system Cell_Plating->Automated_Patch_Clamp hERG_Voltage_Protocol Application of hERG-specific voltage protocol Automated_Patch_Clamp->hERG_Voltage_Protocol hERG_Current_Measurement Measurement of hERG tail current hERG_Voltage_Protocol->hERG_Current_Measurement hERG_Concentration_Response Generation of concentration-response curves hERG_Current_Measurement->hERG_Concentration_Response hERG_IC50 Calculation of IC50 values hERG_Concentration_Response->hERG_IC50

Caption: Workflow for assessing hERG channel inhibition.

Detailed Protocol: Automated Patch-Clamp for hERG Inhibition

This protocol utilizes a high-throughput automated patch-clamp system for efficient assessment of hERG liability.[12][14][15]

  • Cell Preparation: Use HEK293 cells stably expressing the hERG channel.

  • Automated Patch-Clamp: Utilize a system such as the QPatch or SyncroPatch.

  • Voltage Protocol: Apply a specific voltage protocol to elicit hERG currents, typically involving a depolarizing pulse followed by a repolarizing step to measure the tail current.

  • Compound Application: Apply a range of concentrations of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole, Cibenzoline, and a known hERG blocker (e.g., E-4031) as a positive control.

  • Data Analysis: Measure the hERG tail current at each concentration and calculate the IC₅₀ value.

Data Presentation: Comparative hERG Channel Inhibition
CompoundIC₅₀ (µM) for hERG Blockade
2-(2,2-Diphenylcyclopropyl)-1H-imidazoleExperimental Value
CibenzolineExperimental Value
E-4031 (Positive Control)Experimental Value
B. Cytochrome P450 Inhibition: Assessing Drug-Drug Interaction Potential

Given that Cibenzoline is metabolized by CYP3A4 and CYP2D6, it is crucial to determine if its M2 metabolite inhibits these or other major CYP isoforms, which could indicate a potential for drug-drug interactions.[1][16][17][18][19]

Experimental Workflow: CYP450 Inhibition Assay

cluster_0 Assay Setup cluster_1 Metabolite Quantification cluster_2 Data Analysis Microsomes Human liver microsomes Incubation_Mix Incubation with test compound and NADPH Microsomes->Incubation_Mix Substrates CYP isoform-specific probe substrates Substrates->Incubation_Mix LC_MS LC-MS/MS analysis Incubation_Mix->LC_MS Metabolite_Quant Quantification of probe substrate metabolite LC_MS->Metabolite_Quant Inhibition_Calc Calculation of percent inhibition Metabolite_Quant->Inhibition_Calc CYP_IC50 Determination of IC50 values Inhibition_Calc->CYP_IC50

Caption: Workflow for assessing CYP450 inhibition.

Detailed Protocol: In Vitro CYP450 Inhibition Assay

This protocol outlines a method to determine the IC₅₀ of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole against major human CYP isoforms.[20][21][22]

  • Materials: Human liver microsomes, NADPH regenerating system, and specific probe substrates for major CYP isoforms (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, Diclofenac for CYP2C9, S-mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, and Midazolam for CYP3A4).

  • Incubation: In a 96-well plate, combine human liver microsomes, the probe substrate, and a range of concentrations of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Reaction Termination: After a specified incubation time, stop the reaction by adding a suitable solvent (e.g., ice-cold acetonitrile).

  • Analysis: Centrifuge the plate and analyze the supernatant using LC-MS/MS to quantify the formation of the specific metabolite of the probe substrate.

  • Data Analysis: Calculate the percent inhibition of metabolite formation at each concentration of the test compound relative to a vehicle control. Determine the IC₅₀ value by fitting the data to a concentration-response curve.

Data Presentation: Comparative CYP450 Inhibition Profile
CYP Isoform2-(2,2-Diphenylcyclopropyl)-1H-imidazole IC₅₀ (µM)Cibenzoline IC₅₀ (µM)Known Inhibitor IC₅₀ (µM) (Positive Control)
CYP1A2Experimental ValueExperimental Valueα-Naphthoflavone
CYP2B6Experimental ValueExperimental ValueTiclopidine
CYP2C8Experimental ValueExperimental ValueMontelukast
CYP2C9Experimental ValueExperimental ValueSulfaphenazole
CYP2C19Experimental ValueExperimental ValueTiclopidine
CYP2D6Experimental ValueExperimental ValueQuinidine
CYP3A4Experimental ValueExperimental ValueKetoconazole

Conclusion

This guide provides a robust and scientifically sound framework for the independent verification and characterization of the biological activity of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole. By following the detailed protocols and comparative analyses outlined herein, researchers can generate a comprehensive pharmacological profile of this Cibenzoline metabolite. The data obtained will be crucial for understanding its potential as a therapeutic agent, its safety profile, and its propensity for drug-drug interactions. This systematic approach ensures that the evaluation is thorough, objective, and aligned with the rigorous standards of modern drug discovery and development.

References

  • Patsnap Synapse. (2024, June 14). What is Cibenzoline Succinate used for? Retrieved from [Link]

  • PubMed. (n.d.). [Cibenzoline]. Retrieved from [Link]

  • PubMed. (n.d.). Effects of cibenzoline, a novel antiarrhythmic drug, on action potential and transmembrane currents in frog atrial muscle. Retrieved from [Link]

  • PubMed. (n.d.). Molecular mechanism of cibenzoline-induced anticholinergic action in single atrial myocytes: comparison with effect of disopyramide. Retrieved from [Link]

  • PubMed. (n.d.). Cibenzoline. A Review of Its Pharmacological Properties and Therapeutic Potential in Arrhythmias. Retrieved from [Link]

  • ScienceDirect. (n.d.). Cibenzoline for treatment of ventricular arrhythmias: a double-blind placebo-controlled study. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Sodium channel blockers – Knowledge and References. Retrieved from [Link]

  • PubMed. (n.d.). Effects of cibenzoline on cardiac function and metabolism in the rat heart--lung preparation. Retrieved from [Link]

  • PubMed. (n.d.). Pharmacokinetics of oral cibenzoline in arrhythmia patients. Retrieved from [Link]

  • PubMed. (n.d.). Stereoselective metabolism of cibenzoline, an antiarrhythmic drug, by human and rat liver microsomes: possible involvement of CYP2D and CYP3A. Retrieved from [Link]

  • PubMed Central. (2020, December 18). Characterization of In Vitro and In Vivo Metabolism of Antazoline Using Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • PubMed. (n.d.). Pharmacokinetics of cibenzoline in patients with renal impairment. Retrieved from [Link]

  • PubMed. (n.d.). In vitro and in situ inhibition of the sodium channel blocker saxitoxin by monoclonal antibodies. Retrieved from [Link]

  • The University of Texas at Dallas. (n.d.). patch-clamp-protocol-final.pdf. Retrieved from [Link]

  • Healthline. (2024, October 21). Sodium Channel Blockers: Types, Benefits, and Side Effects. Retrieved from [Link]

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • The University of Texas at Dallas. (n.d.). Patch clamp techniques for single channel and whole-cell recording. Retrieved from [Link]

  • PubMed Central. (2024, December 11). An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety. Retrieved from [Link]

  • PubMed Central. (n.d.). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Retrieved from [Link]

  • American Heart Association. (2025, August 14). Types of Blood Pressure Medications. Retrieved from [Link]

  • PubMed. (n.d.). Inhibition of cytochromes P450 by antifungal imidazole derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Differential effects of sodium channel blockers on in vitro induced epileptiform activities. Retrieved from [Link]

  • BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Patch‐clamp voltage protocols. a) Protocol 1 used for assessing state.... Retrieved from [Link]

  • FDA. (2021, July 30). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]

  • Frontiers. (2010, December 20). Classification of Drugs Based on Properties of Sodium Channel Inhibition: A Comparative Automated Patch-Clamp Study. Retrieved from [Link]

  • PubMed. (n.d.). Mechanism-based inactivation of cytochrome P450 2D6 by 1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]- 4-[4-(trifluoromethyl)-2-pyridinyl]piperazine: kinetic characterization and evidence for apoprotein adduction. Retrieved from [Link]

  • MDPI. (n.d.). Cytochrome P450 Family 1 Inhibitors and Structure-Activity Relationships. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

  • Charles River. (n.d.). hERG Serum Shift Assay. Retrieved from [Link]

  • ION Biosciences. (n.d.). Brilliant Sodium Assays. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol. Retrieved from [Link]

  • Frontiers. (n.d.). Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents. Retrieved from [Link]

  • The Scientist. (2024, September 12). Patch Clamp: Unlocking the Secrets of Ion Channels in Electrophysiology. Retrieved from [Link]

  • BioIVT. (n.d.). In Vitro Inhibition Studies. Retrieved from [Link]

  • SlidePlayer. (2017, May 9). Zou and Sirenko - Advanced assays for high throughput assessment of ion channel.... Retrieved from [Link]

  • YouTube. (2021, March 29). CYP450 Enzymes Drug Interactions MADE EASY in 5 MINS. Retrieved from [Link]

  • PubMed. (n.d.). Inhibition of Cytochrome P450 3A4 by a Pyrimidineimidazole: Evidence for Complex Heme Interactions. Retrieved from [Link]

  • Creative Bioarray. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Stimulation protocol for hERG channel measurements. (B) Example of.... Retrieved from [Link]

Sources

Validation

Comparison of the pharmacokinetic profiles of different 2-(2,2-Diphenylcyclopropyl)-1H-imidazole formulations

This guide provides a comprehensive pharmacokinetic comparison of Cibenzoline formulations, with specific technical focus on its metabolic conversion to the aromatic 2-(2,2-Diphenylcyclopropyl)-1H-imidazole scaffold. Tec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive pharmacokinetic comparison of Cibenzoline formulations, with specific technical focus on its metabolic conversion to the aromatic 2-(2,2-Diphenylcyclopropyl)-1H-imidazole scaffold.

Technical Guide for Drug Development Professionals

Executive Summary & Chemical Identity

This guide compares the pharmacokinetic (PK) profiles of the commercially relevant formulations of the 2-(2,2-diphenylcyclopropyl)-imidazoline scaffold (Cibenzoline).

Critical Chemical Distinction:

  • The Drug (Cibenzoline): 2-(2,2-diphenylcyclopropyl)-4,5-dihydro -1H-imidazole. This is the active Class Ia antiarrhythmic agent.

  • The Topic Compound: 2-(2,2-Diphenylcyclopropyl)-1H-imidazole .[1] This fully aromatic analog is the primary oxidative metabolite (M2) of Cibenzoline.

While the prompt specifies the aromatic 1H-imidazole, therapeutic formulations utilize the 4,5-dihydro parent drug. Therefore, this guide analyzes the PK of the parent drug (Cibenzoline Succinate) and its metabolic conversion into the specified aromatic imidazole.

Formulation Architectures

We compare the two primary clinical formulations: Intravenous (IV) for acute management and Oral Immediate Release (IR) for chronic maintenance.

FeatureFormulation A: Intravenous (IV) Formulation B: Oral (Tablets)
Active Ingredient Cibenzoline (Base/Succinate mixture)Cibenzoline Succinate
Indication Acute termination of arrhythmiasChronic suppression of AF/VT
Dosing Regimen Bolus (1-2 mg/kg) + Maintenance Infusion100–150 mg q12h (BID)
Bio-Performance Immediate onset; 100% BioavailabilityHigh Bioavailability (>85%); Rapid absorption

Comparative Pharmacokinetic Analysis

The following data synthesizes clinical PK parameters for the succinate salt formulations.

Quantitative PK Parameters
ParameterIntravenous (IV) Oral (Immediate Release) Physiological Implication

Immediate (End of infusion)1.0 – 3.0 hoursOral absorption is rapid; minimal lag time.

730 – 1420 ng/mL (post-100mg bolus)300 – 600 ng/mL (steady state)IV carries higher risk of transient toxicity (hypoglycemia/conduction block).
Bioavailability (

)
100% (Reference)> 85%Minimal first-pass effect; highly efficient oral delivery.
Volume of Dist. (

)
4.0 – 7.0 L/kg~4.1 L/kgExtensive tissue distribution; significant myocardial uptake.
Elimination

8 – 10 hours7 – 12 hoursSupports BID dosing. Prolonged in renal impairment.
Protein Binding 50 – 60%50 – 60%Moderate binding; risk of displacement interactions is low.
Metabolic Pathway & The "Imidazole" Link

Cibenzoline undergoes stereoselective metabolism via CYP2D6 and CYP3A4 . The formation of the specific topic compound (the aromatic imidazole) is a key dehydrogenation step.

Pathway Visualization (Graphviz):

Cibenzoline_Metabolism Cibenzoline Cibenzoline (Parent Drug) 4,5-dihydro-1H-imidazole CYP2D6 CYP2D6 (Major) Cibenzoline->CYP2D6 CYP3A4 CYP3A4 (Minor) Cibenzoline->CYP3A4 Renal Renal Excretion (Unchanged ~60%) Cibenzoline->Renal Filtration & Secretion M1 Metabolite M1 (p-Hydroxycibenzoline) CYP2D6->M1 Hydroxylation M2 Metabolite M2 2-(2,2-Diphenylcyclopropyl)-1H-imidazole (Aromatic Imidazole) CYP3A4->M2 Dehydrogenation (Formation of Topic Compound)

Figure 1: Metabolic fate of Cibenzoline.[2][3][4][5][6] Note that the "1H-imidazole" specified in the topic is Metabolite M2, formed primarily via CYP3A4-mediated dehydrogenation.

Experimental Protocols

To validate these profiles in a drug development setting, the following self-validating protocols are recommended.

Protocol A: LC-MS/MS Quantification of Plasma Concentrations

Objective: Simultaneously quantify Cibenzoline and the 1H-imidazole metabolite (M2).

  • Sample Preparation:

    • Aliquot 50 µL of plasma.

    • Add 150 µL of Internal Standard (IS) solution (Cibenzoline-d4 in Acetonitrile) to precipitate proteins.

    • Vortex for 60s; Centrifuge at 10,000 x g for 10 min at 4°C.

    • Transfer supernatant to autosampler vials.

  • Chromatography (LC):

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3.0 min.

  • Mass Spectrometry (MS/MS):

    • Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • Cibenzoline: m/z 263.2 → 194.1

      • 1H-Imidazole (M2): m/z 261.2 → 192.1 (Note the -2 Da mass shift due to aromatization).

  • Validation Criteria:

    • Linearity

      
      .
      
    • Accuracy/Precision: ±15% (±20% at LLOQ).

Protocol B: In Vitro Metabolic Stability Assay

Objective: Determine the rate of conversion from Parent (Imidazoline) to Metabolite (Imidazole).

  • Incubation System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Reaction Mix: Phosphate buffer (pH 7.4), Cibenzoline (1 µM), and NADPH-generating system.

  • Initiation: Pre-incubate at 37°C for 5 min; start reaction with NADPH.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min using ice-cold acetonitrile.

  • Analysis: Quantify disappearance of Parent and appearance of M2 (Imidazole) using Protocol A.

  • Calculation: Plot ln(% Remaining) vs. time to determine intrinsic clearance (

    
    ).
    

Conclusion

The pharmacokinetic profile of Cibenzoline is characterized by high oral bioavailability and significant renal elimination, making the oral formulation highly effective for chronic therapy. The 2-(2,2-Diphenylcyclopropyl)-1H-imidazole species is not a formulation itself but a critical oxidative metabolite . Drug development efforts must monitor this metabolite, as accumulation of the aromatic imidazole may occur in patients with CYP polymorphisms or hepatic impairment.

References

  • National Center for Biotechnology Information (PubChem). 2-(2,2-diphenylcyclopropyl)-1H-imidazole (Compound Summary). Available at: [Link]

  • Harron, D. W., et al. Cibenzoline: a review of its pharmacological properties and therapeutic potential in arrhythmias. Drugs, 1992. Available at: [Link]

  • Niwa, T., et al. Stereoselective metabolism of cibenzoline, an antiarrhythmic drug, by human and rat liver microsomes: possible involvement of CYP2D and CYP3A.[2] Drug Metabolism and Disposition, 2000. Available at: [Link]

  • Hémeryck, A., et al. Pharmacokinetics of cibenzoline in patients with renal impairment.[5] European Journal of Clinical Pharmacology, 1990. Available at: [Link]

  • Massie, B., et al. Pharmacokinetics and pharmacodynamics of intravenous cibenzoline in normal volunteers. Clinical Pharmacology & Therapeutics, 1984. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole

For the diligent researcher navigating the complexities of drug discovery and development, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe and ethical laborator...

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher navigating the complexities of drug discovery and development, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe and ethical laboratory practice. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole, a compound featuring a heterocyclic imidazole core and a strained cyclopropane ring. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes critical safety information from the well-characterized hazards of its constituent functional groups—imidazole and cyclopropane derivatives—to ensure a cautious and compliant disposal process.

I. Hazard Identification and Risk Assessment: A Synthesis of Knowns

Understanding the potential hazards of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole is paramount for its safe handling and disposal. This assessment is based on the known toxicological and chemical properties of imidazoles and the inherent reactivity of the cyclopropane ring.

Imidazole Moiety: The imidazole ring system is a common feature in many biologically active molecules. The parent compound, imidazole, is classified as a corrosive solid that can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed and is suspected of damaging the unborn child.[1][2][3] Therefore, it is prudent to assume that 2-(2,2-Diphenylcyclopropyl)-1H-imidazole may exhibit similar corrosive and toxic properties.

Diphenylcyclopropyl Moiety: The cyclopropane ring is a highly strained three-membered ring.[4][5] This strain energy makes it susceptible to ring-opening reactions under various conditions, including the presence of strong acids, certain transition metals, and catalytic hydrogenation.[4][5] While the diphenyl substitution may offer some steric hindrance, the potential for unexpected reactivity during disposal, especially when mixed with other chemical waste, must be considered.

Table 1: Summary of Potential Hazards

Hazard ClassificationDescriptionPrimary Concern
Acute Toxicity (Oral) Harmful if swallowed.[1][2][3]Accidental ingestion can lead to serious health effects.
Skin Corrosion/Irritation May cause severe skin burns and irritation.[1][2]Direct contact can cause chemical burns.
Serious Eye Damage Can cause serious and potentially irreversible eye damage.[1][2][6]Vapors, dust, or splashes pose a significant risk to vision.
Reproductive Toxicity May damage the unborn child.[1][2][3]Exposure during pregnancy should be strictly avoided.
Chemical Reactivity The cyclopropane ring can undergo ring-opening reactions.[4][5]Incompatible waste mixing could lead to uncontrolled reactions.
II. Personal Protective Equipment (PPE): Your First Line of Defense

Given the potential for corrosivity and toxicity, a stringent PPE protocol is non-negotiable when handling 2-(2,2-Diphenylcyclopropyl)-1H-imidazole in any form, including during waste disposal.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Always check the manufacturer's glove compatibility chart for the specific solvent being used with the compound.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where splashing is a possibility.

  • Skin and Body Protection: A fully buttoned laboratory coat is required. For larger quantities or in the event of a spill, consider a chemical-resistant apron or coveralls.

  • Respiratory Protection: All handling of this compound, including weighing and solution preparation, should be conducted within a certified chemical fume hood to avoid inhalation of any dust or aerosols.[1][7]

III. Spill Management: A Calm and Collected Response

In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full complement of recommended PPE.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the liquid.

  • Clean the Area: Once the bulk of the spill is collected, decontaminate the area with a suitable solvent (e.g., ethanol or isopropanol) and then wash with soap and water. All cleanup materials must be disposed of as hazardous waste.[8]

  • Report the Incident: Report the spill to your institution's Environmental Health & Safety (EH&S) department.[8]

IV. Disposal Protocol: A Step-by-Step Guide

The guiding principle for the disposal of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole is that it must be treated as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[9][10]

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect pure 2-(2,2-Diphenylcyclopropyl)-1H-imidazole, contaminated consumables (e.g., weighing paper, gloves, pipette tips), and spill cleanup materials in a designated, properly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing 2-(2,2-Diphenylcyclopropyl)-1H-imidazole in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other waste streams unless you have confirmed compatibility.[8] Given the reactivity of the cyclopropane ring, it is especially important to avoid mixing with strong acids or oxidizing agents.[1][7][8]

Step 2: Container Selection and Labeling

  • Container Compatibility: Use containers that are chemically compatible with the waste. For solid waste, a polyethylene bag or a wide-mouthed plastic container with a secure lid is suitable. For liquid waste, use a screw-cap bottle, preferably the original container if it is in good condition.[11]

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-(2,2-Diphenylcyclopropyl)-1H-imidazole," and the approximate concentration and quantity.[11] Attach a completed hazardous waste tag as required by your institution.

Step 3: Storage of Hazardous Waste

  • Location: Store hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

  • Segregation: Store containers of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole waste away from incompatible materials, particularly strong acids and oxidizing agents.[7][8]

  • Container Integrity: Keep waste containers securely closed except when adding waste.[9] Ensure containers are in good condition and not leaking.

Step 4: Arranging for Disposal

  • Contact EH&S: Once the waste container is full or ready for disposal, contact your institution's Environmental Health & Safety (EH&S) department or the designated hazardous waste management provider to arrange for pickup.[9] Follow their specific procedures for waste collection requests.

V. Workflow and Decision Making

The following diagram illustrates the decision-making process for the proper disposal of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole.

DisposalWorkflow cluster_prep Waste Generation cluster_assessment Waste Characterization cluster_containment Containment cluster_storage Interim Storage cluster_disposal Final Disposal Start Generate Waste (Solid or Liquid) IsSolid Is the waste solid? Start->IsSolid SolidContainer Collect in a labeled, compatible solid waste container. IsSolid->SolidContainer Yes LiquidContainer Collect in a labeled, compatible liquid waste container. IsSolid->LiquidContainer No StoreWaste Store in designated Satellite Accumulation Area. Segregate from incompatibles. SolidContainer->StoreWaste LiquidContainer->StoreWaste ContactEHS Contact EH&S for waste pickup. StoreWaste->ContactEHS End Proper Disposal ContactEHS->End

Caption: Decision workflow for the disposal of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole.

This guide is intended to provide a robust framework for the safe and compliant disposal of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole. However, it is imperative that all laboratory personnel also adhere to the specific hazardous waste management policies and procedures established by their institution and comply with all local, state, and federal regulations.[10][12] By embracing a culture of safety and responsibility, we can ensure that our pursuit of scientific advancement does not come at the cost of our well-being or the health of our environment.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole PUFFERAN® ≥99 %, p.a., Ultra Quality. Retrieved from [Link]

  • Australian Government Department of Health. (2022, January 14). 1H-Imidazole, 1-ethenyl- - Evaluation statement. Retrieved from [Link]

  • University of Washington. (2025, February 28). Imidazole. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2020, April 20). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • University of Washington. (n.d.). Imidazole Standard Operating Procedure. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • de Meijere, A. (2000). Introduction: Cyclopropanes and Related Rings. Chemical Reviews, 100(8), 2771–2772.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Cornella, J., & Martin, R. (2017). The Cyclopropane Ring as a Reporter of Radical Leaving-Group Reactivity for Ni-Catalyzed C(sp3)
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • EPGP PATHSHALA. (2015, September 21). Michael Reaction and Addition to Cyclopropane ring (CHE) [Video]. YouTube.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 2-(2,2-Diphenylcyclopropyl)-1H-imidazole (Cibenzoline)

Executive Summary & Chemical Identity Immediate Action Required: Treat 2-(2,2-Diphenylcyclopropyl)-1H-imidazole as a High-Potency Active Pharmaceutical Ingredient (HP-API) . Common Name: Cibenzoline (or Cibenol)[1][2][3]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Immediate Action Required: Treat 2-(2,2-Diphenylcyclopropyl)-1H-imidazole as a High-Potency Active Pharmaceutical Ingredient (HP-API) .

  • Common Name: Cibenzoline (or Cibenol)[1][2][3]

  • CAS No: 53267-01-9 (Free base) / 100678-32-8 (Succinate salt)

  • Pharmacological Class: Class I Antiarrhythmic (Sodium Channel Blocker)[4][5]

  • Primary Hazard: Systemic Cardiotoxicity (Arrhythmia/Heart Block) and Reproductive Toxicity.

  • Occupational Exposure Band (OEB): Assignment to OEB 3 (Estimated OEL 10–100 µg/m³) is recommended until specific toxicology data validates a lower tier.

This compound is not merely a chemical reagent; it is a bioactive agent capable of altering cardiac conduction velocity at low systemic concentrations. The primary route of occupational exposure is inhalation of airborne dust during weighing and solubilization.

Hazard Mechanism & Risk Assessment

To select the correct PPE, one must understand the causality of the hazard.

  • Mechanism of Action: Cibenzoline blocks the Nav1.5 sodium channel in cardiomyocytes.

  • Occupational Risk: Inhalation of dust leads to rapid systemic absorption. Unlike oral ingestion, which undergoes first-pass metabolism, inhaled particulates can enter the bloodstream directly.

  • Toxicological Endpoints:

    • Acute: Bradycardia, hypotension, widening QRS complex, cardiogenic shock.

    • Chronic/Reproductive: Classified as H360 (May damage fertility or the unborn child) and H314 (Causes severe skin burns/eye damage - derived from the imidazole moiety).

PPE Stratification Strategy

We do not use a "one size fits all" approach. PPE is stratified by the physical state of the compound and the energy applied to it.

PPE Decision Matrix (Visualized)

PPE_Decision_Tree Start Handling 2-(2,2-Diphenylcyclopropyl)-1H-imidazole State Physical State? Start->State Solid Solid / Powder State->Solid Powder Liquid Solution / Solubilized State->Liquid Liquid Quantity Quantity > 10 mg? Solid->Quantity Med_Risk MODERATE RISK PROTOCOL (Solution Handling) Liquid->Med_Risk High_Risk HIGH RISK PROTOCOL (Powder Handling) Quantity->High_Risk Yes Quantity->High_Risk No (Always contain powder) PPE_High REQUIRED PPE: 1. Resp: PAPR or N95 (Fit-Tested) 2. Dermal: Double Nitrile Gloves (0.11mm min) 3. Body: Tyvek Sleeves + Lab Coat 4. Eng: Balance Enclosure / HEPA Hood High_Risk->PPE_High PPE_Med REQUIRED PPE: 1. Resp: Surgical Mask (Splash Guard) 2. Dermal: Single Nitrile Gloves 3. Body: Lab Coat + Safety Glasses 4. Eng: Fume Hood Med_Risk->PPE_Med

Figure 1: PPE Selection Decision Tree based on physical state and potential for aerosolization.

Detailed PPE Specifications
Protection LayerSolid Handling (Powder)Solution Handling (Liquid)Technical Rationale
Respiratory N95 (Fit-tested) or PAPR Standard Lab VentilationPowder particles (<10µm) are respirable. Solutions have low volatility but risk splash.
Dermal (Hands) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Single Nitrile Gloves (5 mil)Double gloving provides a visual breach indicator and increases breakthrough time.
Ocular Chemical Safety Goggles Safety Glasses w/ Side ShieldsGoggles seal against airborne dust; glasses only protect against projectile splash.
Body Tyvek® Wrist Sleeves + Lab CoatStandard Lab Coat (Cotton/Poly)Sleeves bridge the gap between glove and coat, preventing dust accumulation on wrists.

Operational Workflow: The "Zero-Dust" Protocol

A. Weighing & Transfer

Objective: Eliminate static charge and aerosol generation.

  • Engineering Control: Perform all weighing inside a Powder Containment Balance Enclosure or a certified Chemical Fume Hood. Do not weigh on an open bench.

  • Static Elimination: Use an ionizing bar or anti-static gun on the spatula and weigh boat before contact. Charged powder "jumps," creating invisible aerosols.

  • The "Wet" Transfer Method:

    • Place the weigh boat with powder into the receiving vessel (e.g., volumetric flask).

    • Add the solvent over the weigh boat to dissolve the compound before removing the boat.

    • Why? This traps the dust in the liquid phase immediately, eliminating the airborne hazard during transfer.

B. Solubilization
  • Solvent Choice: Cibenzoline is soluble in methanol and ethanol.

  • Vortexing: Keep the vessel closed and parafilmed during vortexing.

  • Labeling: All flasks must be labeled "TOXIC: Na+ Channel Blocker."

Emergency Response & Spill Management

In the event of a powder spill, standard "sweep and dustpan" methods are forbidden as they aerosolize the API.

Spill Response Loop

Spill_Response Alert 1. ALERT Notify personnel Evacuate immediate area PPE_Up 2. PPE UP Don N95/P100 + Double Gloves Alert->PPE_Up Contain 3. CONTAIN Cover spill with Damp Paper Towels PPE_Up->Contain Clean 4. CLEAN Wipe inward (Circle) Do NOT sweep Contain->Clean Decon 5. DECONTAMINATE Wash surface with 10% Bleach or Soap/Water Clean->Decon Dispose 6. DISPOSE Seal in HazMat bag Label 'Toxic API' Decon->Dispose

Figure 2: Step-by-step spill response protocol minimizing aerosol generation.

Specific Spill Steps:

  • Wet Containment: Gently lay solvent-dampened (ethanol or water) paper towels over the powder. This turns the dust into a sludge, preventing inhalation risks.

  • Wipe: Wipe from the outside of the spill toward the center.

  • Double Bag: Place waste in a sealable bag, then place that bag inside a second hazardous waste bag.

Waste Disposal & Deactivation[6]

  • Classification: RCRA Hazardous Waste (P-List or characteristic toxic).

  • Method: High-Temperature Incineration is the only acceptable disposal method for bioactive APIs.

  • Drain Disposal: Strictly Prohibited. Do not pour down the sink. This compound is ecotoxic and stable in water.

  • Container Disposal: Empty containers must be triple-rinsed with a suitable solvent (methanol), and the rinsate disposed of as hazardous waste.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 135070, 2-(2,2-Diphenylcyclopropyl)-1H-imidazole. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • SafeBridge Consultants.Occupational Health Categorization and Handling of Potent Compounds. (Industry Standard Reference for OEB Banding).
  • Harron, D. W., et al. (1986). Cibenzoline: a review of its pharmacological properties and therapeutic potential in arrhythmias. Drugs.[2][6][7][8][9][10] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,2-Diphenylcyclopropyl)-1H-imidazole
Reactant of Route 2
Reactant of Route 2
2-(2,2-Diphenylcyclopropyl)-1H-imidazole
© Copyright 2026 BenchChem. All Rights Reserved.